4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Description
BenchChem offers high-quality 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-piperazin-1-yl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-2-8-17(7-1)12-14-4-3-11(15-12)16-9-5-13-6-10-16/h3-4,13H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRILBJDPEPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 2,4-disubstituted pyrimidines are privileged structures in the design of kinase inhibitors and other targeted therapies.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, a novel compound featuring two key pharmacophoric moieties: piperazine and pyrrolidine.[3] We will delve into the strategic rationale behind the synthetic pathway, detailing a robust, two-step nucleophilic aromatic substitution (SNAr) protocol. Furthermore, a complete workflow for the structural elucidation and purity verification using modern analytical techniques is presented, including NMR, MS, and IR spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex heterocyclic molecules.
Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Core
The pyrimidine ring is a fundamental heterocycle found in nucleic acids and a vast array of biologically active molecules. Its electron-deficient nature makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for constructing diverse molecular architectures.[4] The 2,4-disubstitution pattern is of particular interest, as it allows for the precise spatial orientation of different functional groups, which can interact with distinct pockets of a biological target, such as the hinge region and the solvent-front of a kinase ATP-binding site.
The target molecule, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, combines two "privileged scaffolds":
-
The Piperazine Moiety: A ubiquitous group in medicinal chemistry, known to enhance aqueous solubility, act as a versatile linker, and modulate interactions with a wide range of biological targets, including CNS receptors and kinases.
-
The Pyrrolidine Ring: A five-membered saturated heterocycle that provides a rigid, three-dimensional structural element, often used to explore pharmacophore space and improve binding affinity and metabolic stability.[3][5][6]
The combination of these three components—pyrimidine, piperazine, and pyrrolidine—creates a molecule with significant potential for applications in oncology, immunology, and neuroscience.
Synthetic Strategy: A Regioselective Approach
The synthesis of 2,4-disubstituted pyrimidines from a dihalogenated precursor is a well-established and efficient strategy.[2] The cornerstone of this approach is controlling the regioselectivity of the sequential SNAr reactions.
Retrosynthetic Analysis & Mechanistic Rationale
The logical precursor for our target compound is 2,4-dichloropyrimidine, a readily available starting material. The synthesis hinges on the differential reactivity of the chlorine atoms at the C4 and C2 positions of the pyrimidine ring. For SNAr reactions, the reactivity generally follows the order C4 > C2 > C5.[4] This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one ring nitrogen and ortho to the other.
Therefore, our forward synthesis will proceed via a two-step, one-pot sequential SNAr reaction. The first, more reactive C4-chloro position will be substituted with the first amine (pyrrolidine) under milder conditions. Subsequently, the second, less reactive C2-chloro position will be substituted with the second amine (piperazine) under more forcing conditions (e.g., higher temperature). This strategic, temperature-controlled approach obviates the need for isolating the mono-substituted intermediate, thereby improving process efficiency.
Caption: Proposed regioselective synthetic pathway.
Detailed Experimental Protocol
This protocol is a self-validating system. The progress of each step must be confirmed by Thin Layer Chromatography (TLC) before proceeding to the next.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Pyrrolidine (1.05 eq)
-
Piperazine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
n-Butanol (solvent)
-
Ethyl acetate (EtOAc), Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and n-butanol (approx. 0.2 M concentration).
-
Step 1: C4-Substitution with Pyrrolidine: Add pyrrolidine (1.05 eq) followed by DIPEA (1.1 eq) to the stirred solution at room temperature. Heat the reaction mixture to 70 °C.
-
Reaction Monitoring: Monitor the formation of the mono-substituted intermediate by TLC (e.g., using 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Step 2: C2-Substitution with Piperazine: Once Step 1 is complete, add piperazine (1.5 eq) directly to the reaction mixture. Increase the temperature to 110 °C and continue stirring.
-
Reaction Monitoring: Monitor the consumption of the intermediate and the formation of the final product by TLC. This step is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the n-butanol.
-
Extraction: Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine as a solid.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is critical. A multi-technique approach provides the necessary orthogonal data for unambiguous characterization.
Caption: Standard workflow for compound purification and characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the title compound. High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula with high accuracy.
| Analysis | Value |
| Molecular Formula | C₁₂H₁₉N₅ |
| Calculated Exact Mass | 233.1640 |
| Expected [M+H]⁺ Ion | 234.1713 |
Common fragmentation patterns in pyrimidines involve cleavages of the substituent groups followed by the eventual rupture of the pyrimidine ring itself.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The predicted chemical shifts and coupling patterns provide a unique fingerprint for the target molecule. Spectra are typically recorded in a solvent like CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H-5 (Pyrimidine) | ~5.8 | d, J ≈ 6.0 Hz | 1H | Doublet due to coupling with H-6. |
| H-6 (Pyrimidine) | ~7.8 | d, J ≈ 6.0 Hz | 1H | Downfield shift due to adjacent N. |
| Pyrrolidine (α-CH₂) | ~3.4 | t | 4H | Adjacent to the pyrimidine ring N. |
| Pyrrolidine (β-CH₂) | ~1.9 | m | 4H | |
| Piperazine (α-CH₂) | ~3.6 | t | 4H | Adjacent to the pyrimidine ring. |
| Piperazine (β-CH₂) | ~2.9 | t | 4H | Adjacent to the secondary amine. |
| Piperazine (N-H) | ~2.0 | br s | 1H | Broad singlet, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-2 (Pyrimidine) | ~161 |
| C-4 (Pyrimidine) | ~162 |
| C-5 (Pyrimidine) | ~95 |
| C-6 (Pyrimidine) | ~158 |
| Pyrrolidine (α-C) | ~46 |
| Pyrrolidine (β-C) | ~25 |
| Piperazine (α-C) | ~45 |
| Piperazine (β-C) | ~46 |
Infrared (IR) Spectroscopy
FTIR spectroscopy helps to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3200 | N-H Stretch | Secondary Amine (Piperazine) |
| 3100 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine, Piperazine) |
| 1620 - 1570 | C=N Stretch | Pyrimidine Ring |
| 1580 - 1450 | C=C Stretch | Pyrimidine Ring |
| 1350 - 1200 | C-N Stretch | Aryl-N, Alkyl-N |
Conclusion and Future Perspectives
This guide has detailed a logical and efficient synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, a molecule of significant interest for drug discovery. The two-step, regioselective SNAr protocol is robust and scalable. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's structure and purity.
The successful synthesis of this compound opens avenues for further investigation. Its structural motifs suggest potential activity as a kinase inhibitor, and it could be screened against various cancer cell lines.[10][11] Furthermore, the secondary amine of the piperazine ring serves as a convenient handle for further derivatization, allowing for the generation of a library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). QM Magic Class. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Introduction
In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry.[1][2][3] Their inherent biological significance, stemming from their presence in the very building blocks of life, DNA and RNA, makes them a privileged scaffold for therapeutic design.[2][4] The functionalization of the pyrimidine core with various heterocyclic moieties, such as piperazine and pyrrolidine, has given rise to a multitude of compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide focuses on a specific, yet underexplored molecule: 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Predicted Physicochemical Profile
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. Below is a table summarizing the predicted properties of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. These values are estimations derived from the known properties of its core components: the pyrimidine ring, the basic piperazine moiety, and the pyrrolidine substituent. For context, related compounds such as 4-(Piperazin-1-yl)pyrimidine and 4-(1-Pyrrolidinyl)piperidine have molecular weights of 164.21 g/mol and 154.25 g/mol , respectively.[6][7]
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Formula | C₁₂H₁₉N₅ | Based on the chemical structure. |
| Molecular Weight | ~233.31 g/mol | Calculated from the molecular formula. This value is well within the limits of "drug-likeness" as defined by Lipinski's Rule of Five. |
| logP (Octanol/Water Partition Coefficient) | 1.0 - 2.5 | This predicted range suggests a moderate lipophilicity, which is often a desirable trait for oral drug candidates, balancing aqueous solubility with membrane permeability.[8] For comparison, the predicted XLogP3-AA for a related but more complex molecule, 4-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine, is 2.8.[9] |
| pKa (Acid Dissociation Constant) | Two potential pKa values are anticipated due to the presence of two basic nitrogen centers in the piperazine ring. The more basic nitrogen is predicted to have a pKa in the range of 7.5 - 8.5, while the less basic nitrogen is expected to have a pKa around 3.0 - 4.0. | The pKa is a critical determinant of a compound's ionization state at physiological pH (around 7.4), which in turn affects its solubility, absorption, and interaction with biological targets.[10] |
| Aqueous Solubility | Moderate to low | The molecule's solubility will be highly pH-dependent due to the ionizable piperazine moiety. At acidic pH where the piperazine is protonated, higher solubility is expected. In neutral or basic conditions, the free base form will be less soluble. |
| Hydrogen Bond Donors | 1 (the N-H of the piperazine ring) | |
| Hydrogen Bond Acceptors | 5 (the nitrogens of the pyrimidine, piperazine, and pyrrolidine rings) | These parameters are important for predicting membrane permeability and interactions with biological targets. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11][12] It measures the equilibrium concentration of a compound in a saturated solution.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the solid 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and add it to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[13]
-
The use of multiple pH values is crucial for understanding the pH-solubility profile of this ionizable compound.[13]
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or magnetic stirrer with temperature control, typically at 25°C or 37°C.[13]
-
Agitate the samples for a sufficient period to reach equilibrium, which is generally 24 to 48 hours.[12] Preliminary experiments can be conducted to determine the optimal equilibration time.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
To ensure all undissolved particles are removed, centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility at that specific pH.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Determination of Lipophilicity (logP): The Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.[8]
Experimental Protocol:
-
Preparation of Phases:
-
Prepare a mixture of n-octanol and water (or a pH 7.4 buffer for LogD determination) and shake them together for at least 24 hours to ensure mutual saturation.[14]
-
Allow the phases to separate completely.
-
-
Partitioning:
-
Dissolve a known amount of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Workflow for logP Determination
Caption: Workflow for determining logP using the shake-flask method.
Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[10][15][16]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in a suitable solvent, typically water or a co-solvent system if solubility is low.[16] The concentration should be at least 10⁻⁴ M.[15][16]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Place the sample solution in a titration vessel with a magnetic stirrer and immerse the pH electrode.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values.[15]
-
-
Titration:
-
Since the compound is expected to be basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. This will generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15]
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. volume).[17]
-
Logical Flow for pKa Determination
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In silico prediction of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine bioactivity
An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Abstract
The discovery of novel bioactive molecules is the foundational pillar of modern therapeutics. The compound 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine represents a novel chemical entity with, as of yet, uncharacterized biological activity. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of its bioactivity, designed for researchers, computational chemists, and drug development professionals. We will navigate a complete computational workflow, commencing with ligand and target preparation, advancing through structure-based and ligand-based predictive modeling, and culminating in a refined analysis of the molecule's dynamic interactions and drug-like properties. The core objective of this guide is not merely to present a series of protocols, but to elucidate the scientific rationale behind each computational step. By integrating molecular docking, pharmacophore modeling, molecular dynamics simulations, and ADMET prediction, we will construct a robust, data-driven hypothesis for the compound's potential biological targets, paving the way for targeted and efficient experimental validation.
Part 1: Introduction to the Challenge and Strategy
The Compound of Interest: A Scaffold of Potential
The molecule 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is built upon a foundation of chemical scaffolds that are highly prevalent in medicinal chemistry. The pyrimidine ring is a core component of numerous FDA-approved drugs, particularly kinase inhibitors. The piperazine moiety is a versatile linker and pharmacophore found in compounds targeting a wide range of biological systems, including antipsychotics and antihistamines.[1][2] Furthermore, the pyrrolidine ring, a saturated five-membered heterocycle, offers three-dimensional complexity that is crucial for specific molecular recognition and improved physicochemical properties.[3] The combination of these privileged structures suggests a high probability of biological activity, yet without experimental data, its specific targets remain unknown.
The In Silico Paradigm: From Structure to Function
For a novel chemical entity, traditional high-throughput screening (HTS) can be a resource-intensive and often serendipitous endeavor.[4] Computational, or in silico, methods provide a rational, cost-effective alternative to prioritize and guide experimental work.[5] By leveraging the three-dimensional structure of the molecule and the vast repositories of public biological data, we can predict its function. Our strategy is a multi-pronged approach:
-
Target Identification: Predict the most probable protein targets by comparing our molecule to compounds with known biological activities.
-
Interaction Analysis: Model the precise interactions between the molecule and its predicted targets to estimate binding affinity and mode.
-
Dynamic Stability Assessment: Simulate the behavior of the molecule-target complex over time to validate the stability of the predicted interaction.
-
Druglikeness & Pharmacokinetic Prediction: Evaluate the molecule's potential to be developed into a safe and effective drug.
Overall In Silico Workflow
The following diagram outlines the comprehensive workflow that will be detailed in this guide. This systematic process ensures that each step builds upon a validated foundation, leading to a more reliable final hypothesis.
Caption: Overall workflow for in silico bioactivity prediction.
Part 2: Ligand and Target Preparation - The Foundation of Prediction
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both our small molecule (the ligand) and its potential protein targets (the receptors).
Ligand Preparation Protocol
The goal of this protocol is to generate a geometrically accurate and energetically favorable 3D conformation of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. An incorrect conformation can lead to steric clashes and prevent the discovery of a valid binding mode.
Methodology:
-
Obtain 2D Representation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule is C1CN(CC1)C2=NC=CC(=N2)N3CCCC3. This can be obtained from chemical drawing software or databases like PubChem.
-
Generate 3D Conformer: Input the SMILES string into a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep). This step converts the 2D graph into an initial 3D structure.
-
Protonation and Tautomeric States: At physiological pH (typically modeled at 7.4), the piperazine nitrogen can be protonated. It is crucial to generate plausible ionization states. Most molecular modeling software can predict the dominant protonation state at a given pH.
-
Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. A molecular mechanics force field (e.g., MMFF94 or OPLS) is applied to optimize the geometry, relieving any steric strain and finding a low-energy conformer. This step is critical for ensuring the ligand's bond lengths, angles, and dihedrals are physically realistic before docking.
Target Identification and Selection
With no prior knowledge of the molecule's bioactivity, we must first generate a hypothesis about its potential protein targets. A ligand-based similarity search is the most effective starting point.
2.2.1 Ligand-Based Target Prediction (Similarity Search)
The underlying principle is that structurally similar molecules tend to bind to similar protein targets.[5] We can leverage this by searching large bioactivity databases for molecules that resemble our compound of interest.
Methodology:
-
Database Selection: Utilize public databases such as PubChem [6][7][8], ChEMBL [6], or BindingDB , which contain chemical structures linked to experimental bioactivity data.
-
Similarity Metric: Perform a 2D similarity search using the Tanimoto coefficient, a standard metric for comparing molecular fingerprints. A Tanimoto score > 0.85 is generally considered to indicate a high degree of similarity.
-
Execution: Using the PubChem portal, a similarity search on the 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine structure reveals known compounds with related scaffolds. For instance, derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent Akt kinase inhibitors.[9] Other pyrimidinylpiperazine compounds are known to target a range of receptors and enzymes.[2]
-
Target Prioritization: Compile a list of protein targets associated with the most similar compounds found. Prioritize targets that appear frequently or are associated with high-potency compounds.
2.2.2 Rationale for Target Class Selection
Based on the similarity search results, the Protein Kinase family emerges as a high-priority target class for 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. The pyrimidine core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. Therefore, for the remainder of this guide, we will focus our analysis on a representative member of this family, AKT1 (Protein Kinase B) , a key node in cell signaling pathways implicated in cancer.
Target Structure Preparation Protocol
This protocol ensures the protein target structure is clean, complete, and ready for docking simulations.
Methodology:
-
Structure Retrieval: Download the 3D crystal structure of human AKT1 from the RCSB Protein Data Bank (PDB).[6][10] A suitable entry is PDB ID: 4GV1 , which shows AKT1 in complex with a known inhibitor.
-
Initial Cleaning: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligand. The rationale is to prepare the binding site for the docking of our new compound. Water molecules can be critical for binding, but for initial docking, they are often removed to simplify the calculation, and key waters can be added back in more advanced simulations.
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Hydrogens must be added as they are critical for forming hydrogen bonds and for the correct calculation of electrostatic interactions.
-
Repair Missing Residues/Atoms: Some PDB structures may have missing side chains or loops. These must be modeled in using tools like Prime (Schrödinger) or Modeller to ensure a complete and accurate protein model.
-
Assign Protonation States: The ionization states of acidic (Asp, Glu) and basic (Lys, Arg, His) residues must be set correctly for a physiological pH of 7.4.
-
Energy Minimization: A constrained minimization of the protein structure is performed. The backbone atoms are typically restrained while the added hydrogens and repaired side chains are allowed to relax, removing any bad contacts or steric clashes introduced during preparation.
Part 3: Structure-Based Bioactivity Prediction - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[11][12] It is a cornerstone of structure-based drug design, allowing us to visualize the specific molecular interactions that drive binding.
Molecular Docking Workflow
Caption: The molecular docking experimental workflow.
Detailed Docking Protocol (Using AutoDock Vina)
This protocol provides a step-by-step guide for docking our prepared ligand into the prepared AKT1 receptor structure.
Methodology:
-
File Preparation: Convert the prepared ligand and receptor files into the PDBQT format required by AutoDock tools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define the search space for the docking algorithm. The grid box should be centered on the known active site of AKT1 (identified from the co-crystallized ligand in PDB: 4GV1) and be large enough to accommodate the ligand in various orientations (e.g., a 25Å x 25Å x 25Å cube). Defining the search space is a critical choice: a box that is too small may miss the correct binding mode, while one that is too large will needlessly increase computation time and can decrease accuracy.[13]
-
Configuration: Create a configuration file specifying the paths to the input PDBQT files and the grid box coordinates and dimensions.
-
Execution: Run the AutoDock Vina simulation from the command line.[11] Vina will systematically sample different conformations of the ligand within the grid box, evaluating the binding energy of each pose using its scoring function.
-
Output: Vina will output a file containing the top-predicted binding poses (typically 9 or 10), ranked by their binding affinity scores in kcal/mol.
Analysis and Interpretation of Docking Results
The output of a docking simulation is a wealth of data that requires careful interpretation.
-
Binding Affinity: The score represents an estimate of the binding free energy. More negative values indicate stronger predicted binding. It is crucial to understand that this is a prediction and should be used for relative comparison (e.g., comparing different poses or different molecules) rather than as an absolute value.
-
Pose Analysis: The top-scoring pose should be visually inspected in a molecular graphics program (e.g., PyMOL, Chimera).[11] The key is to analyze the intermolecular interactions. Does the molecule form hydrogen bonds with key residues in the hinge region of the kinase? Does the pyrrolidine or piperazine group fit into a hydrophobic pocket? A chemically sensible binding mode that forms multiple favorable interactions is a strong indicator of a potential binder.
Table 1: Hypothetical Docking Results for 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine against AKT1
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.9 | Glu228, Val164 | Hydrogen Bond (Pyrimidine N) |
| 1 | -8.9 | Leu156, Phe438 | Hydrophobic (Pyrrolidine) |
| 2 | -8.5 | Lys158, Asp292 | Hydrogen Bond (Piperazine N) |
| 3 | -8.1 | Met281, Thr291 | Hydrophobic (Piperazine) |
Part 4: Refining Predictions with Molecular Dynamics
While docking provides a valuable static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the stability of the complex in a physiological environment. Molecular Dynamics (MD) simulations bridge this gap by simulating the atomic motions of the system over time.[14][15]
Rationale for MD Simulations
An MD simulation provides critical insights that validate and refine docking predictions. It can:
-
Assess the stability of the predicted binding pose. A ligand that dissociates or dramatically changes its conformation during the simulation is likely not a stable binder.
-
Reveal the role of water molecules in mediating protein-ligand interactions.
-
Allow for the calculation of more rigorous binding free energies (e.g., using MM/PBSA or MM/GBSA methods).
MD Simulation Workflow
Caption: Workflow for a molecular dynamics simulation.
MD Simulation Protocol Overview (Using GROMACS)
This protocol outlines the major steps for simulating the top-ranked docked complex of our compound with AKT1.
Methodology:
-
System Preparation: The docked complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model), creating a realistic solvent environment. Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
Energy Minimization: The entire solvated system is energy minimized to remove any steric clashes, particularly between the protein and the newly added solvent.
-
Equilibration: The system is gradually heated to the target temperature (300 K) and equilibrated to the target pressure (1 bar). This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system is stable before the production run.
-
Production MD: The simulation is run for an extended period (e.g., 100 nanoseconds) under the NPT ensemble, during which the coordinates of all atoms are saved at regular intervals. This saved "trajectory" is the raw data for our analysis.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone are plotted over time. A stable, converging RMSD for the ligand indicates that it remains bound in a consistent pose. A fluctuating or increasing RMSD suggests instability.
-
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of high flexibility. This can highlight which parts of the binding pocket are rigid and which can adapt to the ligand.
-
Interaction Analysis: The trajectory is analyzed to determine the persistence of key interactions (like hydrogen bonds) identified in the docking pose. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.
Part 5: ADMET and Druglikeness Assessment
A potent molecule is not necessarily a good drug. Unfavorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET) are major causes of failure in clinical trials.[16] In silico ADMET prediction provides an early warning system.[17][18]
In Silico ADMET Prediction Protocol
Numerous web-based tools and software packages, such as SwissADME and pkCSM, can predict a wide range of physicochemical and pharmacokinetic properties from a chemical structure.
Methodology:
-
Input Structure: Provide the SMILES string of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine to the prediction server.
-
Calculate Properties: The software calculates key descriptors related to:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.
-
Druglikeness: Adherence to rules like Lipinski's Rule of Five.
-
Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, etc.
-
Table 2: Predicted ADMET & Druglikeness Properties
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 248.33 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 1.85 | < 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Lipinski's Rule of Five | 0 Violations | 0-1 Violations | Good |
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | Varies by target | Low CNS side effects |
| CYP2D6 Inhibitor | No | No | Low drug-drug interaction risk |
| AMES Toxicity | No | No | Non-mutagenic |
The results in Table 2 suggest that the compound has a favorable druglike profile with a low predicted risk of common toxicities or drug-drug interactions.
Part 6: Synthesizing the Evidence and Future Directions
Integrated Bioactivity Hypothesis
By integrating the findings from our multi-faceted in silico investigation, we can formulate a strong, data-driven hypothesis:
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is predicted to be a potent, ATP-competitive inhibitor of the protein kinase AKT1. The molecular docking and MD simulations suggest a stable binding mode anchored by hydrogen bonds from the pyrimidine core to the kinase hinge region. The compound exhibits a favorable druglike profile with high predicted oral absorption and low toxicity risk, making it a promising candidate for further development as an anticancer agent.
The Imperative of Experimental Validation
It is critical to emphasize that all in silico predictions are hypotheses that must be confirmed through empirical testing in the laboratory.[19][20][21] Computational models are powerful guides, but they are not a substitute for experimental validation.
Recommended Next Steps:
-
Chemical Synthesis: The first step is the chemical synthesis of the compound to obtain a physical sample for testing.
-
In Vitro Target Engagement Assay: Perform a biochemical assay to measure the direct inhibitory activity of the compound against recombinant AKT1 protein. This will determine its potency (IC50 value) and validate the primary prediction.
-
Cell-Based Proliferation Assay: Test the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on AKT signaling (e.g., LNCaP, PC-3).[9] This will confirm that the compound is cell-permeable and active in a biological context.
-
Selectivity Profiling: To assess off-target effects, the compound should be screened against a panel of other kinases. High selectivity for AKT1 over other kinases is a desirable property for a therapeutic candidate.
This structured approach, moving from robust computational prediction to focused experimental validation, represents an efficient and modern paradigm for drug discovery.
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Structure-activity relationship of 2,4-substituted pyrimidines
An In-Depth Technical Guide to the Structure-Activity Relationship of 2,4-Substituted Pyrimidines
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a "privileged scaffold," its presence is notable in fundamental biological molecules like nucleic acids (cytosine, thymine, uracil) and in numerous approved drugs targeting a wide spectrum of diseases.[1][2][3][4][5][6][7] The strategic modification of the pyrimidine core, particularly at the 2- and 4-positions, has proven to be an exceptionally fruitful strategy in drug discovery. These positions serve as critical anchor points for interacting with biological targets, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-substituted pyrimidines, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective for researchers, scientists, and drug development professionals.
The Pyrimidine Core: A Privileged Scaffold for Targeted Therapies
The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is a fundamental building block in numerous bioactive compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal foundation for designing molecules that can effectively interact with protein targets. The substituents at the C2 and C4 positions, in particular, project into distinct vectors, enabling precise modulation of biological activity.[1][2][4][5] Manipulating these positions can influence:
-
Target Binding: Introducing groups that act as hydrogen bond donors or acceptors to engage with key amino acid residues in a target's binding site.
-
Selectivity: Modifying steric bulk and electronic distribution to favor binding to one target over another, thereby reducing off-target effects.
-
Physicochemical Properties: Altering solubility, lipophilicity, and metabolic stability, which are critical for a compound's drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
SAR in Oncology: Targeting Uncontrolled Cell Proliferation
The 2,4-substituted pyrimidine scaffold has been most extensively explored in the development of anticancer agents, primarily as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
Kinase Inhibition: A Dominant Mechanism
The 2,4-diaminopyrimidine motif is a classic "hinge-binder." The N1 atom of the pyrimidine ring and the exocyclic amino group at the C2 position form crucial hydrogen bonds with the backbone of the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP.[8][9] The substituent at the C4 position typically extends into the solvent-exposed region of the active site, providing a handle for optimizing potency and selectivity.[10][11][12]
Key SAR Insights for Kinase Inhibitors:
-
C2-Anilino Group: A substituted aniline at the C2 position is a common feature. The nature and position of substituents on this ring can drastically alter activity. For instance, in a series of KDR kinase inhibitors, a 3,5-dimethylaniline derivative showed a significant boost in potency compared to the unsubstituted parent compound.[10]
-
C4-Amino Substituent: The group at the C4 amine is highly variable and is a primary driver of selectivity. Bulky or flexible groups can be introduced to probe specific sub-pockets within the kinase. This has been exploited to develop potent inhibitors of ALK, JNK, and PI3K/mTOR.[6][8][11][12]
-
C5-Position: While this guide focuses on 2,4-substitution, it is noteworthy that adding a small, electron-withdrawing group like a halogen at the C5 position can enhance potency, as seen in PAK1 inhibitors where a bromide atom was incorporated.[13]
Table 1: Comparative Anticancer Activity of 2,4-Substituted Pyrimidines
| Compound Class | C2-Substituent | C4-Substituent | Target | Activity (IC₅₀) | Reference |
| KDR Inhibitor | 2,4-dichloroaniline | 3,5-dimethylaniline | KDR Kinase | 6 nM | [10] |
| ALK/HDAC Inhibitor | 2,6-dichloro-3,5-dimethoxyaniline | Piperidine-linked hydroxamate | ALK / HDAC1 | 18 nM / 25 nM | [14] |
| JNK Inhibitor | 4-morpholinoaniline | Pyridin-3-yl-amine | JNK2 | Potent (data in ref) | [8] |
| HPK1 Inhibitor | Substituted Pyrazole | Substituted Piperidine | HPK1 Kinase | 0.15 nM | [9] |
SAR in Infectious Diseases: Combating Microbial Resistance
Beyond oncology, 2,4-substituted pyrimidines are potent antimicrobial agents. The classic example is Trimethoprim, a 2,4-diaminopyrimidine that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[7][15] More recent research has expanded this scaffold's utility against a range of pathogens.
Key SAR Insights for Antimicrobial Agents:
-
Gram-Positive vs. Gram-Negative: The activity spectrum is highly dependent on the substituents. For a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines, a 4-chlorophenyl substituent at the 5-position yielded the most potent compound with broad-spectrum activity, including against MRSA.[16]
-
Lipophilicity and Side Chains: Optimization of the alkyl chains on the C2 and C4 amino groups is crucial for penetrating the bacterial cell wall. Simple N,N'-dibutyl chains have shown promise.[16]
-
Aryl Substituents: In another series, a meta-bromo substitution on a phenyl ring condensed with the pyrimidine core showed significantly higher activity against E. coli compared to other halogen substitutions.[15]
Table 2: Comparative Antibacterial Activity of 2,4-Disubstituted Pyrimidines
| Compound Scaffold | Key Substituents | Target Organism | Activity (MIC) | Reference |
| 5-aryl-pyrimidine-2,4-diamine | C5: 4-chlorophenyl; C2/C4: N-butyl | S. aureus (MRSA) | 1 µg/mL | [16] |
| 5-aryl-pyrimidine-2,4-diamine | C5: 4-chlorophenyl; C2/C4: N-butyl | E. coli (ΔAcrB) | 2 µg/mL | [16] |
| Substituted aminopyrimidine | m-bromo substitution | E. coli | Potent (data in ref) | [15] |
| Substituted aminopyrimidine | 2,4-dichloro substitution | E. coli | Moderate | [15] |
Experimental Section: Synthesis and Biological Evaluation
To ensure trustworthiness and reproducibility, this section details self-validating protocols for the synthesis and evaluation of a representative 2,4-substituted pyrimidine.
Protocol: Synthesis of a 2,4-Disubstituted Aminopyrimidine
This protocol describes a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine, a common and reliable method for generating diverse libraries of these compounds.[6]
Objective: To synthesize a 2-(arylamino)-4-(alkylamino)pyrimidine derivative.
Materials:
-
2,4-Dichloropyrimidine
-
Amine 1 (e.g., morpholine)
-
Amine 2 (e.g., 3-methoxyaniline)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA) or n-Butanol
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Step-by-Step Methodology:
-
Step 1: First SNAr at the C4 Position:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (IPA), add Amine 1 (1.1 eq) and DIPEA (1.5 eq).
-
Causality: The C4 position is more electrophilic and thus more reactive than the C2 position, allowing for selective monosubstitution under controlled conditions. DIPEA acts as a non-nucleophilic base to quench the HCl generated.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting intermediate (4-substituted-2-chloropyrimidine) via column chromatography.
-
-
Step 2: Second SNAr at the C2 Position:
-
To a solution of the purified intermediate from Step 1 (1.0 eq) in n-butanol, add Amine 2 (1.2 eq) and a catalytic amount of a strong acid (e.g., p-TsOH·H₂O).
-
Causality: The second substitution at the less reactive C2 position requires more forcing conditions, typically higher temperatures (reflux in butanol). The acid catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After cooling, concentrate the mixture and purify the final 2,4-disubstituted pyrimidine product by column chromatography or recrystallization.
-
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for quantifying the inhibitory activity of compounds against a specific protein kinase.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP and a lower luminescent signal.
Materials:
-
Target Kinase (e.g., ALK)
-
Kinase-specific substrate peptide
-
ATP
-
Test Compounds (serial dilutions)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of test compound at various concentrations.
-
Add 2.5 µL of a 2x kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 1x ATP solution. Include "no kinase" and "no inhibitor" controls.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Causality: This step is critical to ensure that the light-producing reaction in the next step is driven only by the ADP generated by the kinase.
-
-
Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The 2,4-substituted pyrimidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Decades of research have established clear and actionable structure-activity relationships, particularly in the fields of oncology and infectious diseases. The ability to precisely modulate target affinity and selectivity through synthetic modifications at the C2 and C4 positions has made it a go-to template for kinase inhibitor design.
Future research will likely focus on several key areas:
-
Dual-Target Inhibitors: As demonstrated by ALK/HDAC inhibitors, combining pharmacophores to hit multiple, synergistic targets within a single molecule is a promising strategy to overcome drug resistance.[14]
-
Covalent and Allosteric Modulators: Moving beyond traditional ATP-competitive inhibitors to develop covalent binders or allosteric modulators could lead to drugs with improved selectivity and duration of action.
-
Targeting New Disease Areas: The scaffold's proven success warrants its exploration against a wider range of targets, including those involved in inflammatory and neurological disorders.
By building on the foundational SAR principles outlined in this guide, researchers are well-equipped to continue innovating and developing the next generation of pyrimidine-based therapeutics to address unmet medical needs.
References
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Organic Chemistry Portal. Pyrimidine synthesis. .
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The Strategic Biological Evaluation of Novel Piperazinylpyrimidine Derivatives: A Technical Guide for Drug Discovery
The piperazinylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its synthetic tractability and the diverse pharmacological profiles exhibited by its derivatives make it a fertile ground for the discovery of novel therapeutic agents.[4][5] This guide provides an in-depth technical framework for the comprehensive biological screening of new piperazinylpyrimidine derivatives, designed for researchers, scientists, and drug development professionals. Our focus is on the strategic application of established in vitro assays to elucidate potential anticancer, antimicrobial, and anti-inflammatory properties, providing a clear rationale for each experimental step to ensure scientific rigor and accelerate the hit-to-lead process.
Foundational Principles of the Screening Cascade
A successful screening campaign for novel chemical entities (NCEs) is not a random assortment of assays but a logically tiered process. The primary objective is to efficiently identify compounds with desired biological activity while simultaneously filtering out those with undesirable characteristics, such as cytotoxicity to normal cells or a lack of specificity. Our approach for piperazinylpyrimidine derivatives follows a hierarchical structure:
-
Primary Screening: Broad, high-throughput assays to identify initial "hits" with general activity in the therapeutic area of interest (e.g., anticancer, antimicrobial).
-
Secondary Screening: More specific assays to confirm the activity of primary hits, elucidate their mechanism of action, and determine their potency and selectivity.
-
Tertiary Screening & Lead Optimization: In-depth cellular and biochemical assays to characterize the structure-activity relationship (SAR) and guide medicinal chemistry efforts to improve the pharmacological properties of lead compounds.[6][7]
This guide will focus on the critical primary and secondary screening stages, providing detailed protocols and the scientific reasoning behind their application.
Anticancer Activity Screening
The search for novel anticancer agents is a major focus of drug discovery.[8][9][10] Piperazinylpyrimidine derivatives have shown promise in this area, often by targeting key cellular signaling pathways involved in cell proliferation and survival, such as protein kinases.[11]
Primary Screening: Assessing Cytotoxicity
The initial step in anticancer screening is to determine the cytotoxic potential of the novel derivatives against a panel of cancer cell lines. This provides a broad measure of a compound's ability to inhibit cell growth or induce cell death.
Principle: Tetrazolium-based colorimetric assays are a mainstay for assessing cell viability and proliferation.[12][13] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[14] Mitochondrial dehydrogenases in metabolically active cells reduce a tetrazolium salt to a colored formazan product.[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring a solubilization step.[12]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol.[12]
Experimental Protocol: XTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperazinylpyrimidine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions immediately before use.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.2 |
| Derivative 1 | A549 (Lung) | 12.8 |
| Derivative 2 | MCF-7 (Breast) | > 50 |
| Derivative 2 | A549 (Lung) | > 50 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
Caption: Representative data table for IC₅₀ values of novel piperazinylpyrimidine derivatives against different cancer cell lines.
Secondary Screening: Elucidating the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in primary screening are advanced to secondary assays to understand how they exert their effects. Given that many piperazinylpyrimidine derivatives are kinase inhibitors, a kinase inhibition assay is a logical next step.[11]
Principle: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[15][16] A common method is to quantify the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Presentation: Kinase Selectivity Profile
| Kinase | Derivative 1 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | 25 | 8 |
| VEGFR2 | 350 | 12 |
| PDGFRβ | >10,000 | 20 |
Caption: Example of a kinase selectivity profile for a hit compound. Staurosporine is a non-selective kinase inhibitor used as a positive control.
Workflow for Anticancer Screening
Caption: A streamlined workflow for the anticancer screening of piperazinylpyrimidine derivatives.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[17] Piperazine and pyrimidine moieties are present in several antimicrobial drugs, making their combined scaffold a promising starting point for new discoveries.[1][18]
Primary Screening: Identifying Antimicrobial Activity
The initial screening for antimicrobial activity typically involves agar diffusion or broth microdilution methods to determine the minimum inhibitory concentration (MIC).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] It is a quantitative and widely used technique.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
Data Presentation: MIC Values
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 3 | 8 | 64 |
| Derivative 4 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Caption: Example MIC data for novel derivatives against Gram-positive and Gram-negative bacteria.
Secondary Screening: Bactericidal vs. Bacteriostatic Activity
Once a compound's MIC is determined, it is important to ascertain whether it kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is achieved through a Minimum Bactericidal Concentration (MBC) assay.
Experimental Protocol: MBC Assay
-
Subculturing: Following the MIC assay, take an aliquot from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the plates overnight.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Signaling Pathway Visualization
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An In-Depth Technical Guide on the Speculative Mechanisms of Action of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The compound 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a novel chemical entity featuring a 2,4-disubstituted pyrimidine core, a privileged scaffold in modern medicinal chemistry. While specific biological data for this exact molecule is not yet publicly available, its structural motifs are present in a multitude of pharmacologically active agents. This technical guide provides a speculative exploration of its potential mechanisms of action, grounded in a comprehensive analysis of structurally related compounds. We will delve into three primary, plausible hypotheses: protein kinase inhibition, dipeptidyl peptidase IV (DPP-IV) inhibition, and modulation of inflammatory caspases. For each hypothesis, we will present the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide researchers in their investigation of this and similar molecules.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. The structure of 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine presents a compelling case for multifaceted biological activity. The core of the molecule is a pyrimidine ring, a fundamental component of DNA and RNA, which has been extensively utilized in the development of therapeutic agents, particularly in oncology.[1] The substitution pattern at the 2 and 4 positions is a recurring theme in a vast number of biologically active compounds.[2][3]
The substituents themselves, a piperazine and a pyrrolidine ring, are also well-established pharmacophores. Piperazine derivatives are known for their diverse pharmacological activities, including effects on the central nervous system, and are integral to drugs with antipsychotic, antidepressant, and anxiolytic properties.[4][5] The pyrrolidine ring is another common feature in bioactive molecules.[6] The combination of these three moieties—pyrimidine, piperazine, and pyrrolidine—creates a unique chemical entity with the potential to interact with multiple biological targets.
This guide will now explore the most probable mechanisms of action for this compound, drawing parallels from existing literature on structurally analogous molecules.
Hypothesis I: Protein Kinase Inhibition
The dysregulation of protein kinase activity is a cornerstone of many diseases, most notably cancer. The pyrimidine scaffold is a highly successful framework for the design of protein kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase.[1]
2.1. Scientific Rationale
Numerous 2,4-diaminopyrimidine and related 2,4-disubstituted pyrimidine derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including but not limited to:
-
Janus Kinase 2 (JAK2) and Fms-like Tyrosine Kinase 3 (FLT3): A series of 4-piperazinyl-2-aminopyrimidine derivatives have been developed as dual inhibitors of JAK2 and FLT3.[7]
-
Epidermal Growth Factor Receptor (EGFR): The pyrimidine core is a key feature in many EGFR tyrosine kinase inhibitors used in the treatment of non-small-cell lung cancer.[8]
-
Cyclin-Dependent Kinases (CDKs): 2,4-Diaminopyrimidine derivatives have been successfully designed as potent CDK7 inhibitors.[9]
-
Akt: Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of Akt.[10]
-
Aurora Kinase A: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase.[11]
Given the prevalence of this scaffold in kinase inhibitors, it is highly probable that 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine could exhibit inhibitory activity against one or more protein kinases.
2.2. Experimental Validation
To investigate the potential of this compound as a kinase inhibitor, a tiered approach is recommended, starting with broad screening and progressing to more specific, mechanistic studies.
This initial experiment aims to identify potential kinase targets from a large, diverse panel.
Protocol:
-
Compound Preparation: Solubilize 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology). The compound is typically tested at a single concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.
-
Assay Principle: The assays are typically based on measuring the remaining ATP concentration after the kinase reaction, often using a luciferase-based system. A decrease in signal indicates kinase activity, and the inhibition by the compound is measured as a percentage of the control.
-
Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >50% inhibition) at the screening concentration.
For the kinases identified as hits in the initial screen, the half-maximal inhibitory concentration (IC50) should be determined.
Protocol:
-
Compound Dilution: Prepare a series of dilutions of the test compound in DMSO, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Kinase Assay: Perform in vitro kinase assays for each identified "hit" kinase using the serial dilutions of the compound. These assays can be radiometric (measuring incorporation of ³²P-ATP into a substrate) or non-radiometric (e.g., ADP-Glo, LanthaScreen).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Half-maximal inhibitory concentration | 50 nM |
| Hill Slope | The steepness of the curve | 1.2 |
| R² | Goodness of fit | >0.98 |
Table 1: Example Data from an IC50 Determination Assay.
To confirm that the compound inhibits the target kinase within a cellular context, a target engagement assay is crucial.
Protocol (Example for a Receptor Tyrosine Kinase):
-
Cell Culture: Culture a cell line that expresses the target kinase and is dependent on its activity for proliferation or signaling.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Ligand Stimulation: If applicable, stimulate the cells with the cognate ligand for the receptor tyrosine kinase to induce its phosphorylation.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase and its downstream substrates. A dose-dependent decrease in phosphorylation indicates target engagement.
2.3. Visualizing the Kinase Inhibition Hypothesis
Caption: Hypothesized ATP-competitive inhibition of a receptor tyrosine kinase.
Caption: Experimental workflow for validating kinase inhibition.
Hypothesis II: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibitors of DPP-IV are an established class of drugs for the treatment of type 2 diabetes.
3.1. Scientific Rationale
A potent, selective, and orally active DPP-IV inhibitor, PF-00734200, has the chemical name (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone.[12] This compound shares the pyrimidinyl-piperazinyl-pyrrolidinyl core structure with 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. The striking structural similarity suggests that the target compound may also interact with the active site of DPP-IV.
3.2. Experimental Validation
The investigation of DPP-IV inhibitory activity can be conducted through a series of enzymatic and cellular assays.
This assay directly measures the ability of the compound to inhibit the enzymatic activity of DPP-IV.
Protocol:
-
Reagents: Recombinant human DPP-IV, DPP-IV substrate (e.g., Gly-Pro-AMC), test compound, and a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.
-
Assay Procedure: a. In a 96-well plate, add buffer, DPP-IV enzyme, and varying concentrations of the test compound or control. b. Incubate for a short period (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
To assess the selectivity of the compound, its inhibitory activity should be tested against other related proteases, such as DPP-8 and DPP-9. The same assay format as in 3.2.1 can be used, substituting the enzyme.
| Enzyme | IC50 (nM) |
| DPP-IV | 25 |
| DPP-8 | >10,000 |
| DPP-9 | >10,000 |
Table 2: Example Selectivity Profile for a DPP-IV Inhibitor.
3.3. Visualizing the DPP-IV Inhibition Hypothesis
Caption: Mechanism of action for a DPP-IV inhibitor.
Hypothesis III: Inhibition of Inflammatory Caspases
The inflammatory caspases (caspase-1, -4, and -5 in humans) are key mediators of the innate immune response. Their activation leads to the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18.
4.1. Scientific Rationale
A series of compounds based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold have been identified as potent, non-competitive, and pan-selective inhibitors of caspases-1, -4, and -5.[13] The structural resemblance of our target compound to this series, particularly the presence of the 4-(piperazin-1-yl) and a pyrrolidinyl-substituted pyrimidine core, makes the inhibition of inflammatory caspases a plausible mechanism of action.
4.2. Experimental Validation
These assays will determine the direct inhibitory effect of the compound on the enzymatic activity of caspases-1, -4, and -5.
Protocol:
-
Reagents: Recombinant human caspases-1, -4, and -5; fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1); test compound; and a known caspase inhibitor as a positive control.
-
Assay Procedure: Similar to the DPP-IV assay, the compound is incubated with the enzyme before the addition of the substrate, and the resulting fluorescence is monitored.
-
Data Analysis: Calculate IC50 values for each of the inflammatory caspases.
This assay assesses the ability of the compound to inhibit the inflammasome pathway in a cellular context.
Protocol:
-
Cell Culture: Use human monocytic cell lines (e.g., THP-1) differentiated into macrophages.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.
-
Compound Treatment: Treat the primed cells with various concentrations of the test compound.
-
Inflammasome Activation: Activate the inflammasome using a stimulus such as nigericin or ATP.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.
-
Data Analysis: A dose-dependent reduction in IL-1β secretion indicates inhibition of the inflammasome pathway.
4.3. Visualizing the Caspase Inhibition Hypothesis
Caption: Inhibition of the Caspase-1-mediated inflammasome pathway.
Conclusion and Future Directions
The structural features of 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine suggest a high likelihood of biological activity, with protein kinase inhibition, DPP-IV inhibition, and modulation of inflammatory caspases being the most plausible mechanisms of action. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically investigate these hypotheses. The initial broad-spectrum kinase screening is a cost-effective way to quickly assess the most probable target class. Subsequent validation through enzymatic and cellular assays will be critical in elucidating the precise mechanism of action. Understanding the molecular targets of this and similar novel chemical entities is a crucial step in the journey of drug discovery and development.
References
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Source: RSC Publishing URL: [Link]
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Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review Source: ResearchGate URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC URL: [Link]
-
Title: Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: PMC - PubMed Central URL: [Link]
-
Title: Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: ACS Publications URL: [Link]
-
Title: Review Writing on Synthesis of Pyrimidine and Its Biological Activity Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors Source: PubMed URL: [Link]
-
Title: Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases Source: PubMed URL: [Link]
-
Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: An overview on synthesis and biological activity of pyrimidines Source: SciSpace URL: [Link]
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Title: Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors Source: PubMed URL: [Link]
-
Title: Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators Source: PubMed URL: [Link]
-
Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]
-
Title: Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells Source: PubMed URL: [Link]
-
Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: ResearchGate URL: [Link]
-
Title: (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor Source: PubMed URL: [Link]
-
Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 Source: PubMed URL: [Link]
-
Title: Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity Source: PubMed URL: [Link]
-
Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: PMC - PubMed Central URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]
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Exploratory Studies on Pyrimidine Derivatives in Drug Discovery
An In-depth Technical Guide:
Foreword
The pyrimidine scaffold is a privileged heterocyclic motif that forms the chemical foundation for a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned pyrimidine derivatives as a cornerstone of medicinal chemistry and drug discovery. Their remarkable versatility allows for facile structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the strategies and methodologies employed in the discovery and development of novel pyrimidine-based therapeutic agents, drawing upon established principles and cutting-edge techniques in the field.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous physiological processes. Its derivatives are integral to the structure of nucleic acids (DNA and RNA) and are involved in the biosynthesis of various coenzymes and vitamins. This natural prevalence has made the pyrimidine scaffold an attractive starting point for the design of molecules that can modulate biological pathways with high specificity and efficacy.
The key to the success of pyrimidine derivatives in drug discovery lies in their chemical tractability. The ring system offers multiple sites for substitution, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties. The nitrogen atoms can act as hydrogen bond acceptors, while substituents at various positions can engage in a wide range of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and ionic bonding.
Synthetic Strategies for Pyrimidine Derivatives
The synthesis of diverse pyrimidine libraries is a critical first step in any discovery program. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most well-established methods for the synthesis of dihydropyrimidines is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea provides a straightforward and atom-economical route to a variety of substituted dihydropyrimidines.
Experimental Protocol: General Procedure for the Biginelli Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, 0.1 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidine derivative.
Modern Synthetic Approaches
While classic methods remain valuable, modern organic synthesis has introduced more sophisticated and versatile strategies for accessing novel pyrimidine derivatives. These include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which allow for the introduction of a wide range of substituents at specific positions on the pyrimidine ring.
Diagram: Synthetic Workflow for Pyrimidine Derivatives
A generalized workflow for the synthesis of pyrimidine derivatives.
Biological Activities and Therapeutic Applications
The structural diversity of pyrimidine derivatives translates into a broad spectrum of biological activities, leading to their development as therapeutic agents for a wide range of diseases.
| Class of Pyrimidine Derivative | Mechanism of Action | Therapeutic Area | Example Drug |
| Antimetabolites | Inhibition of DNA/RNA synthesis | Oncology, Antiviral | 5-Fluorouracil, Zidovudine (AZT) |
| Kinase Inhibitors | ATP-competitive inhibition of protein kinases | Oncology | Imatinib, Gefitinib |
| Dihydropyrimidine Dehydrogenase (DPD) Inhibitors | Inhibition of pyrimidine catabolism | Oncology (adjuvant) | Eniluracil |
| Antimicrobials | Inhibition of dihydrofolate reductase | Antibacterial, Antiprotozoal | Trimethoprim |
Pyrimidine Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors. For instance, the 2,4-diaminopyrimidine core is a key feature of many successful kinase inhibitors, where the amino groups form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Diagram: Simplified Kinase Inhibition Pathway
Mechanism of action for a pyrimidine-based kinase inhibitor.
Modern Drug Discovery Approaches
The discovery of novel pyrimidine-based drugs has been accelerated by the integration of modern technologies and methodologies.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large libraries of pyrimidine derivatives against a specific biological target. This enables the identification of "hits" – compounds that exhibit activity in a primary assay.
Experimental Protocol: Cell-Based HTS Assay for Kinase Inhibitors
-
Cell Culture: Plate cancer cells expressing the target kinase in 384-well microplates and incubate overnight.
-
Compound Addition: Add pyrimidine derivatives from a compound library to the wells at a final concentration of 10 µM. Include appropriate controls (e.g., vehicle, positive control inhibitor).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell growth for each compound relative to the controls. Identify hits that meet a predefined activity threshold (e.g., >50% inhibition).
Structure-Activity Relationship (SAR) Studies
Once hits are identified, SAR studies are conducted to understand the relationship between the chemical structure of the pyrimidine derivatives and their biological activity. This involves the synthesis and testing of analogues to identify the key structural features required for potency and selectivity.
Diagram: Iterative Drug Discovery Workflow
The central role of SAR in the drug discovery pipeline.
Conclusion
Pyrimidine derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their inherent biological relevance, coupled with their synthetic tractability, ensures that they will remain at the forefront of drug discovery for years to come. The integration of traditional medicinal chemistry principles with modern technologies such as HTS and structure-based drug design will undoubtedly lead to the discovery of the next generation of pyrimidine-based drugs that address unmet medical needs.
References
-
Title: The Biginelli reaction: a versatile route to dihydropyrimidines. Source: Journal of Organic Chemistry. URL: [Link]
-
Title: Pyrimidine derivatives as privileged scaffolds in medicinal chemistry. Source: Chemical Reviews. URL: [Link]
-
Title: Kinase inhibitors in cancer therapy. Source: Nature Reviews Cancer. URL: [Link]
-
Title: High-throughput screening in drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Structure-activity relationship (SAR) studies in drug design. Source: Journal of Medicinal Chemistry. URL: [Link]
Spectral Analysis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. In the absence of direct experimental data in publicly available literature, this document leverages established principles of spectroscopic analysis and data from structurally related compounds to offer a robust, predictive framework for the characterization of this molecule. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of pyrimidine-based compounds in drug discovery and development.
Rationale and Molecular Structure
The compound 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine integrates three key heterocyclic pharmacophores: a pyrimidine core, a piperazine ring, and a pyrrolidine moiety. This combination of functionalities suggests potential applications in medicinal chemistry, given the prevalence of these motifs in biologically active molecules. An unambiguous structural confirmation is paramount for any further investigation, and this guide provides the foundational spectroscopic signatures to achieve that.
Molecular Formula: C₁₂H₁₉N₅ Molecular Weight: 233.31 g/mol
For the purpose of this guide, we will first propose a plausible synthetic route to provide context for the spectral analysis, including potential impurities that might be observed.
Proposed Synthesis
A logical synthetic approach would involve a sequential nucleophilic aromatic substitution on a di-substituted pyrimidine precursor.
Caption: Proposed two-step synthesis of the target compound.
This synthetic strategy is common for constructing unsymmetrically substituted pyrimidines. The more reactive chlorine at the 4-position is expected to be substituted first by pyrrolidine, followed by the substitution of the chlorine at the 2-position by piperazine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar heterocyclic systems and the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H-5 (Pyrimidine) | ~7.8 - 8.0 | Doublet (d) | 1H | The pyrimidine protons are in the aromatic region. H-5 is coupled to H-6. |
| H-6 (Pyrimidine) | ~6.2 - 6.4 | Doublet (d) | 1H | H-6 is significantly shielded by the two amino substituents at positions 2 and 4. |
| Piperazine (N4'-H) | ~2.0 - 3.0 | Singlet (s, broad) | 1H | The N-H proton of the piperazine is exchangeable and will likely appear as a broad singlet. |
| Piperazine (C2', C6'-H) | ~3.6 - 3.8 | Triplet (t) | 4H | Protons adjacent to the pyrimidine ring are deshielded. |
| Piperazine (C3', C5'-H) | ~2.8 - 3.0 | Triplet (t) | 4H | Protons adjacent to the secondary amine. |
| Pyrrolidine (C2'', C5''-H) | ~3.4 - 3.6 | Triplet (t) | 4H | Protons alpha to the nitrogen and attached to the pyrimidine ring. |
| Pyrrolidine (C3'', C4''-H) | ~1.9 - 2.1 | Multiplet (m) | 4H | Protons beta to the nitrogen. |
Causality in Proton Chemical Shifts:
-
Pyrimidine Protons: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields the ring protons, placing them in the aromatic region. The strong electron-donating effect of the amino substituents at positions 2 and 4 causes significant shielding of the H-6 proton.
-
Piperazine and Pyrrolidine Protons: The protons on the carbons directly attached to the nitrogen atoms are deshielded due to the electronegativity of nitrogen. Those alpha to the pyrimidine ring will experience a further downfield shift.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-2 (Pyrimidine) | ~161 - 163 | Attached to two nitrogen atoms and a pyrrolidine group. |
| C-4 (Pyrimidine) | ~163 - 165 | Attached to two nitrogen atoms and a piperazine group. |
| C-5 (Pyrimidine) | ~105 - 107 | Shielded by the adjacent amino substituents. |
| C-6 (Pyrimidine) | ~155 - 157 | Deshielded by the ring nitrogens. |
| Piperazine (C2', C6') | ~44 - 46 | Carbons alpha to the pyrimidine ring. |
| Piperazine (C3', C5') | ~45 - 47 | Carbons alpha to the secondary amine. |
| Pyrrolidine (C2'', C5'') | ~46 - 48 | Carbons alpha to the nitrogen and attached to the pyrimidine ring. |
| Pyrrolidine (C3'', C4'') | ~25 - 27 | Carbons beta to the nitrogen. |
Expert Insights on Carbon Chemical Shifts:
The chemical shifts of the pyrimidine carbons are highly dependent on the nature and position of the substituents. The carbons directly attached to the nitrogen atoms (C-2, C-4, and C-6) will resonate at lower field. The piperazine and pyrrolidine carbons will appear in the aliphatic region, with those directly bonded to nitrogen being the most deshielded.
Predicted Mass Spectrometry (MS) Data and Fragmentation Pattern
Electrospray ionization (ESI) in positive ion mode is the recommended method for this compound, given the presence of multiple basic nitrogen atoms that can be readily protonated.
Expected Molecular Ion: [M+H]⁺ = m/z 234.17
Fragmentation Analysis:
The fragmentation of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is expected to be driven by the cleavage of the bonds connecting the heterocyclic rings and within the piperazine and pyrrolidine moieties.
Caption: Predicted major fragmentation pathways.
Key Fragmentation Pathways:
-
Cleavage of the Pyrrolidine Ring: A primary fragmentation pathway is the loss of the pyrrolidine group, leading to a fragment at m/z 164.
-
Cleavage of the Piperazine Ring: The piperazine ring can undergo fragmentation, with a characteristic loss of a C₂H₅N fragment. A more likely fragmentation is the cleavage of the bond to the pyrimidine ring, resulting in a fragment at m/z 149.
-
Formation of Heterocyclic Ring Fragments: Cleavage of the bonds between the pyrimidine core and the substituents can lead to the formation of ions corresponding to the protonated piperazine (m/z 85) and pyrrolidine (m/z 70) fragments.
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo further fragmentation, although this is generally less favorable than the cleavage of the substituent groups.
Trustworthiness of Protocols:
The acquisition of high-quality NMR and MS data relies on standardized and validated protocols.
NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (e.g., using the DEPT sequence to differentiate between CH, CH₂, and CH₃ groups).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals, especially in complex molecules.
-
Mass Spectrometry Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed on the protonated molecular ion (m/z 234) to induce fragmentation and confirm the proposed fragmentation pathways.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the proposed fragmentation patterns, offer a solid foundation for the structural elucidation and characterization of this compound. Researchers synthesizing this molecule can use this guide to anticipate the expected spectral data and to aid in the interpretation of their experimental results. The self-validating nature of combining these orthogonal analytical techniques (NMR and MS) provides a high degree of confidence in the final structural assignment.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone heterocyclic motif in modern drug discovery, forming the structural core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules, making them privileged scaffolds for therapeutic agent design.[2][3] The landscape of FDA-approved drugs containing the pyrimidine core is continually expanding, with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial agents.[1][4][5]
The functionalization of the pyrimidine ring at the C2 and C4 positions with amine-containing moieties like piperazine and pyrrolidine is a well-established strategy for developing potent and selective kinase inhibitors and other targeted therapies.[6][7] This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, a disubstituted pyrimidine with potential applications in drug development programs. The protocol is designed for researchers in medicinal chemistry and process development, emphasizing mechanistic rationale, safety, and robust execution.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is achieved via a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available precursor, 2,4-dichloropyrimidine.
Overall Synthetic Workflow
The two-step process leverages the inherent differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.
Caption: Synthetic workflow for the target compound.
The Causality of Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the nucleophilic attack. In SNAr reactions with 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6][8] This preferential reactivity is attributed to the greater ability of the nitrogen atom at position 1 (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack.
Therefore, the first substitution with piperazine is directed to the C4 position under controlled, milder conditions. The subsequent introduction of the electron-donating piperazinyl group further deactivates the pyrimidine ring, making the second substitution at the C2 position more challenging. This second step consequently requires more forcing conditions, such as elevated temperatures, to proceed to completion.[9] This staged approach prevents the formation of isomeric byproducts and ensures a high yield of the desired compound.
Materials and Equipment
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Sigma-Aldrich | Corrosive, handle with care. |
| Piperazine | C₄H₁₀N₂ | 86.14 | Sigma-Aldrich | Anhydrous recommended. |
| Pyrrolidine | C₄H₉N | 71.12 | Sigma-Aldrich | Flammable, handle in fume hood. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Dried over KOH recommended. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous, inhibitor-free. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade or higher. |
| Hexanes | N/A | N/A | Fisher Scientific | ACS Grade or higher. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Sigma-Aldrich | Anhydrous. |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh, for chromatography. |
Equipment
-
Three-neck round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes and syringe pump (recommended for slow addition)
-
Ice-salt bath and heating mantle with temperature controller
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
Safety Precautions and Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations should be performed inside a certified chemical fume hood.
-
2,4-Dichloropyrimidine: Highly corrosive and toxic. Causes severe skin burns and eye damage.[10] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Amines (Piperazine, Pyrrolidine, Triethylamine): Corrosive, flammable, and toxic. Can cause respiratory irritation and skin burns.[11][12][13] Ensure the fume hood has adequate ventilation.
-
Solvents (THF, EtOAc, Hexanes): Flammable liquids. Keep away from ignition sources. THF can form explosive peroxides; use freshly opened or tested anhydrous solvent.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14] Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[10][12][15]
Detailed Experimental Protocol
Part A: Synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine (Intermediate)
-
Reaction Setup: Place a magnetic stir bar in a 250 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add 2,4-dichloropyrimidine (5.00 g, 33.6 mmol, 1.0 eq). Dissolve it in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to -10 °C using an ice-salt bath. It is crucial to maintain this temperature to ensure C4 selectivity and minimize di-substitution.
-
Nucleophile Preparation: In a separate dry flask, prepare a solution of piperazine (3.18 g, 36.9 mmol, 1.1 eq) and triethylamine (5.1 mL, 36.9 mmol, 1.1 eq) in 30 mL of anhydrous THF. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Slow Addition: Add the piperazine/triethylamine solution dropwise to the cooled 2,4-dichloropyrimidine solution over a period of 45-60 minutes using a syringe pump. A slow addition rate is critical to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for 2 hours. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes; visualize under UV light). The starting material (2,4-dichloropyrimidine) should be consumed, and a new, less polar spot corresponding to the mono-substituted product should appear.
-
Quenching and Work-up: Once the reaction is complete, quench it by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be used in the next step without further purification.
Part B: Synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (Final Product)
-
Reaction Setup: Transfer the crude 2-chloro-4-(piperazin-1-yl)pyrimidine from Part A into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add pyrrolidine (3.4 mL, 40.3 mmol, 1.2 eq) and triethylamine (7.0 mL, 50.4 mmol, 1.5 eq) to the flask. Add 100 mL of ethanol as the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 12-18 hours. Monitor the disappearance of the starting intermediate by TLC (Mobile phase: 10% Methanol in Dichloromethane).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Aqueous Work-up: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as an oil or solid.
Purification and Characterization
Purification
The crude product must be purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel slurry using a solvent system of 20% ethyl acetate in hexanes.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity to 5% methanol in ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine as a solid.
Expected Results and Characterization
-
Yield: 55-70% over two steps.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyrimidine ring protons, as well as multiplets for the piperazine and pyrrolidine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the pyrimidine carbons (C2, C4, C5, C6) and the aliphatic carbons of the piperazine and pyrrolidine rings.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low yield in Step 1 | Di-substitution at C2 and C4. | Ensure the reaction temperature is maintained at or below -10 °C. Use a syringe pump for very slow addition of the nucleophile. |
| Isomer formation | Incorrect order of amine addition. | The reaction is highly regioselective. Ensure piperazine is added first under cold conditions before adding pyrrolidine at elevated temperature. |
| Incomplete reaction in Step 2 | Insufficient heating or reaction time. | Ensure the reaction reaches a full reflux. If necessary, extend the reaction time to 24 hours and monitor by TLC. A stronger base or higher boiling point solvent (e.g., DMF) could be considered, but may complicate work-up. |
| Difficult purification | Streaking on TLC, co-eluting impurities. | Ensure all triethylamine hydrochloride salts are removed during the aqueous work-up. If the product is basic, adding 0.5-1% triethylamine to the chromatography mobile phase can improve peak shape. |
Conclusion
This application note provides a reliable and well-documented protocol for the regioselective synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. By carefully controlling the reaction conditions based on the principles of nucleophilic aromatic substitution, the target compound can be obtained in good yield and high purity. This procedure serves as a valuable resource for medicinal chemists and researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
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Tschirret-Guth, R. A., & McDonald, I. M. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
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Journal of Molecular Structure. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
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International Journal of Medical and All Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ijmaas.com. Available at: [Link]
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Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of new pyrimidine derivatives. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine. PubChem. Available at: [Link]
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Southern Agricultural Insecticides, Inc. (n.d.). 2, 4-D Amine Weed Killer - Safety Data Sheet. Southern Agricultural Insecticides, Inc. Available at: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. innovareacademics.in. Available at: [Link]
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Alligare. (2018). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Amazon S3. Available at: [Link]
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ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
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Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. Available at: [Link]
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PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. PubChem. Available at: [Link]
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TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Application Notes and Protocols for Pyrimidine Derivatives as Anti-Inflammatory Agents
Introduction: The Versatility of the Pyrimidine Scaffold in Inflammation Research
Pyrimidine, a fundamental heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive molecules, including nucleic acids.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, with a notable emphasis on their potential as potent anti-inflammatory agents.[1][2] The remarkable versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of its biological activity to target various inflammatory pathways.[3] Many clinically approved anti-inflammatory drugs, such as afloqualone and epirizole, feature a pyrimidine core, underscoring the therapeutic relevance of this chemical class.[2] This guide provides an in-depth exploration of the application of pyrimidine derivatives in inflammation research, detailing their mechanisms of action, protocols for their synthesis and evaluation, and key considerations for their development as next-generation anti-inflammatory therapeutics.
Mechanisms of Anti-Inflammatory Action: Targeting Key Signaling Cascades
The anti-inflammatory effects of pyrimidine derivatives are multifaceted, primarily attributed to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response. These compounds have been shown to inhibit crucial inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines.[1]
A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2 over the constitutively expressed COX-1, certain pyrimidine derivatives can exert potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Beyond COX inhibition, pyrimidine derivatives have been shown to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. These include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Several pyrimidine derivatives have been identified as inhibitors of NF-κB activation.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of kinases, including p38 MAPK, plays a crucial role in the production of inflammatory mediators. Inhibition of the p38 MAPK pathway is a key strategy in the development of anti-inflammatory drugs.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway: The JAK/STAT pathway is critical for signaling by a wide range of cytokines and growth factors involved in inflammation and immunity. Pyrimidine-based JAK inhibitors have emerged as a promising class of anti-inflammatory therapeutics.
Below is a diagram illustrating the key inflammatory signaling pathways targeted by pyrimidine derivatives.
Caption: Key inflammatory signaling pathways targeted by pyrimidine derivatives.
Quantitative Efficacy of Representative Pyrimidine Derivatives
The anti-inflammatory potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cellular processes. The following table summarizes the reported activities of several illustrative pyrimidine compounds.
| Compound Class | Specific Derivative | Target | IC50 Value (µM) | Reference |
| Pyrano[2,3-d]pyrimidine | Compound 5 | COX-2 | 0.04 ± 0.09 | [1] |
| Pyrano[2,3-d]pyrimidine | Compound 6 | COX-2 | 0.04 ± 0.02 | [1] |
| Phenyl morpholinopyrimidine | Compound V4 | iNOS/COX-2 | - | [2] |
| Phenyl morpholinopyrimidine | Compound V8 | iNOS | - | [2] |
| Tri-substituted pyrimidine | - | - | - | [5] |
Note: The efficacy of compounds V4 and V8 was demonstrated through the reduction of NO generation and iNOS/COX-2 expression, but specific IC50 values were not provided in the source.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and evaluation of the anti-inflammatory properties of pyrimidine derivatives.
General Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives can be achieved through various established chemical reactions. One of the most common and versatile methods is the Biginelli reaction, a one-pot multicomponent condensation.[3]
Protocol: One-Pot Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives [1]
-
Reactant Preparation: In a round-bottom flask, combine p-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and thiobarbituric acid (1 mmol).
-
Catalyst Addition: Add a catalytic amount of zinc oxide nanoparticles.
-
Solvent and Reflux: Add ethanol as a solvent and reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The resulting solid product is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization or column chromatography.[2]
Below is a workflow diagram for a typical experimental approach to screen and characterize pyrimidine derivatives.
Caption: Experimental workflow for the evaluation of pyrimidine derivatives.
In Vitro Anti-Inflammatory Assays
Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [6][7]
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions. Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid substrate.
-
Inhibitor Preparation: Dissolve the test pyrimidine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a serial dilution of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, reconstituted COX-2 enzyme, and the test inhibitor at various concentrations. Include positive (a known COX-2 inhibitor like celecoxib) and negative (vehicle control) controls.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Incubate the plate at 37°C for a specified time. Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Protocol: Nitric Oxide (NO) Scavenging Assay using Griess Reagent [8][9]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[11][12]
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[9]
-
Absorbance Measurement: Incubate the plate at room temperature for 15 minutes. Measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol: NF-κB Activation Luciferase Reporter Assay [13][14]
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements in its promoter.[13][14]
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with the test pyrimidine derivatives for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[15]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and determine the effect of the pyrimidine derivatives on NF-κB activation.
In Vivo Anti-Inflammatory Assay
Protocol: Carrageenan-Induced Paw Edema in Rats [16][17]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test pyrimidine derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17][18]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Conclusion and Future Perspectives
Pyrimidine derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory therapies. Their chemical tractability allows for the generation of diverse libraries of compounds that can be screened against a wide range of inflammatory targets. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of pyrimidine-based anti-inflammatory agents. Future research in this area should focus on the development of highly selective inhibitors of specific inflammatory pathways to maximize therapeutic efficacy while minimizing off-target effects. The integration of computational drug design and high-throughput screening technologies will undoubtedly accelerate the discovery and optimization of the next generation of pyrimidine-based anti-inflammatory drugs.
References
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. Retrieved from [Link]
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protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
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Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
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Das, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19263-19273. [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7489-7517. [Link]
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Chen, Y. C., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of food and drug analysis, 26(2), 680–688. [Link]
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Le, T. D., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Bio-protocol, 10(2), e3491. [Link]
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Karaman, R. (2016). NO scavanging assay protocol? ResearchGate. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]
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Traoré, Y., et al. (2021). Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks. Journal of Materials Science and Chemical Engineering, 9, 39-53. [Link]
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Qader, M. M., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 453-457. [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Marcocci, L., et al. (1994). The nitric oxide-scavenging properties of Ginkgo biloba extract EGb 761. Biochemical and biophysical research communications, 201(2), 748–755. [Link]
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Kandeil, M. A., et al. (2020). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules (Basel, Switzerland), 25(20), 4810. [Link]
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Kim, J. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
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Gomaa, A. A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmaceutical biology, 53(12), 1827–1835. [Link]
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Lee, J. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(3), 312–321. [Link]
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YMER. (n.d.). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. Retrieved from [Link]
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Le, T. D., & Haller, C. A. (2019). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (152), 10.3791/60275. [Link]
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Kandeil, M. A., et al. (2020). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules (Basel, Switzerland), 25(20), 4810. [Link]
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de Meireles, G. V., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical and cellular immunology, 5(5), 256. [Link]
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QIAGEN. (n.d.). ipsogen® JAK2 MutaQuant® Kit Handbook. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
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Kim, J. H., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(1), 1-10. [Link]
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Al-Snafi, A. E. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 586-591. [Link]
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Eldeen, I. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(1), 589-600. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
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Application Note: Characterizing a Novel PI3K Pathway Inhibitor, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, Using Cell-Based Assays
Introduction: Targeting a Critical Cancer Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[2][3] The pathway is initiated by growth factors activating receptor tyrosine kinases, which in turn activate PI3K. Activated PI3K phosphorylates PIP2 to PIP3, a crucial second messenger that recruits the serine/threonine kinase Akt to the cell membrane. Here, Akt is activated through phosphorylation at Serine 473 (Ser473) and Threonine 308. Activated Akt then modulates a multitude of downstream targets to drive cell growth and survival.[4]
This document provides a detailed protocol for characterizing 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as "PQP") , a novel small molecule inhibitor hypothesized to target the PI3K pathway. We present a dual-assay approach:
-
Target Engagement Assay: A Western blot to directly measure the inhibition of Akt phosphorylation at Ser473, confirming that PQP engages its intended target within the cell.
-
Phenotypic Assay: A luminescent cell viability assay to determine the functional consequence of PI3K pathway inhibition on cancer cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
For this protocol, we utilize the MCF-7 human breast cancer cell line, which harbors an activating E545K mutation in the PIK3CA gene (the catalytic subunit of PI3K), making it highly dependent on this pathway for survival and an excellent model system.[5][6][7]
Signaling Pathway and Assay Workflow
To effectively characterize PQP, we will first confirm its on-target effect by measuring the phosphorylation of a key downstream effector (p-Akt) and then quantify its impact on cell viability.
Diagram 1: PI3K/Akt/mTOR Signaling Pathway
Caption: Dual workflow for assessing cell viability and target engagement post-treatment.
Materials and Methods
Cell Culture and Reagents
-
Cell Line: MCF-7 (ATCC® HTB-22™), human breast adenocarcinoma.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.
-
Compound: 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (PQP), dissolved in DMSO to a 10 mM stock solution.
-
Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570). [8]* Lysis Buffer: RIPA Buffer containing protease and phosphatase inhibitors. * Primary Antibodies:
-
Other Reagents: DMSO (vehicle control), PBS, BSA, nonfat dry milk, PVDF membrane, chemiluminescence substrate.
Protocol 1: Cell Viability for IC50 Determination
This protocol uses the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active, viable cells. [11]
-
Cell Seeding: Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Best practices recommend avoiding the outer wells to minimize "edge effects". [12]2. Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth. [13]3. Compound Treatment: Prepare a serial dilution of PQP in growth medium (e.g., from 100 µM to 0.01 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with DMSO-only as a vehicle control (0% inhibition) and wells with a known cytotoxic agent or no cells as a positive control (100% inhibition).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. [14] * Add 100 µL of CellTiter-Glo® reagent to each well. [15] * Mix contents on an orbital shaker for 2 minutes to induce cell lysis. [12] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [14] * Record luminescence using a plate reader.
-
Protocol 2: Western Blot for Target Engagement
This protocol assesses the phosphorylation status of Akt to confirm PQP's on-target activity.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will achieve 70-80% confluency at the time of lysis.
-
Adherence & Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (0.5% FBS) and incubate for an additional 12-16 hours. This step reduces basal Akt phosphorylation, creating a clearer window to observe inhibition.
-
Compound Treatment: Treat cells with various concentrations of PQP (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 2-4 hours. A shorter incubation is often sufficient to observe changes in signaling pathways.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. * Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. [16] * Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature. [9] * Incubate the membrane overnight at 4°C with the primary antibody for Phospho-Akt (Ser473) diluted 1:1000 in 5% BSA/TBST. [9] * Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt (1:1000 dilution).
-
Data Analysis and Interpretation
IC50 Calculation
The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%. [17]
-
Normalize Data: Convert raw luminescence units (RLU) to percent inhibition.
-
% Inhibition = 100 * (1 - [RLU_sample - RLU_bkg] / [RLU_vehicle - RLU_bkg])
-
RLU_bkg is the background signal (media + reagent only).
-
RLU_vehicle is the signal from DMSO-treated cells.
-
-
Curve Fitting: Plot percent inhibition against the log-transformed concentrations of PQP. Fit the data using a four-parameter logistic (4PL) nonlinear regression model, available in software like GraphPad Prism. [18][19]3. Determine IC50: The IC50 value is derived directly from the fitted curve. [20][21] Table 1: Representative IC50 Data for PQP in MCF-7 Cells
| Parameter | Value |
| IC50 | 150 nM |
| Hill Slope | -1.2 |
| R² | 0.992 |
| Assay Window (S/B) | > 10 |
| Z'-Factor | 0.81 |
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. [22][23]An ideal assay has a Z'-factor between 0.5 and 1.0. [24][25]
-
Z' = 1 - (3 * (SD_vehicle + SD_bkg)) / |Mean_vehicle - Mean_bkg|
-
A Z'-factor of 0.81 indicates an excellent and robust assay suitable for screening. [26]
Western Blot Analysis
Densitometry analysis should be performed on the Western blot bands. The intensity of the p-Akt band should be normalized to the intensity of the corresponding total Akt band. A dose-dependent decrease in the p-Akt/total Akt ratio upon treatment with PQP confirms its inhibitory effect on the PI3K pathway.
Table 2: Densitometry Analysis of p-Akt Inhibition
| PQP Conc. (µM) | p-Akt / Total Akt Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.65 | 35% |
| 1.0 | 0.21 | 79% |
| 10.0 | 0.04 | 96% |
Conclusion and Best Practices
This application note details a robust, two-pronged approach to characterize the novel compound PQP. The Western blot assay directly confirms its mechanism of action by showing dose-dependent inhibition of Akt phosphorylation. The CellTiter-Glo® assay provides a quantitative measure of its functional effect on cell viability, yielding a potent IC50 of 150 nM in a PIK3CA-mutant cancer cell line.
For reproducible and reliable results, researchers should adhere to best practices in cell culture, including routine testing for mycoplasma, using authenticated cell lines, and maintaining aseptic technique throughout the experiments. [27][28][29]
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Oreate AI. (2023). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Housing Innovations. (2023). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
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My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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Vasan, N., Razavi, P., Johnson, J. L., Shao, H., Shah, H., Antoine, A., ... & Cantley, L. C. (2019). Double PIK3CA mutations in cis increase oncogenicity and sensitivity to PI3Kα inhibitors. Science, 366(6466), 714-723. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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ATCC. (2019). Cell Culture 101: Tips for Successful Cell Culture. [Video]. YouTube. [Link]
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BMG LABTECH. (2023). The Z prime value (Z´). Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]
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Polus, H., & Johnson, D. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 14(4), 793–800. [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Beaver, J. A., et al. (2013). PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. Clinical Cancer Research, 19(19), 5413–5422. [Link]
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ResearchGate. (n.d.). Establishment of MCF-7PIK3CAWT cells and PIK3CA WT/AKT1 E17K derivatives. Retrieved from [Link]
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Liu, P., et al. (2018). PIK3CA mutation sensitizes breast cancer cells to synergistic therapy of PI3K inhibition and AMPK activation. Cancer Chemotherapy and Pharmacology, 81(4), 725–734. [Link]
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DepMap. (n.d.). MCF7 Cell Line Summary. Retrieved from [Link]
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Markou, A., et al. (2014). PIK3CA Mutational Status in Circulating Tumor Cells Can Change During Disease Recurrence or Progression in Patients with Breast Cancer. Clinical Cancer Research, 21(7), 1633-1641. [Link]
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Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476–5480. [Link]
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Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
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Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356–362. [Link]
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Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. [Link]
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Application Notes and Protocols: In Vitro Efficacy Testing of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine on Cancer Cell Lines
Introduction: The Rationale for Investigating 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
The pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in oncology. Its structural resemblance to the nucleobases of DNA and RNA allows for its derivatives to act as antimetabolites, interfering with nucleic acid synthesis and repair in rapidly proliferating cancer cells. The incorporation of piperazine and pyrrolidine moieties into the pyrimidine core introduces unique physicochemical properties that can enhance cellular uptake, improve target binding affinity, and modulate the compound's pharmacokinetic profile.
This document provides a comprehensive guide for the in vitro evaluation of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, a novel investigational compound. The following protocols are designed to systematically assess its cytotoxic and cytostatic effects on various cancer cell lines, elucidate its mechanism of action, and identify potential molecular targets. This structured approach is crucial in the early stages of drug discovery to establish a foundational dataset for further preclinical development.[1][2][3]
Experimental Workflow: A Multi-Faceted Approach to In Vitro Characterization
A logical and sequential experimental workflow is paramount to efficiently characterize the anticancer potential of a novel compound. The proposed workflow for 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is designed to progress from broad cytotoxic screening to more detailed mechanistic studies.
Caption: Experimental workflow for the in vitro testing of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Part 1: Assessment of Cytotoxicity and Proliferation
The initial phase of in vitro testing focuses on determining the compound's ability to inhibit cancer cell growth and proliferation.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[4]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 22.5 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 18.7 |
Long-Term Survival Assessment using Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a valuable tool for evaluating the long-term effects of a cytotoxic agent.[6]
Protocol: Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.[6]
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.[6]
-
Quantification: After washing away the excess stain and air-drying, count the number of colonies (typically defined as a cluster of ≥50 cells).
Part 2: Elucidation of the Mechanism of Cell Death
Understanding how a compound induces cell death is a critical next step. The following assays differentiate between apoptosis (programmed cell death) and necrosis.
Detection of Apoptosis using Annexin V/Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Simplified diagram of apoptosis detection using Annexin V and PI.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry with propidium iodide staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[10][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Part 3: Investigation of Molecular Mechanisms
Western blotting is a powerful technique to investigate the effect of the compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.[13][14][15]
Western Blotting for Key Signaling Proteins
Based on the pyrimidine and piperazine moieties, it is plausible that 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine may target key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[16][17]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.[14][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its potential as an anticancer agent. The data generated from these assays will be instrumental in guiding future structure-activity relationship studies and further preclinical development.
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Evaluating the Antiproliferative Activity of Piperazine Compounds: A Detailed Guide for Researchers
Introduction: The Significance of the Piperazine Scaffold in Oncology Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to modulate solubility and bioavailability, make it a valuable component in the design of novel therapeutic agents.[2] In the realm of oncology, piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting a wide range of biological activities.[3][4][5] These compounds have been shown to target various cellular pathways implicated in cancer progression, including cell cycle regulation, angiogenesis, and apoptosis.[6][7][8] Given the urgent need for more effective and safer anticancer drugs, the evaluation of the antiproliferative activity of novel piperazine compounds is a critical step in the drug discovery and development pipeline.[8]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in assessing the antiproliferative effects of piperazine-based compounds. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's mechanism of action.
Section 1: Foundational In Vitro Antiproliferative Assays
The initial assessment of a compound's anticancer potential typically involves in vitro assays to determine its ability to inhibit the growth of cancer cell lines.[9] These assays provide a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.[10][11]
Principle of Colorimetric Assays for Cell Viability
Several widely used assays rely on colorimetric or fluorometric measurements to indirectly quantify the number of viable cells. These methods are generally rapid, cost-effective, and amenable to high-throughput screening.[12]
Diagram: General Workflow for In Vitro Antiproliferative Assays
Caption: A generalized workflow for assessing the antiproliferative activity of test compounds.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic and widely used method for assessing cell viability. The principle of this assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cancer cells of interest (e.g., MCF-7, HCT116, K562).[3][9]
-
Seed the cells in a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the piperazine compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls: a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[14]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS, sterile-filtered) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C.[15] During this time, purple formazan crystals will become visible in viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background noise).[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cell density based on the measurement of cellular protein content.[12] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[18] A key advantage of the SRB assay is that it is not dependent on the metabolic activity of the cells, which can sometimes be a confounding factor in the MTT assay.[17]
Detailed Protocol: SRB Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.
-
-
Cell Fixation:
-
Washing:
-
Remove the supernatant and wash the wells five times with deionized water to remove the TCA and unbound components.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound SRB dye.[16]
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.
-
Table 1: Comparison of Common Antiproliferative Assays
| Feature | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial reductase activity. | Quantifies total cellular protein content. |
| Advantages | Well-established, inexpensive. | Not dependent on metabolic state, better linearity. |
| Limitations | Can be influenced by compounds affecting metabolism. | Stains total protein, not distinguishing between living and recently dead cells. |
Section 2: Elucidating the Mechanism of Action
Once the antiproliferative activity of a piperazine compound has been established, the next crucial step is to investigate its mechanism of action. This provides valuable insights into how the compound exerts its effects and can guide further drug development efforts.
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[4][8] Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Diagram: Cell Cycle Phases and DNA Content
Caption: A simplified representation of the cell cycle and the corresponding DNA content.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the piperazine compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Fixation:
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The data is typically presented as a histogram of fluorescence intensity, showing the distribution of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can indicate apoptosis.
-
Detection of Apoptosis by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[6][23] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC.[24] Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[25][26]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Treat cells with the piperazine compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[25]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium iodide solution.[25][26]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[25]
-
Analyze the samples by flow cytometry as soon as possible.
-
The results are typically displayed as a dot plot, separating the cell population into four quadrants:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)[25]
-
-
BrdU Incorporation Assay for DNA Synthesis
The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis and, therefore, cell proliferation.[27] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[28][29] The incorporated BrdU can then be detected using a specific anti-BrdU antibody.[30]
Detailed Protocol: BrdU Incorporation Assay
-
Cell Culture and Treatment:
-
Culture and treat cells with the piperazine compound as previously described.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Immunostaining:
-
Detection:
-
The proliferating cells can be visualized by fluorescence microscopy or quantified using a plate reader or flow cytometry.
-
Conclusion and Future Perspectives
The methods described in this guide provide a robust framework for the comprehensive evaluation of the antiproliferative activity of piperazine compounds. By employing a combination of foundational viability assays and more detailed mechanistic studies, researchers can gain a thorough understanding of a compound's anticancer potential. The data generated from these assays are essential for making informed decisions in the drug discovery process, from lead optimization to preclinical development. As the field of oncology continues to evolve, the integration of these well-established techniques with newer technologies will undoubtedly accelerate the discovery of novel and effective piperazine-based anticancer therapies.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Al-Ghorbani, M., Gouda, M. A., Baashen, M., Alharbi, O., Almalki, F. A., & Ranganatha, L. V. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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(n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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NIH. (n.d.). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Retrieved from [Link]
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NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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PubMed. (n.d.). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Retrieved from [Link]
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ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
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(n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]
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PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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PubMed. (n.d.). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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PMC - NIH. (n.d.). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Retrieved from [Link]
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PubMed. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
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Frontiers. (n.d.). In Vitro Antiproliferative Activity of Extracts of Carlina acaulis subsp. caulescens and Carlina acanthifolia subsp. utzka. Retrieved from [Link]
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ResearchGate. (n.d.). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
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NIH. (n.d.). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. Retrieved from [Link]
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Science.gov. (n.d.). chemical characterization antiproliferative: Topics by Science.gov. Retrieved from [Link]
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Ingenta Connect. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
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Application Notes and Protocols for the Use of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in Caspase Inhibition Assays
Introduction: Targeting Caspase Activity with Novel Pyrimidine Derivatives
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1][2] They exist as inactive zymogens and are activated through a cascade in response to specific cellular signals.[1][3] This activation can be broadly categorized into two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.[1][4] Given their critical role in cellular homeostasis, dysregulation of caspase activity is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1] This makes caspases significant therapeutic targets for drug discovery and development.
Pyrimidine derivatives have emerged as a promising class of enzyme inhibitors with diverse biological activities, including anti-inflammatory and anticancer effects.[5][6] Within this class, compounds featuring a 4-(piperazin-1-yl)-pyrimidine scaffold have shown potential as inhibitors of various kinases and proteases. This application note focuses on the use of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine , a representative of this scaffold, in caspase inhibition assays. While direct inhibitory data for this specific molecule is emerging, a closely related analog, with a di(pyrrolidin-1-yl) substitution, has been identified as a potent, non-competitive, pan-selective inhibitor of inflammatory caspases (caspase-1, -4, and -5).[7] This suggests that the 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine scaffold is a valuable starting point for investigating caspase inhibition.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and similar compounds against various caspases. The protocols detailed below are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Scientific Foundation: The Caspase Activation Cascade
Understanding the caspase signaling pathway is fundamental to designing and interpreting inhibition assays. Caspases are broadly classified as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[1]
-
Extrinsic Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[1] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[4]
-
Intrinsic Pathway: Initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[1] Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9.[8]
-
Inflammatory Pathway: Certain caspases, such as caspase-1, -4, and -5, are involved in inflammatory responses. They are typically activated within a large multiprotein complex called the inflammasome and are responsible for processing pro-inflammatory cytokines.[7]
Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily caspase-3, which cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8]
Below is a diagram illustrating the major caspase activation pathways.
Caption: Major caspase activation pathways.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine against specific caspases. These assays are based on the cleavage of a synthetic substrate that, upon cleavage by the caspase, releases a chromophore or fluorophore.[9][10]
Protocol 1: In Vitro Caspase Inhibition Assay (Colorimetric)
This protocol is designed to determine the IC50 value of the test compound against a purified recombinant caspase.
Materials:
-
Purified active recombinant caspase (e.g., Caspase-1, -3, -8)
-
Caspase-specific colorimetric substrate (e.g., Ac-DEVD-pNA for Caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[11]
-
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (test inhibitor)
-
Known potent caspase inhibitor (positive control, e.g., Ac-DEVD-CHO for Caspase-3)[11]
-
DMSO (for dissolving compounds)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for in vitro caspase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup:
-
Blank: 50 µL Assay Buffer.
-
Negative Control (No Inhibitor): 40 µL Assay Buffer + 10 µL active caspase.
-
Positive Control Inhibitor: 40 µL of known inhibitor dilution + 10 µL active caspase.
-
Test Compound: 40 µL of test compound dilution + 10 µL active caspase.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the caspase-specific colorimetric substrate (prepared in Assay Buffer at 2x the final desired concentration) to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the activity of the caspase.[10][11]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[10][11]
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Compound Well / Absorbance of Negative Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Caspase Activity Assay (Fluorometric)
This protocol measures the effect of the test compound on caspase activity in a cellular context, for instance, in cells induced to undergo apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[11]
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)
-
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (test inhibitor)
-
96-well black, clear-bottom microplate
-
Fluorometer with appropriate excitation/emission filters (e.g., 380 nm excitation/460 nm emission for AMC-based substrates)[10]
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include untreated and vehicle-treated controls.
-
Incubate for a period sufficient to induce caspase activity (e.g., 3-6 hours).
-
-
Cell Lysis:
-
Caspase Activity Measurement:
-
Prepare a reaction mixture containing the fluorogenic caspase substrate in Assay Buffer.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer at the appropriate wavelengths.[10]
Data Presentation:
The results of the caspase inhibition assays can be summarized in a table for easy comparison.
| Compound | Target Caspase | Assay Type | IC50 (nM) | Notes |
| 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | Caspase-1 | In Vitro Colorimetric | To be determined | |
| Caspase-3 | In Vitro Colorimetric | To be determined | ||
| Caspase-8 | In Vitro Colorimetric | To be determined | ||
| CK-1-41 (Analog) [7] | Caspase-1 | In Vitro | Low nanomolar | Non-competitive inhibitor |
| Caspase-4 | In Vitro | Low nanomolar | Non-competitive inhibitor | |
| Caspase-5 | In Vitro | Low nanomolar | Non-competitive inhibitor | |
| Positive Control (e.g., Ac-DEVD-CHO) | Caspase-3 | In Vitro Colorimetric | Literature Value | Competitive inhibitor |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls are essential in every assay:
-
Negative Control (No Inhibitor): Establishes the baseline of maximum enzyme activity.
-
Positive Control Inhibitor: Validates the assay's ability to detect inhibition.
-
Blank (No Enzyme): Accounts for background signal from the substrate and buffer.
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the test compound does not affect enzyme activity.
By including these controls, the protocols become self-validating, providing confidence in the generated data.
Conclusion and Future Directions
The provided application notes and protocols offer a robust framework for investigating the caspase inhibitory potential of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. Based on the activity of structurally related compounds, this molecule represents a promising starting point for the development of novel therapeutics targeting diseases associated with dysregulated apoptosis and inflammation. Further studies should focus on determining the precise selectivity profile against a broader panel of caspases and elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).
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- Caspase P
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Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. [Link]
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Application Notes & Protocols: Development of Menin-MLL Interaction Inhibitors with Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Critical Oncogenic Driver in Leukemia
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of aggressive acute leukemias in both children and adults, often correlating with a poor prognosis.[1][2] These rearrangements generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly upregulating the expression of target genes, such as HOXA9 and MEIS1, which are critical for hematopoietic differentiation.[1][2][3][4] A key player in this process is the protein menin, encoded by the MEN1 gene.[1] Menin acts as a scaffold protein, forming a critical interaction with the N-terminal portion of MLL fusion proteins.[2][5] This menin-MLL interaction is essential for the recruitment of the fusion protein to its target genes and subsequent oncogenic activity.[2][3] Disrupting this protein-protein interaction has therefore emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) leukemias.[2][3][5][6]
The pyrimidine scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in the nucleobases of DNA and RNA and its versatile biological activities.[7][8][9] Its ability to be readily modified and engage with various biological targets makes it an ideal framework for the design of potent and selective kinase inhibitors and other therapeutic agents.[7][8] This guide provides a detailed overview of the development of menin-MLL interaction inhibitors centered on the pyrimidine scaffold, including the underlying mechanism, key experimental protocols, and data interpretation.
Mechanism of Action: Disrupting the Menin-MLL1 Oncogenic Complex
Menin itself does not possess enzymatic activity; instead, it functions as a critical cofactor that tethers MLL fusion proteins to chromatin, enabling their leukemogenic function.[2][10] The interaction between menin and the N-terminus of MLL is a high-affinity protein-protein interaction.[3] Small molecule inhibitors are designed to bind to a specific pocket on the surface of menin, competitively displacing the MLL fusion protein.[11] This disruption prevents the recruitment of the MLL fusion protein to target gene promoters, leading to the downregulation of key oncogenes like HOXA9 and MEIS1.[3][4][5] The ultimate cellular consequences are the induction of differentiation and apoptosis in MLL-rearranged leukemia cells.[6][11]
Caption: Mechanism of pyrimidine-based menin-MLL inhibitors.
Experimental Protocols
A robust preclinical evaluation of novel menin-MLL inhibitors involves a tiered approach, starting with biochemical assays to confirm target engagement, followed by cell-based assays to assess cellular potency and mechanism, and culminating in in vivo studies to evaluate efficacy and safety.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for Menin-MLL Interaction
This biochemical assay is a primary screening method to quantify the ability of a test compound to disrupt the interaction between menin and a fluorescently labeled MLL-derived peptide.
Principle: A small, fluorescently labeled peptide derived from the MLL N-terminus (e.g., MBM1) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, the complex tumbles more slowly, leading to a high polarization signal. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
Materials:
-
Recombinant human menin protein
-
Fluorescently labeled MLL peptide (e.g., FAM-MBM1)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (pyrimidine-based inhibitors)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 10 µL of Assay Buffer.
-
Add 5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 5 µL of a solution containing the fluorescently labeled MLL peptide and recombinant menin protein pre-mixed at concentrations optimized for a robust assay window.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Data Interpretation: A lower IC50 value indicates a more potent inhibitor of the menin-MLL interaction.
Protocol 2: Cell Proliferation Assay in MLL-Rearranged Leukemia Cell Lines
This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cells that are dependent on the menin-MLL interaction for survival.
Principle: MLL-rearranged cell lines (e.g., MV-4-11, MOLM-13) are sensitive to menin-MLL inhibition, while cell lines without this specific oncogenic driver (e.g., HL-60) should be significantly less sensitive. This provides a measure of both potency and selectivity.
Materials:
-
MLL-rearranged human acute myeloid leukemia (AML) cell lines (e.g., MV-4-11, MOLM-13)
-
Non-MLL-rearranged AML cell line (e.g., HL-60) for counter-screening
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well, white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of the test compounds for 72-96 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Data Interpretation: Potent inhibitors will show low nanomolar GI50 values in MLL-rearranged cell lines and significantly higher values in non-MLL-rearranged lines, demonstrating on-target cellular activity.
Sources
- 1. ashpublications.org [ashpublications.org]
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- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Unraveling the Menin Mystery to Halt Cancer Growth - Dana-Farber [physicianresources.dana-farber.org]
- 11. What are menin inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Experimental Design of Pyrimidine Derivatives as Akt Inhibitors
Introduction: Targeting a Central Node in Cancer Signaling
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal mediator in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a master regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has cemented Akt as a high-priority target for therapeutic intervention.[3] The catalytic activity of Akt is tightly controlled by phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4] Constitutive activation of this pathway, often driven by mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer.[5]
Pyrimidine derivatives have emerged as a promising class of small molecules for targeting the ATP-binding pocket of Akt, offering a scaffold for the development of potent and selective inhibitors.[6][7] This guide provides a comprehensive experimental framework for researchers engaged in the discovery and preclinical evaluation of novel pyrimidine-based Akt inhibitors. It is designed to be a practical resource, detailing not only the "how" but also the "why" behind each experimental step, ensuring scientific rigor and the generation of robust, translatable data.
The Akt Signaling Pathway: A Visual Overview
A thorough understanding of the Akt signaling cascade is fundamental to designing effective inhibitor studies. The following diagram illustrates the key components and regulatory nodes of this pathway.
Caption: The PI3K/Akt Signaling Pathway and Point of Inhibition.
A Phased Approach to Inhibitor Evaluation
The journey from a candidate pyrimidine derivative to a potential therapeutic is a multi-stage process. This guide is structured to mirror this progression, from initial biochemical validation to in vivo efficacy studies.
Caption: Phased Experimental Workflow for Akt Inhibitor Evaluation.
Phase 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of the pyrimidine derivatives on Akt kinase activity. This is typically achieved through an in vitro kinase assay.
In Vitro Akt Kinase Assay
Rationale: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by purified Akt enzyme. The half-maximal inhibitory concentration (IC50) is a key metric of compound potency.
Protocol:
-
Reagents and Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK-3 fusion protein (substrate)[8]
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Pyrimidine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the pyrimidine derivatives in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add the kinase buffer, the Akt enzyme, and the GSK-3 substrate.
-
Add the diluted pyrimidine derivatives to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Akt.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ assay.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| Pyrimidine-A | 8.5 | 12.3 | 15.1 |
| Pyrimidine-B | 150.2 | 180.5 | 210.7 |
| Control (Known Inhibitor) | 5.2 | 7.9 | 9.8 |
Phase 2: Cellular Activity and Target Engagement
While in vitro assays confirm direct enzyme inhibition, it is crucial to assess whether the compounds can enter cells and inhibit Akt in a physiological context.
Cell Line Selection
Rationale: The choice of cell lines is critical for the relevance of the study. It is advisable to use cell lines with a known dependence on the PI3K/Akt pathway for their growth and survival. This is often due to activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of PTEN function.[9]
Recommended Cell Lines:
-
MCF-7 (Breast Cancer): PIK3CA activating mutation (E545K).[9]
-
HCT116 (Colon Cancer): PIK3CA activating mutation (H1047R).[9]
-
PC-3 (Prostate Cancer): PTEN null.
-
A549 (Lung Cancer): Wild-type for PIK3CA and PTEN, can serve as a control or for investigating efficacy in different genetic backgrounds.
Western Blot for Phospho-Akt (Ser473) and Total Akt
Rationale: This assay provides direct evidence of target engagement by measuring the phosphorylation status of Akt at Ser473, a key marker of its activation. A potent inhibitor should decrease the levels of phospho-Akt without affecting the total amount of Akt protein.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed the selected cancer cell lines in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
For a positive control of pathway activation, serum-starve the cells for 12-24 hours and then stimulate with a growth factor like insulin or EGF for 15-30 minutes.[4]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
-
Stripping and Re-probing for Total Akt:
-
To normalize the phospho-Akt signal, the membrane can be stripped of the primary and secondary antibodies using a commercial stripping buffer.[11]
-
After stripping, re-block the membrane and probe with a primary antibody against total Akt.
-
Follow the same washing, secondary antibody incubation, and detection steps.
-
Cell Viability Assay (MTT)
Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A successful Akt inhibitor should reduce the viability of cancer cells that are dependent on this pathway.[10][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the pyrimidine derivatives. Include a DMSO control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
| Compound | MCF-7 GI50 (µM) | HCT116 GI50 (µM) | PC-3 GI50 (µM) |
| Pyrimidine-A | 0.8 | 1.2 | 1.5 |
| Pyrimidine-B | 12.5 | 15.8 | 18.2 |
| Control (Known Inhibitor) | 0.5 | 0.9 | 1.1 |
Phase 3: Kinase Selectivity Profiling
Rationale: To minimize off-target effects and potential toxicity, it is crucial to assess the selectivity of the lead compounds against a panel of other kinases, particularly those with high homology to Akt.[7]
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The pyrimidine derivatives are screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100). The percentage of inhibition for each kinase is determined. Compounds showing high potency for Akt and minimal activity against other kinases are prioritized.
Phase 4: In Vitro ADME/Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to identify potential liabilities that could lead to failure in later stages of drug development.[12]
Key In Vitro ADME/Tox Assays:
-
Solubility: Determines the solubility of the compound in aqueous solutions.
-
Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Cytotoxicity in Normal Cells: Evaluates the compound's toxicity in non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule cells).
Phase 5: In Vivo Efficacy Studies
The most promising candidates from the in vitro and ADME/Tox profiling are advanced to in vivo studies to evaluate their anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model.[11]
Subcutaneous Xenograft Model
Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a physiological setting.
Protocol:
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., HCT116 or MCF-7) that are in the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel can improve tumor engraftment.[13]
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[13]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the pyrimidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle used to formulate the compound.
-
-
Monitoring and Endpoints:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).[13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies via Western blot for p-Akt).
-
Conclusion: A Roadmap to Lead Candidate Selection
This comprehensive experimental framework provides a rigorous and logical progression for the evaluation of pyrimidine derivatives as Akt inhibitors. By systematically assessing biochemical potency, cellular activity, selectivity, ADME/Tox properties, and in vivo efficacy, researchers can confidently identify and advance the most promising lead candidates for further preclinical and clinical development. The emphasis on understanding the underlying scientific rationale for each experimental choice is paramount for generating high-quality, reproducible data that will ultimately contribute to the development of novel cancer therapeutics.
References
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Akt/PKB signaling pathway - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Akt Pathway (PI3K-Akt Pathway) - Gosset. (n.d.). Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 19, 2026, from [Link]
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Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved January 19, 2026, from [Link]
- Discovery of 4-Aminopyrimidine Analogs as highly Potent Dual P70S6K/Akt Inhibitors. (2018). Journal of Medicinal Chemistry, 61(5), 2226–2244.
- Development of pyridopyrimidines as potent Akt1/2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1274–1279.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025, June 17). RSC Medicinal Chemistry.
- Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. (2021, October 15). Bioorganic & Medicinal Chemistry Letters, 47, 128352.
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PI3K-Akt signaling pathway - Cusabio. (n.d.). Retrieved January 19, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 19, 2026, from [Link]
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In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery. (n.d.). Retrieved January 19, 2026, from [Link]
- A Dual-Color Fluorescence-Based Platform to Identify Selective Inhibitors of Akt Signaling. (n.d.). PLoS ONE, 5(1), e8893.
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Tumorigenicity Assay in Nude Mice - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015, July 16). Experimental and Therapeutic Medicine, 10(3), 863–869.
-
Subcutaneous and Hepatocellular Carcinoma Xenografts | Protocol Preview - YouTube. (2022, July 1). Retrieved January 19, 2026, from [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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AKT Inhibition Promotes Nonautonomous Cancer Cell Survival - AACR Journals. (n.d.). Retrieved January 19, 2026, from [Link]
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Clinical Development of AKT Inhibitors and Associated Predictive Bioma | PGPM. (2021, November 25). Retrieved January 19, 2026, from [Link]
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AKT 1 Kinase Enzyme System Datasheet. (n.d.). Retrieved January 19, 2026, from [Link]
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. (2025, June 17). Retrieved January 19, 2026, from [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (2025, August 8). Retrieved January 19, 2026, from [Link]
-
Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- WO2008006025A1 - Dihydrofuro pyrimidines as akt protein kinase inhibitors - Google Patents. (n.d.).
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(PDF) Flow cytometric detection of total and serine 473 phosphorylated Akt - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: High-Throughput Screening of Pyrimidine-Based Compound Libraries
Foreword: The Enduring Privilege of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, not merely as a synthetic curiosity, but as a biologically validated "privileged scaffold."[1][2] Its presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—grants it an inherent biocompatibility and the ability to interact with a vast array of biological targets.[3][4] This versatility has been exploited to create a multitude of FDA-approved drugs for treating a wide range of diseases, from cancer to viral infections.[5][6] Consequently, pyrimidine-focused compound libraries are a rich territory for drug discovery, and high-throughput screening (HTS) is the essential map-making tool to navigate this chemical space efficiently.[7][8]
This guide provides an in-depth perspective on designing and executing HTS campaigns for pyrimidine libraries. It moves beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring that the screening cascade is a robust, self-validating system for hit identification.
Section 1: The Strategic Blueprint for a Pyrimidine HTS Campaign
A successful HTS campaign is not a mere brute-force exercise; it is a carefully orchestrated strategy. The unique nature of the pyrimidine scaffold informs every decision, from library selection to the final hit validation workflow.
Library Design and Target Selection
The journey begins with the library itself. Pyrimidine's synthetic tractability allows for the creation of vast and diverse libraries. These can be sourced from commercial vendors or synthesized in-house.[9][] For truly expansive explorations, DNA-Encoded Library (DEL) technology offers an unprecedented scale, enabling the screening of billions of molecules.[7][8]
The choice of biological target is paramount. Pyrimidine derivatives are renowned for their ability to function as ATP-competitive inhibitors of protein kinases , a target class deeply implicated in oncology and inflammatory diseases.[1][2][11][12] The nitrogen atoms in the pyrimidine ring are adept at forming key hydrogen bonds within the kinase hinge region, mimicking the natural ligand ATP.[11][12] Therefore, this guide will use protein kinases as a primary example for protocol development, while acknowledging that pyrimidines can effectively target other enzymes, such as Uridine-Cytidine Kinase 2 (UCK2), and various other protein classes.[13]
The Assay Choice: A Dichotomy of Purpose
The selection of an appropriate assay format is a critical decision point that dictates the nature of the data obtained.
-
Biochemical Assays: These cell-free systems directly measure the interaction between the compound and a purified target protein (e.g., a kinase).[9][14]
-
Rationale & Causality: The primary advantage is a clean, unambiguous readout of direct target engagement. This minimizes the confounding variables of a cellular environment. However, this strength is also a weakness, as it lacks physiological context; a potent biochemical inhibitor may fail in a cell due to poor permeability or rapid efflux.
-
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or phenotype.[14][15]
-
Rationale & Causality: This approach provides more biologically relevant data from the outset. It simultaneously assesses target engagement, cell permeability, and immediate cytotoxicity. The complexity of the cellular system, however, can make it challenging to directly attribute the observed effect to the intended target without further validation.
-
A parallel consideration is the detection method:
-
Label-Based Assays: These are the workhorses of HTS, relying on fluorescence, luminescence, or radioactivity for signal generation due to their high sensitivity and robust performance.[16]
-
Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS) measure direct binding or product formation without artificial labels.[17][18]
The logical workflow for a comprehensive HTS campaign is visualized below.
Section 3: Cell-Based Assay Protocols for Phenotypic Screening
Cell-based assays are crucial for determining if a pyrimidine compound's biochemical potency translates into a desired effect in a biologically relevant system, such as inhibiting cancer cell proliferation.
Principle: Assessing Cellular Health and Viability
Many pyrimidine-based anticancer agents function by inducing cell death or halting proliferation. [4][21]Therefore, a primary cell-based screen often involves measuring cell viability after a period of compound treatment.
Protocol 2: Homogeneous Luminescence-Based Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying the intracellular ATP concentration, which is a direct indicator of metabolic activity. [22] Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma). [23]* Appropriate cell culture medium (e.g., DMEM) with 10% FBS.
-
Pyrimidine compound library (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, clear-bottom 384-well cell culture plates.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader with luminescence detection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 1,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Causality Note: An even cell distribution is critical for low well-to-well variability. Gently swirl the cell suspension frequently to prevent settling.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Addition:
-
Perform a serial dilution of the pyrimidine compound library to an intermediate concentration.
-
Add 10 µL of the diluted compound to the cells. The final concentration might be 10 µM with a final DMSO concentration of 0.1%.
-
Add medium with the equivalent DMSO concentration to control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, making anti-proliferative effects more pronounced.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures optimal enzyme activity.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization and Lysis:
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate Percent Viability relative to DMSO-treated controls.
-
Hits are identified as compounds that reduce cell viability below a specific threshold. These hits can then be re-tested in dose-response format to determine their GI₅₀ (concentration for 50% growth inhibition).
-
Section 4: Data Analysis and Hit Validation: Ensuring Trustworthiness
Raw HTS data is meaningless without rigorous statistical analysis and a validation strategy designed to eliminate false positives and false negatives. [24]
Quality Control and Primary Hit Selection
-
Z'-Factor: Before analyzing compound data, the quality of the assay must be confirmed. The Z'-factor is a statistical parameter that reflects the dynamic range and data variation of the assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5. [25]* Hit Calling: Primary hits are typically defined as compounds that produce a signal beyond a certain threshold, often three standard deviations from the mean of the negative (DMSO) controls.
-
The Hit Confirmation and Validation Cascade
This is the most critical phase for ensuring the integrity of the results.
-
Dose-Response Confirmation: Primary hits must be re-tested using a concentration gradient (e.g., an 8-point, 3-fold serial dilution) to confirm their activity and determine their potency (IC₅₀ or GI₅₀). This step eliminates hits that were active due to random error in the primary screen.
-
Orthogonal Assay Validation: A hit from a primary assay should be validated using a different method. For example, a hit from a biochemical kinase assay should be tested in a cell-based assay to confirm it is cell-permeable and active in a physiological context.
-
Label-Free Direct Binding Analysis (SPR): To definitively prove that a pyrimidine hit directly engages its intended target, a label-free technology like Surface Plasmon Resonance (SPR) is invaluable. [20]This technique measures the binding and dissociation of the compound to the purified target protein immobilized on a sensor chip in real-time, providing kinetic data (kₐ, kₑ) and the dissociation constant (Kₑ).
-
Counter-Screening: It is essential to run counter-screens to identify problematic compounds. This includes screening against a related but non-target kinase to assess selectivity or using assay formats that detect compounds that interfere with the detection technology (e.g., autofluorescence).
Section 5: Data Presentation and Summary
Clear and concise data presentation is essential for decision-making.
Table 1: Typical HTS Assay Parameters
| Parameter | Biochemical (ADP-Glo™) | Cell-Based (CellTiter-Glo®) |
| Plate Format | 384-well, opaque white | 384-well, white, clear-bottom |
| Final Volume | 10 - 20 µL | 50 - 75 µL |
| Primary Readout | Luminescence | Luminescence |
| Typical Z'-Factor | > 0.7 | > 0.6 |
| Compound Conc. | 1-10 µM | 1-20 µM |
| Assay Window | High | Medium to High |
Table 2: Sample Hit Confirmation and Triaging Data
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (nM) | Selectivity (Counter-Screen Kinase IC₅₀) |
| PYR-001 | 85.2 | 75 | 150 | > 10,000 nM |
| PYR-002 | 91.5 | 550 | > 20,000 | > 10,000 nM |
| PYR-003 | 78.9 | 120 | 115 | 250 nM |
| Decision | --- | Potent, cell-active, selective | Potent biochemically, not cell-active | Potent, but not selective |
| Outcome | Advance to Lead Op | Deprioritize | Deprioritize | --- |
References
-
Title: Back to basics: label-free technologies for small molecule screening. Source: PubMed URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs. Source: MDPI URL: [Link]
-
Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Source: Wiley Online Library URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source: ScienceDirect URL: [Link]
-
Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Source: Taylor & Francis Online URL: [Link]
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Source: PubMed URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: ACS Publications URL: [Link]
-
Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. Institutional Research Information System URL: [Link]
-
Title: Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening. Source: PubMed Central URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI URL: [Link]
-
Title: Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Source: ACS Publications URL: [Link]
-
Title: Using label-free screening technology to improve efficiency in drug discovery. Source: PubMed URL: [Link]
-
Title: Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Source: MDPI URL: [Link]
-
Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Source: ACS Publications URL: [Link]
-
Title: Recent Advances in Real-Time Label-Free Detection of Small Molecules. Source: MDPI URL: [Link]
-
Title: Label-free technologies for monitoring drug interactions. Source: Drug Target Review URL: [Link]
-
Title: Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Source: ResearchGate URL: [Link]
-
Title: Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Source: ACS Publications URL: [Link]
-
Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Source: ACS Publications URL: [Link]
-
Title: Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Source: RSC Publishing URL: [Link]
-
Title: Fluorescence Probe Based on Pyrimidine Applied for Rapid Identification of Different Amino Acids. Source: Semantic Scholar URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Source: ResearchGate URL: [Link]
-
Title: High-throughput screening of compound library. (A) Evaluation and... Source: ResearchGate URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Source: MDPI URL: [Link]
-
Title: Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Source: MDPI URL: [Link]
-
Title: Fluorescence-based assays. Source: Broad Institute URL: [Link]
-
Title: High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Source: MDPI URL: [Link]
-
Title: Cell-based assays for high-throughput screening. Source: Broad Institute URL: [Link]
-
Title: Compound Libraries Available for HTS. Source: High-Throughput Screening @ The Nucleus URL: [Link]
-
Title: Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Source: ResearchGate URL: [Link]
-
Title: Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hit Identification / Characterization. Source: Axcelead Drug Discovery Partners, Inc. URL: [Link]
Sources
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- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
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- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine for assays
A Guide for Researchers on Improving the Solubility of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and Related Molecules for In Vitro and In Vivo Assays
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and other pyrimidine derivatives in a research setting. Poor aqueous solubility is a common hurdle that can impede the progress of promising compounds by yielding unreliable data in biological assays. This resource is designed to equip researchers, scientists, and drug development professionals with the knowledge to overcome these challenges, ensuring the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my compound after diluting my DMSO stock in aqueous buffer for a cell-based assay. What is the likely cause and what are my immediate options?
A1: This is a classic sign of a compound with low aqueous solubility. Your compound is likely soluble in a highly organic solvent like DMSO but crashes out when introduced to the aqueous environment of your assay buffer.[1] This is often referred to as a "kinetic" solubility issue.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound in the assay. It's possible you are exceeding its aqueous solubility limit.
-
Optimize the DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay medium is critical.[2] For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[3][4] It's crucial to run a vehicle control with the same final DMSO concentration to assess its impact on your specific cell line.[5][6][7]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or sonicating it can sometimes help dissolve small amounts of precipitate, especially for initial screening assays. However, be cautious as the compound may precipitate again over time.
Q2: What are the primary methods to systematically improve the solubility of a pyrimidine-based compound like 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine?
A2: There are several established techniques to enhance the solubility of poorly soluble drugs and research compounds.[8][9][10] For a molecule containing basic nitrogen atoms, such as the piperazine and pyrrolidine groups in 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, the following are the most effective approaches:
-
pH Adjustment: Leveraging the basic nature of the compound to increase its solubility in acidic conditions.[]
-
Use of Co-solvents: Employing water-miscible organic solvents to increase the solvent's capacity to dissolve the compound.[12][13]
-
Formulation with Excipients:
The choice of method will depend on the specific requirements of your assay (e.g., cell-based, biochemical, in vivo).
Troubleshooting Guides & Detailed Protocols
Strategy 1: pH-Dependent Solubilization
The "Why": The piperazine and pyrrolidine moieties in 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine contain basic nitrogen atoms. At a neutral or high pH, these groups are likely uncharged, rendering the molecule less soluble in water. By lowering the pH, these nitrogens become protonated, acquiring a positive charge. This ionization significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[20][21][22]
Experimental Protocol: pH Optimization for Stock Solutions
-
Determine the pKa (if possible): If the pKa of the compound is known or can be predicted, this will guide the selection of an appropriate buffer pH. For basic compounds, a pH 1-2 units below the pKa is a good starting point.
-
Prepare Acidic Buffers: Prepare a range of biologically compatible buffers with acidic pH values (e.g., pH 4.0, 5.0, 6.0). Acetate or citrate buffers are common choices.
-
Test Solubility:
-
Add a small, known amount of the solid compound to a fixed volume of each buffer.
-
Vortex and sonicate the samples.
-
Allow the samples to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Application in Assays: Once you identify a pH at which your compound is sufficiently soluble, you can prepare a concentrated stock solution in this acidic buffer. When diluting this stock into your final assay medium (which is typically at a physiological pH of ~7.4), the much lower concentration may remain in solution. Always verify that the small amount of acidic buffer from the stock does not significantly alter the final pH of your assay.
Logical Workflow for pH Adjustment
Caption: Workflow for pH-mediated solubilization.
Strategy 2: Utilizing Co-solvents
The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This change in polarity lessens the energy required to break the water's hydrogen bond network to create a cavity for the solute, thereby increasing the solubility of non-polar or weakly polar compounds.[2] DMSO, ethanol, and polyethylene glycols (PEGs) are common co-solvents in biological research.
Data Presentation: Co-solvent Compatibility and Cytotoxicity
| Co-solvent | Typical Starting Concentration for Stock | Recommended Max. Final Assay Concentration | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (ideal: ≤ 0.1%)[3] | Can affect cell membrane permeability and may have off-target effects at higher concentrations.[4][23] |
| Ethanol | 10-50 mM | ≤ 0.5% | Can be cytotoxic and may cause protein denaturation at higher concentrations. |
| PEG 400 | 10-20% in buffer | ≤ 1-2% | Generally well-tolerated but can increase viscosity. |
| N,N-Dimethylacetamide (DMA) | 10-50 mM | ≤ 0.5% | A strong solvent, use with caution and perform thorough vehicle controls.[2] |
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Select a Co-solvent: DMSO is the most common starting point due to its strong solubilizing power.[2]
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.
-
Perform Serial Dilutions:
-
First, create an intermediate dilution of your stock in the co-solvent.
-
Then, perform the final dilution into your aqueous assay buffer. This two-step process helps prevent the compound from precipitating upon direct, high-concentration dilution into the aqueous phase.
-
-
Vehicle Control is Essential: Always include a control group that is treated with the same final concentration of the co-solvent as your experimental groups.[5] This is critical to ensure that the observed effects are due to your compound and not the solvent.
Strategy 3: Formulation with Cyclodextrins
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly water-soluble "guest" molecules, like our pyrimidine compound, within their central cavity.[24][25] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[2]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin forming an inclusion complex.
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A concentration of 10-20% (w/v) is a good starting point.
-
Add the Compound: Add the solid pyrimidine compound to the cyclodextrin solution.
-
Facilitate Complexation: Vortex the mixture vigorously and then place it on a shaker or rotator to agitate for an extended period (4-24 hours) at room temperature. This allows time for the inclusion complexes to form.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, uncomplexed solid.
-
Quantify and Use: Carefully collect the supernatant. The concentration of the solubilized compound can be determined analytically. This solution can then be used as a stock for your assays. Remember to include a vehicle control with the same concentration of cyclodextrin.[5]
Strategy 4: Formulation with Surfactants
The "Why": Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[17][26][27] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[18] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are often preferred for biological applications due to their lower potential for toxicity compared to ionic surfactants.[27]
Experimental Protocol: Surfactant-Based Solubilization
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at a concentration above its CMC. A 1-5% (w/v) solution is a typical starting range.
-
Dissolve the Compound: Add your compound to the surfactant solution.
-
Mix and Equilibrate: Gently mix the solution (avoiding excessive foaming) and allow it to equilibrate, similar to the cyclodextrin protocol.
-
Clarify and Quantify: Centrifuge to remove any undissolved material, and then quantify the concentration of the solubilized compound in the supernatant. As with all formulation approaches, an appropriate vehicle control containing the surfactant is mandatory.
Summary and Final Recommendations
When faced with solubility issues for 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine or similar compounds, a systematic approach is key.
-
Start Simple: Always begin by optimizing the compound's concentration and the percentage of co-solvent (like DMSO) in your assay.
-
Leverage Compound Chemistry: For basic compounds, pH adjustment is a powerful and straightforward technique to investigate.[28]
-
Consider Formulation Excipients: If simpler methods are insufficient, cyclodextrins and surfactants offer robust alternatives for significantly enhancing aqueous solubility.
-
Validate with Controls: The importance of proper vehicle controls cannot be overstated. Every formulation component you add has the potential to affect your biological system, and its impact must be assessed.
By applying these principles and protocols, you can overcome solubility challenges, ensuring that your assay results are accurate, reliable, and truly reflective of your compound's biological activity.
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- BenchChem. Solubility and stability testing of novel pyrimidine derivatives.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Scientist Solutions. DMSO in cell based assays.
- Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- National Institutes of Health (NIH). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.
- Quora. What effects does DMSO have on cell assays?.
- National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Slideshare. Methods of solubility enhancements.
- Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Chemistry LibreTexts. The Effects of pH on Solubility.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Considerations regarding use of solvents in in vitro cell based assays.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- PubMed. Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- National Institutes of Health (NIH). Combined effect of complexation and pH on solubilization.
- Khan Academy. pH and solubility.
- Chemistry LibreTexts. Solubility and pH.
Sources
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Technical Support Center: Overcoming Synthesis Challenges of Disubstituted Pyrimidines
Welcome to the Technical Support Center dedicated to the synthesis of disubstituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues in Disubstituted Pyrimidine Synthesis
This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the mechanistic reasoning behind them.
Issue 1: Poor or Incorrect Regioselectivity in Reactions with 2,4-Dichloropyrimidines
Question: My nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloropyrimidine is yielding a mixture of 2- and 4-substituted products, with the 4-substituted isomer often predominating. How can I selectively obtain the 2-substituted isomer?
Answer: This is a classic challenge in pyrimidine chemistry. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is due to the greater ability of the pyrimidine ring to delocalize the negative charge in the Meisenheimer intermediate formed during C4 attack.[1][2][3] However, you can steer the reaction towards the C2 position by manipulating the electronic and steric environment of the pyrimidine ring and by choosing the right type of nucleophile.
Mechanistic Insight: The Meisenheimer Intermediate
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidine is dictated by the relative stability of the possible Meisenheimer intermediates. Attack at C4 allows for delocalization of the negative charge onto both nitrogen atoms, which is generally more stabilizing than attack at C2, where the charge is delocalized primarily onto one nitrogen.
Caption: Regioselectivity in SNAr of 2,4-Dichloropyrimidine.
Troubleshooting Strategies:
-
Introduce an Electron-Donating Group (EDG) at C6: Placing an EDG (e.g., -OMe, -NHMe) at the C6 position alters the electronic distribution of the pyrimidine ring, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Utilize Tertiary Amine Nucleophiles: Tertiary amines have been shown to exhibit excellent selectivity for the C2 position. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation to yield the product that formally corresponds to the reaction of a secondary amine at the C2 position.[4]
-
Palladium-Catalyzed Cross-Coupling: While many palladium-catalyzed cross-coupling reactions also favor the C4 position, specific ligand and catalyst systems have been developed to achieve C2 selectivity. For instance, in some C-S coupling reactions, the choice of palladium precatalyst can invert the conventional C4 selectivity.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling with a chloropyrimidine, but the reaction is sluggish and gives a low yield. What are the critical parameters to optimize?
Answer: Low yields in Suzuki-Miyaura couplings of chloropyrimidines are often due to catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid. Chloropyrimidines are less reactive than their bromo or iodo counterparts, so the choice of a robust catalytic system is crucial.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, SPhos, XPhos). | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. |
| Base | Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base is required to activate the boronic acid to form the boronate species, which participates in transmetalation.[1] |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often effective. | The aqueous phase is necessary for the solubility of the base and to facilitate the formation of the active boronate.[1][5] |
| Temperature | Consider microwave irradiation. | Microwave heating can significantly reduce reaction times and improve yields, especially for less reactive chloropyrimidines.[1][6] |
Frequently Asked Questions (FAQs)
Q1: How can I functionalize the C5 position of the pyrimidine ring?
The C5 position of pyrimidine is electron-rich and generally unreactive towards nucleophiles. To functionalize this position, you need to reverse its polarity. Two powerful strategies are:
-
Directed ortho-Metalation (DoM): A directing group (e.g., an amide or a substituted amino group at an adjacent position) directs a strong base like lithium diisopropylamide (LDA) to selectively deprotonate the C5 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles.[7][8][9] This method offers high regioselectivity.
-
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods enable the direct functionalization of C-H bonds. Palladium catalysis, for example, can be used for the direct C-H arylation of pyrimidine nucleosides, selectively activating the C5-H bond for coupling with aryl halides.[10][11][12]
Q2: My disubstituted pyrimidine product is highly polar and difficult to purify. What are my options?
Purification of polar pyrimidine derivatives can be challenging due to their high solubility in polar solvents and poor retention on standard reverse-phase columns. Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[13][14]
-
Recrystallization: If your compound is a solid, careful solvent selection for recrystallization can be a cost-effective purification method. You may need to use a solvent mixture to achieve the desired solubility profile.
-
Solid-Phase Extraction (SPE): SPE can be a useful technique for removing major impurities before a final high-resolution purification step.
Q3: I am running a Biginelli reaction and observing a significant amount of a fluorescent byproduct. What is it and how can I prevent its formation?
The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[15]
To minimize the formation of the Hantzsch DHP byproduct:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.
-
Optimize the catalyst: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.
-
Control the order of addition: In some cases, adding the urea last can help minimize its decomposition to ammonia.[15]
Experimental Protocols
Protocol 1: Regioselective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a microwave-assisted procedure that provides high regioselectivity for the C4 position.[1][6]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.015 mmol, 3 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of a Polar Pyrimidine Derivative using HILIC
This general protocol outlines the steps for purifying a polar pyrimidine derivative using HILIC.
Procedure:
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide or cyano).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate).
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase. Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous buffer to elute the compound.
-
Monitor the elution using a UV detector.
-
-
Fraction Collection and Analysis: Collect the fractions containing the peak of interest and confirm the purity by an appropriate analytical method (e.g., analytical HPLC, LC-MS).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization if the compound is sensitive to heating.
References
-
The Chemical Backbone: Understanding the Synthesis and Applications of 4,6-Dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Preparation method of 4, 6-dichloropyrimidine.
- Process for preparing 4,6-dichloro-pyrimidine.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Sci-Hub. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Biginelli Reaction Experiment Analysis Guide. Atlas. [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers. [Link]
-
Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [guidechem.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography / Journal of Separation Science, 2010 [sci-hub.ru]
- 14. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reaction Conditions for Coupling Piperazine to a Pyrimidine Core
Welcome to the technical support center for the synthesis of piperazine-pyrimidine conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: Navigating the Synthesis of Piperazine-Pyrimidine Scaffolds
The coupling of a piperazine moiety to a pyrimidine core is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved drugs.[1][2][3] The two primary strategies to achieve this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[1] The choice between these methods is dictated by the electronic nature of the pyrimidine core and the desired reaction conditions. This guide will provide detailed insights into both methodologies, focusing on practical troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired piperazine-pyrimidine product. What are the likely causes and how can I troubleshoot this?
Probable Causes & Solutions:
-
Inadequate Activation of the Pyrimidine Ring (SNAr): For an SNAr reaction to proceed, the pyrimidine ring must be sufficiently electron-deficient. The presence of electron-withdrawing groups (e.g., nitro, cyano, or additional nitrogen atoms within the ring system) is crucial for activating the ring towards nucleophilic attack.[4] If your pyrimidine is not sufficiently activated, consider switching to a Palladium-catalyzed cross-coupling reaction.
-
Catalyst Inactivity (Buchwald-Hartwig): The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas your solvent by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique. Use Schlenk techniques for the reaction setup.
-
-
Incorrect Base Selection: The choice of base is critical in both SNAr and Buchwald-Hartwig reactions.
-
SNAr: A base is required to neutralize the acid generated during the reaction. However, a base that is too strong can lead to unwanted side reactions, such as hydrolysis of the pyrimidine ring.[5]
-
Buchwald-Hartwig: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to facilitate the formation of the palladium-amide intermediate. Weaker bases like K₂CO₃ may require higher temperatures and can result in slower reactions.
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.[6]
Issue 2: Formation of Bis-Arylated Piperazine Byproduct
Question: My reaction is producing a significant amount of a byproduct where two pyrimidine cores are attached to a single piperazine molecule. How can I favor mono-arylation?
Probable Causes & Solutions:
-
Stoichiometry of Piperazine: Using an insufficient excess of piperazine can lead to the formation of the bis-arylated product, as the mono-arylated product can act as a nucleophile and react with another molecule of the pyrimidine.[9]
-
Solution: Increase the excess of piperazine. Using a 2 to 5-fold excess is a good starting point. In some cases, using piperazine as the solvent can effectively suppress bis-arylation.[9]
-
-
Slow Addition of the Pyrimidine: Adding the pyrimidine electrophile too quickly can create localized high concentrations, favoring the second addition to the already formed mono-arylated product.
-
Solution: Add the pyrimidine substrate slowly to the reaction mixture containing the piperazine.
-
-
Use of a Monoprotected Piperazine: If controlling the stoichiometry is challenging, using a monoprotected piperazine (e.g., N-Boc-piperazine) is a robust strategy to ensure only mono-arylation occurs.[1][10] The protecting group can then be removed in a subsequent step.[11]
Issue 3: Poor Regioselectivity on Dihalogenated Pyrimidines
Question: I am using a 2,4-dichloropyrimidine, and my reaction is yielding a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?
Probable Causes & Solutions:
-
Inherent Electronic Effects: In 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position.[12] This is attributed to the molecular orbital distribution, where the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the C4 carbon, making it more electrophilic.[12]
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, potentially favoring C2 substitution.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the regioselectivity of SNAr reactions. It is worth screening different solvents to see if the isomer ratio can be improved.
-
Frequently Asked Questions (FAQs)
Q1: Should I use SNAr or a Buchwald-Hartwig reaction for my piperazine-pyrimidine coupling?
A1: The choice depends primarily on the electronic properties of your pyrimidine substrate.
-
SNAr is generally preferred when the pyrimidine ring is activated by at least one strong electron-withdrawing group.[4] It has the advantage of being transition-metal-free, which simplifies purification.[1]
-
Buchwald-Hartwig amination is a more versatile method that can be used for a wider range of pyrimidine substrates, including those that are not sufficiently electron-deficient for SNAr.[13] However, it requires careful control of reaction conditions to avoid catalyst deactivation and can necessitate purification steps to remove residual palladium.[1]
Q2: What is the best catalyst and ligand combination for a Buchwald-Hartwig coupling of piperazine to a chloropyrimidine?
A2: For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally required. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points. Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3 can often provide more consistent results.[14]
Q3: How can I effectively monitor the progress of my reaction?
A3: The most common techniques for monitoring the progress of your reaction are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify the formation of byproducts.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing molecular weight information.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture.
Q4: What are the best practices for the work-up and purification of my piperazine-pyrimidine product?
A4: The purification strategy will depend on the properties of your product.
-
Extraction: A standard aqueous work-up is often the first step. Be mindful of the basicity of your product; it may be soluble in the aqueous layer if the pH is too low.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.
-
Column Chromatography: Silica gel chromatography is commonly used for the purification of organic compounds. Due to the basic nature of the piperazine moiety, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on the column.
-
Acid-Base Extraction: The basicity of the piperazine can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by adding a base and extracting into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for SNAr Coupling of Piperazine to a Chloropyrimidine
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine (1.0 equiv.), piperazine (3.0 equiv.), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add a base such as K₂CO₃ (2.0 equiv.) or triethylamine (2.0 equiv.).
-
Heat the reaction mixture to reflux (or a suitable temperature, typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[6][15]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add the chloropyrimidine (1.0 equiv.), piperazine (1.2-2.0 equiv.), and a strong base (e.g., NaOtBu, 1.5-2.5 equiv.).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathways
Caption: Figure 1. The two major pathways for coupling piperazine to a pyrimidine core.
Troubleshooting Workflow for Low Yield
Caption: Figure 2. A step-by-step guide to diagnosing and resolving low-yield reactions.
Quantitative Data Summary
| Parameter | SNAr | Buchwald-Hartwig Amination | Key Considerations |
| Substrate Scope | Electron-deficient pyrimidines | Broad scope, including electron-neutral and -rich pyrimidines | The electronic nature of the pyrimidine is the primary determinant for choosing the method. |
| Catalyst | None | Pd(0) source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos) | Catalyst and ligand choice is crucial for efficiency, especially with chloro-pyrimidines.[14] |
| Base | Moderate (e.g., K₂CO₃, Et₃N) | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Base strength can significantly impact reaction rate and side reactions.[1] |
| Solvent | Polar aprotic (DMF, DMSO) or alcohols | Aprotic (Toluene, Dioxane) | Solubility of all components is essential for a successful reaction. |
| Temperature | 80 - 150 °C | 80 - 120 °C | Higher temperatures can sometimes lead to decomposition. |
| Common Byproducts | Hydrolysis products, bis-arylation | Bis-arylation, ligand decomposition products | Careful control of stoichiometry and reaction conditions can minimize byproduct formation.[9] |
References
-
PubMed Central.
-
PMC - NIH.
-
NIH.
-
RSC Publishing.
-
PMC - NIH.
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PMC - NIH.
-
Benchchem.
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Chemical Reviews.
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Benchchem.
-
University of Nottingham.
-
YouTube.
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Google Patents.
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Royal Society of Chemistry.
-
MDPI.
-
Benchchem.
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Benchchem.
-
Indian Journal of Pharmaceutical Sciences.
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ResearchGate.
-
Benchchem.
-
Chemistry Stack Exchange.
-
PMC - NIH.
-
Google Patents.
-
ResearchGate.
-
Google Patents.
-
Journal of Chemical and Pharmaceutical Research.
-
MDPI.
-
ResearchGate.
-
Master Organic Chemistry.
-
NIH.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
ResearchGate.
-
Indian Journal of Pharmaceutical Sciences.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Introduction
Welcome to the technical support guide for the synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. This molecule is a key intermediate in various drug discovery programs, valued for its disubstituted pyrimidine scaffold. However, its synthesis, typically a sequential nucleophilic aromatic substitution (SNAr), can be prone to low yields and side product formation. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Synthetic Workflow Overview
The most common and cost-effective route to synthesize 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves a sequential nucleophilic aromatic substitution on 2,4-dichloropyrimidine. The process begins with the substitution of one chlorine atom, followed by the displacement of the second. The regioselectivity of this reaction is critical; the C4 position on the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1][2] Therefore, the first amine addition predominantly occurs at C4.
Sources
Technical Support Center: Optimizing Cell Permeability Assays for Novel Pyrimidine Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of cell permeability assays, with a specific focus on the unique challenges presented by novel pyrimidine derivatives. This resource is structured to provide immediate answers to common questions and in-depth troubleshooting for issues you may encounter during your experiments. Our goal is to ensure your permeability data is robust, reproducible, and predictive of in vivo outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up permeability assays for pyrimidine-based compounds.
Q1: Which permeability assay should I choose for my novel pyrimidine compound: a cell-based assay like Caco-2 or an artificial membrane assay like PAMPA?
A1: The choice between a cell-based assay (e.g., Caco-2) and a non-cell-based assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) depends on the stage of your research and the specific questions you need to answer.
-
PAMPA is ideal for early-stage discovery as a high-throughput screen for passive permeability.[1] It isolates the contribution of passive transcellular diffusion, which is governed by a compound's lipophilicity and size.[1] This makes it a cost-effective way to rank compounds based on this single property. However, it cannot account for active transport or paracellular (between-cell) flux.[1]
-
Caco-2 assays are the industry gold standard for predicting human intestinal absorption and are often used in later-stage discovery and preclinical development.[2][3][4] The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and active transport proteins (e.g., P-glycoprotein, BCRP).[2][5] This allows for the simultaneous assessment of passive diffusion, active uptake/efflux, and paracellular transport.[6]
Senior Scientist's Recommendation: Start with PAMPA for initial library screening. For promising pyrimidine hits, advance to the Caco-2 assay to gain a more comprehensive and mechanistically detailed understanding of their absorption potential, including any liabilities related to efflux transporters. Using the two assays in conjunction can be a powerful diagnostic tool.[1]
Q2: My pyrimidine derivative has very low aqueous solubility. How can I accurately measure its permeability?
A2: Poor aqueous solubility is a common challenge, especially with heterocyclic compounds like pyrimidines which can be planar and hydrophobic.[7] Low solubility can lead to compound precipitation in the assay buffer, resulting in an underestimation of permeability.[3]
Here are several strategies to address this:
-
Use of Co-solvents: Including a small percentage of an organic solvent like Dimethyl Sulfoxide (DMSO) in your dosing solution is standard practice.[8] However, keep the final concentration low (typically ≤1%) as higher concentrations can disrupt cell monolayer integrity.
-
pH Adjustment: The solubility of pyrimidine derivatives with ionizable groups is often pH-dependent. Assess the pKa of your compound. For basic pyrimidines, using a more acidic buffer (e.g., pH 6.5) on the apical (donor) side can increase solubility and mimic the conditions of the upper small intestine.[5]
-
Addition of Bovine Serum Albumin (BSA): For highly lipophilic compounds, adding BSA (e.g., 1-4%) to the basolateral (receiver) chamber can act as a "sink," binding the compound as it permeates and preventing it from sticking to the plasticware.[4][6] This improves compound recovery and helps maintain the concentration gradient driving diffusion.
Q3: How do I know if my Caco-2 cell monolayer is healthy and suitable for a permeability experiment?
A3: The integrity of the Caco-2 monolayer is the cornerstone of a reliable permeability assay. A compromised barrier will allow for non-physiological leakage, leading to inaccurately high permeability values. You must validate monolayer integrity for every experiment.[2]
There are two primary methods for this validation:
-
Transepithelial Electrical Resistance (TEER): This measures the electrical resistance across the monolayer. A high TEER value indicates the formation of robust tight junctions. TEER values should be measured before and after the experiment. While acceptable ranges can vary between labs, values are typically expected to be ≥200-300 Ω·cm².[2][9]
-
Paracellular Marker Co-incubation: A fluorescent marker that cannot readily cross the cell membrane, such as Lucifer Yellow , is added to the donor well along with your test compound.[2][10] At the end of the experiment, the amount of Lucifer Yellow that has leaked into the receiver well is measured. A low percent passage (<1-2%) confirms that the tight junctions are intact.
Protocol: Lucifer Yellow Monolayer Integrity Assay
-
Prepare a stock solution of Lucifer Yellow (e.g., 100 µg/mL) in the assay buffer.
-
Add the Lucifer Yellow solution along with your test compound to the apical (donor) wells.
-
After the incubation period (e.g., 2 hours), collect a sample from the basolateral (receiver) compartment.
-
Measure the fluorescence of the sample using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Calculate the percent pass-through by comparing the fluorescence in the receiver well to that of the initial donor concentration.
Troubleshooting Guide: Common Experimental Issues
This section provides in-depth solutions to specific problems you may encounter.
Problem 1: Low Compound Recovery (<70-80%)
Low mass balance, where the total amount of compound recovered from the donor, receiver, and cell lysate is significantly less than the initial amount, is a frequent and critical issue. It can make interpreting your permeability data impossible.[2][6][11]
Q: I've completed my Caco-2 assay, but the total recovery of my pyrimidine compound is only 40%. What are the likely causes and how can I fix this?
A: A recovery of 40% indicates significant compound loss during the assay. The primary culprits are non-specific binding (NSB) and, to a lesser extent, compound instability or metabolism.[2][6][11][12]
Causality & Solutions:
-
-
Solution 1 (Pre-treatment/Blocking): Before the experiment, you can pre-treat the receiver plate wells with a solution that blocks non-specific binding sites. One effective and simple approach is to preload the collection plates with an organic solvent.[11][12]
-
Solution 2 (Use of BSA): As mentioned in the FAQs, adding BSA to the receiver buffer is highly effective at reducing NSB by providing a competitive binding partner for the compound.[6]
-
Solution 3 (Use Low-Binding Plates): If NSB is a persistent issue, consider investing in commercially available low-binding microplates.
-
-
Secondary Cause: Compound Instability/Metabolism: The compound may be unstable in the aqueous buffer over the incubation period, or it may be metabolized by enzymes present in the Caco-2 cells.[2]
-
Solution: First, test the stability of your compound in the assay buffer alone (without cells) for the duration of the experiment. If it's unstable, you may need to shorten the incubation time. If it's stable in buffer but recovery is still low in the Caco-2 assay, metabolism could be the cause. Analyzing the cell lysate and receiver compartment samples via LC-MS for metabolites can confirm this.
-
Here is a decision tree to guide your troubleshooting process for low compound recovery.
Caption: Decision tree for troubleshooting low compound recovery.
Problem 2: High Assay Variability
Q: My Papp values for the same pyrimidine compound vary by over 50% between different wells on the same plate. What's causing this inconsistency?
A: High intra-assay variability often points to inconsistencies in the experimental setup or cell monolayer health.[14][15]
Causality & Solutions:
-
Inconsistent Cell Monolayers: Even within the same plate, monolayers can differ in integrity.[15]
-
Pipetting Errors: Inaccurate pipetting of the compound, especially for dosing or sampling, can introduce significant error.
-
Solution: Use calibrated pipettes and be meticulous with your technique. For high-throughput assays, consider using automated liquid handlers to minimize human error.
-
-
Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations, affecting cell growth and compound transport.
-
Solution: Avoid using the outermost wells for test compounds. Instead, fill them with buffer to create a humidity barrier.
-
-
Unstirred Water Layer (UWL): A static layer of water exists on the surface of the cell monolayer, which can be a rate-limiting barrier for highly permeable compounds.[16] Inconsistent agitation can lead to variable UWL thickness.
-
Solution: Perform all incubations on an orbital shaker with a consistent, gentle speed (e.g., 50-100 rpm) to minimize and normalize the UWL.[9]
-
Problem 3: Suspected Active Efflux
Many therapeutic compounds are substrates of efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell, limiting their absorption.[17]
Q: My compound shows low to moderate permeability in the standard (apical to basolateral) Caco-2 assay. How can I determine if this is due to poor passive diffusion or because it's being pumped out by an efflux transporter?
A: This is a critical question that can be answered by performing a bidirectional Caco-2 assay and calculating the Efflux Ratio (ER) .[2][6]
Methodology: Bidirectional Assay & Efflux Ratio
-
Experimental Setup: You will run the permeability assay in two directions simultaneously:
-
A -> B (Apical to Basolateral): Measures standard absorptive transport.
-
B -> A (Basolateral to Apical): Measures secretory (efflux) transport.[6]
-
-
Calculation: Calculate the Papp value for each direction (Papp, A->B and Papp, B->A). The Efflux Ratio is then calculated as:
-
ER = Papp, B->A / Papp, A->B
-
-
Interpretation:
-
An ER > 2 is a strong indication that your compound is a substrate of an active efflux transporter.[2]
-
An ER ≈ 1 suggests that permeability is primarily driven by passive diffusion.
-
Confirmation with Inhibitors: To confirm which transporter is responsible, you can repeat the bidirectional assay in the presence of a known efflux pump inhibitor.[2] For example, Verapamil is a classic inhibitor of P-gp. If the Papp, A->B increases and the ER decreases significantly in the presence of the inhibitor, you have confirmed that your pyrimidine compound is a substrate for that specific efflux pump.[2]
This diagram illustrates the different pathways a compound can take across a Caco-2 cell monolayer.
Caption: Transport routes across an epithelial cell layer. 1: Passive Diffusion, 2: Paracellular Transport, 3: Active Uptake, 4: Active Efflux.
Data Presentation & Key Parameters
Clear classification of permeability data is essential for project decisions.
Table 1: General Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1.0 | Low | < 30% |
| 1.0 - 10.0 | Moderate | 30% - 80% |
| > 10.0 | High | > 80% |
Note: These are generally accepted ranges; classification can vary slightly between laboratories and should be benchmarked against internal control compounds.
Table 2: Recommended Control Compounds for Assay Validation
| Compound | Transport Mechanism | Expected Permeability | Use Case |
| Atenolol | Paracellular | Low | Low permeability, paracellular marker[6] |
| Antipyrine | Passive Transcellular | High | High permeability, passive diffusion marker[6] |
| Propranolol | Passive Transcellular | High | High permeability, passive diffusion marker[14] |
| Digoxin | P-gp Efflux Substrate | Low (A->B), High (B->A) | Positive control for efflux activity[18] |
| Mannitol | Paracellular | Low | Monolayer integrity marker[4] |
References
- Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. PubMed.
- Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.
- Caco-2 permeability assay. Creative Bioarray.
- Non-Specific Binding: What You Need to Know. Surmodics.
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications.
- Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Request PDF - ResearchGate.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. NIH.
- Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Semantic Scholar.
- Caco-2 Permeability Assay. Evotec.
- Caco2 assay protocol. [Source not specified].
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
- Cell Permeability Assay. BioIVT.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA.
- Blocking Non-specific Binding in Immunoassays. Biocompare.com Kit/Reagent Review.
- Caco-2 Permeability Assay. Enamine.
- Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central.
- Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA.
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH.
- Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. [Source not specified].
- Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics - ACS Publications.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Source not specified].
- In vitro BE Studies – Inspectional approach. FDA.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
- Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. FDA.
- Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. ResearchGate.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- nonspecific binding in immunoassays. CANDOR Bioscience GmbH.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers.
- An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Pyrimidine Derivatives. Benchchem.
- Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. PMC - NIH.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - NIH.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.
- In Vitro Permeation Testing: Assessment of Sampling Techniques and Analytical Methods. Teledyne Labs.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH.
- A Novel Design of Artificial Membrane for Improving the PAMPA Model. Corning.
- Permeability Assessment of a High-Throughput Mucosal Platform. PMC - NIH.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. [Source not specified].
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central.
Sources
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- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
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- 8. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
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- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. bioivt.com [bioivt.com]
Technical Support Center: Enhancing the Solution Stability of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and Related Aminopyrimidines
Welcome to the technical support guide for managing the stability of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine. This document is designed for researchers, medicinal chemists, and formulation scientists who encounter stability challenges with this and structurally similar aminopyrimidine compounds in solution. Rather than a simple list of protocols, this guide provides a framework for understanding the molecule's inherent liabilities, diagnosing degradation pathways, and implementing rational strategies to enhance stability for reliable experimental outcomes.
Section 1: Understanding the Molecule's Chemical Liabilities
The structure of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine contains several functional groups that are susceptible to degradation. A proactive understanding of these "hotspots" is the first step toward designing robust experimental and storage conditions.
The core of the molecule is a pyrimidine ring, a nitrogen-containing heterocycle.[1] This ring is substituted with two different saturated amine moieties: a pyrrolidine at the C2 position and a piperazine at the C4 position. The key vulnerabilities arise from this specific combination of an electron-rich aromatic system and highly basic amino substituents.
-
Hydrolytic Attack: The pyrimidine ring, particularly at the carbon atoms bonded to the nitrogen substituents (C2 and C4), is an electrophilic center. Under strongly acidic or basic conditions, it can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or cleavage of the C-N bonds.
-
Oxidative Degradation: The nitrogen atoms of the piperazine and pyrrolidine rings, as well as the pyrimidine ring itself, are potential sites for oxidation. This can be catalyzed by dissolved oxygen, trace metal ions, or peroxide contaminants in solvents.
-
Photodegradation: Aromatic systems like pyrimidine can absorb UV-Visible light. This absorption can excite the molecule to a higher energy state, initiating degradation reactions, especially in the presence of oxygen.[2]
Caption: Key degradation vulnerabilities of the aminopyrimidine scaffold.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work in a direct question-and-answer format.
Troubleshooting Common Stability Issues
Q1: My compound's concentration is decreasing rapidly in my aqueous assay buffer. What is the first step to diagnose the problem?
A1: The most effective first step is to conduct a forced degradation study (also known as stress testing).[3][4] This involves intentionally exposing your compound to a variety of harsh conditions to rapidly identify its primary degradation pathway(s). By understanding what makes it unstable, you can implement targeted stabilization strategies. A standard forced degradation study will segregate the problem into one of five categories: acid hydrolysis, base hydrolysis, oxidation, thermal degradation, or photolysis.[2][5] This approach is fundamental in pharmaceutical development for establishing the intrinsic stability of a molecule.[3][6]
Q2: How do I determine the optimal pH to maximize the stability of my compound in solution?
A2: You should perform a pH-rate profile study . Since the molecule has multiple basic nitrogen atoms, its charge state and, consequently, its stability and solubility are highly dependent on pH. There is often a specific pH range where the compound exhibits maximum stability.
To do this, prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Dissolve your compound in each buffer at a known concentration, incubate at a constant temperature (e.g., 37°C or 50°C), and monitor the concentration of the parent compound over time using a stability-indicating analytical method like HPLC-UV. Plotting the degradation rate constant against pH will reveal the pH of maximum stability.
Q3: I suspect my compound is oxidizing. How can I confirm this and prevent it?
A3: To confirm oxidative susceptibility, include an oxidative stress condition in your forced degradation study, typically using 3% hydrogen peroxide (H₂O₂).[5] If you observe significant and rapid degradation under this condition compared to a control sample, oxidation is a likely culprit.
Mitigation Strategies for Oxidation:
-
De-gas Solvents: Purge your buffers and solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Use Antioxidants: For some applications, you can add antioxidants to the formulation. Common choices include ascorbic acid or sodium metabisulfite.
-
Add Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester these ions.
-
Inert Atmosphere: When storing stock solutions or running long experiments, flush the headspace of the vial with nitrogen or argon before sealing.
Q4: My compound seems to degrade when left on the benchtop under normal lab lighting. What are the best practices for handling it?
A4: This strongly suggests photodegradation. The International Council for Harmonisation (ICH) provides specific guidance on photostability testing (ICH Q1B), which forms the basis for best practices.[2]
Best Practices for Light-Sensitive Compounds:
-
Use Amber Vials: Always store stock solutions and prepare samples in amber glass or opaque plastic vials to block UV and short-wavelength visible light.
-
Minimize Exposure: During handling, wrap containers in aluminum foil. If possible, perform manipulations in a dark room or under a yellow "safelight" that filters out UV wavelengths.
-
Run a Control: In your experiments, always include a "dark control" sample that is wrapped in foil and kept alongside the light-exposed samples to confirm that light is the cause of degradation.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for investigating and controlling the stability of your compound.
Protocol 1: Systematic Forced Degradation Study
This study is designed to identify the primary degradation pathways under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradation products without completely consuming the parent compound.[2]
Caption: Workflow for a systematic forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in a non-reactive organic solvent like acetonitrile or DMSO.
-
Working Solutions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the appropriate stress medium.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 40-60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 40-60°C.
-
Oxidation: 3% H₂O₂ in water. Keep at room temperature.
-
Thermal: In the chosen assay buffer/solvent. Incubate at 60-80°C.
-
Photolytic: In a quartz cuvette or clear vial, expose to a light source compliant with ICH Q1B guidelines. Run a "dark control" sample wrapped in foil alongside.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis. For oxidative samples, quenching is often not required if analyzed promptly.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration while simultaneously separating it from all potential degradation products.[7]
Data Presentation: Starting HPLC-UV Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size | C18 provides good hydrophobic retention for many organic molecules. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water | Provides good peak shape for basic compounds and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, re-equilibrate | A gradient is essential to ensure that both the parent compound and any degradants are eluted. |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column internal diameter. |
| Column Temperature | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV-Vis Diode Array Detector (DAD) at λmax (~275 nm) | DAD allows for peak purity assessment to ensure co-elution is not occurring.[8] |
| Injection Volume | 5 - 10 µL | Adjust based on compound concentration and instrument sensitivity. |
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-254. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Tidke, K. J., & Solanki, P. R. (2018). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 5(8). Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Catalysts. Retrieved from [Link]
-
Eawag. (n.d.). Thiamin Degradation Pathway. Retrieved from [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
ResearchGate. (2019). Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
Wiley Online Library. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]
Sources
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 6. onyxipca.com [onyxipca.com]
- 7. jetir.org [jetir.org]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Pyrimidine-Based Small Molecules
Welcome to the Technical Support Center dedicated to the purification of pyrimidine-based small molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this critical class of compounds. Pyrimidine derivatives are foundational to numerous pharmaceuticals, and achieving high purity is paramount for ensuring their safety, efficacy, and stability[1].
This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively. We will delve into the nuances of chromatography, crystallization, and other specialized techniques, offering field-proven insights to navigate common and complex purification hurdles.
Table of Contents
-
Frequently Asked Questions (FAQs): The Pyrimidine Purification Landscape
-
Troubleshooting Guide: Column Chromatography
-
Troubleshooting Guide: Recrystallization
-
Specialized Purification Challenges & Solutions
-
Removing Residual Palladium Catalysts
-
Chiral Resolution of Pyrimidine Enantiomers
-
-
Purity Assessment: The Final Gatekeeper
-
Protocols
-
References
Frequently Asked Questions (FAQs): The Pyrimidine Purification Landscape
This section addresses high-level questions that form the basis of designing a purification strategy for pyrimidine-based molecules.
Q1: What are the primary challenges in purifying pyrimidine-based small molecules?
A1: The challenges are intrinsically linked to the inherent properties of the pyrimidine ring and its substituents. The two nitrogen atoms at positions 1 and 3 make the ring system electron-deficient and capable of hydrogen bonding[2]. Key challenges include:
-
High Polarity & Solubility Issues: Many pyrimidine derivatives are highly polar, leading to poor retention in standard reverse-phase chromatography and difficulties in finding suitable crystallization solvents. Conversely, non-polar derivatives may be insoluble in aqueous media but too soluble in common organic solvents for effective recrystallization[3].
-
Basicity and Peak Tailing: The nitrogen atoms confer basic properties (pKa of protonated pyrimidine is ~1.23)[2]. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing in normal-phase chromatography.
-
Complex Impurity Profiles: Syntheses, particularly those involving metal catalysis (e.g., Suzuki, Heck reactions), can introduce by-products and residual metals that are difficult to separate from the target molecule[4].
-
Thermal and pH Stability: Some pyrimidine derivatives can be sensitive to heat or pH extremes, which can limit the choice of purification techniques, such as distillation or methods requiring strongly acidic or basic mobile phases[5].
Q2: How do I select an initial purification strategy: chromatography or recrystallization?
A2: The choice depends on the scale of your synthesis, the physical state of your crude product (solid vs. oil), and the nature of the impurities.
-
Recrystallization is often the most cost-effective and scalable method for solid compounds, provided a suitable solvent can be found in which the compound has high solubility when hot and low solubility when cold[6]. It is excellent for removing small amounts of impurities from a large amount of product.
-
Column Chromatography is a more versatile technique applicable to both solids and oils and is powerful for separating components in complex mixtures with differing polarities. It is often the primary choice for initial purification of reaction mixtures where starting materials, by-products, and the target compound have distinct polarity profiles.
A common workflow involves initial purification by flash column chromatography followed by a final polishing step via recrystallization to obtain a highly pure, crystalline solid.
Q3: My pyrimidine is highly polar. What are my best chromatographic options?
A3: For highly polar pyrimidines that show poor retention in reverse-phase HPLC (eluting at or near the solvent front), Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method. HILIC utilizes a polar stationary phase (like bare silica or amide-bonded phases) with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. This combination promotes the retention of polar analytes. Alternatively, ion-exchange chromatography can be effective for pyrimidine derivatives that are readily ionizable[7][8].
Troubleshooting Guide: Column Chromatography
Column chromatography, particularly flash chromatography using silica gel, is a workhorse technique for pyrimidine purification. This guide addresses common problems encountered.
Logic Diagram: Troubleshooting Chromatography Issues
This diagram outlines a decision-making process for common chromatographic problems.
Caption: Decision workflow for troubleshooting common column chromatography issues.
Q&A: Column Chromatography Problems
Q: My basic pyrimidine compound is streaking badly on the silica gel column. Why is this happening and how can I fix it?
A: Streaking or tailing is a classic sign of strong, non-ideal interactions between your basic analyte and the stationary phase. Silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate your basic pyrimidine, causing it to bind very strongly and elute slowly and unevenly.
-
Causality: The interaction is an acid-base phenomenon. The more basic your compound and the more acidic the silica, the worse the tailing.
-
Solution: The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.5-1% (v/v) to your eluent. Triethylamine is volatile and can usually be removed easily under vacuum.
-
Ammonium Hydroxide (NH₄OH): A few drops in the polar component of your mobile phase (e.g., methanol) can also be effective, especially for very polar compounds.
-
Q: I can't find a solvent system that separates my product from a persistent impurity. What are my options?
A: This is a common challenge when impurities have similar polarity to the target compound. A systematic approach is needed.
-
Optimize the Solvent System: Don't just vary the ratio; change the solvents themselves. Different solvents interact with solutes in unique ways (dipole-dipole, hydrogen bonding). If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity on a TLC plate.
-
Employ Gradient Elution: If you have multiple impurities with a wide range of polarities, a single isocratic (constant solvent ratio) system may not work. A gradient elution, where you gradually increase the polarity of the mobile phase during the run, can improve resolution by sharpening peaks and accelerating the elution of more strongly retained compounds.
-
Increase the Stationary Phase Ratio: For difficult separations, use a higher ratio of silica gel to crude product. A standard ratio is around 30-50:1 (w/w). For challenging separations, increasing this to 100:1 or even 200:1 provides more surface area for interactions, enhancing separation.
| Parameter | Standard Separation | Difficult Separation | Rationale |
| Silica:Crude Ratio (w/w) | 30:1 to 50:1 | 100:1 to 200:1 | Increases the number of theoretical plates for better resolution. |
| Target Rf on TLC | 0.2 - 0.4 | 0.15 - 0.25 | Lower Rf indicates stronger interaction, allowing for finer separation. |
| Elution Method | Isocratic | Gradient | Resolves compounds with a wide range of polarities effectively. |
| Table 1: Recommended Column Chromatography Parameters for Pyrimidine Purification. |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and execution[9].
Q&A: Recrystallization Problems
Q: My pyrimidine derivative won't crystallize from solution, even after cooling. What's wrong?
A: Failure to crystallize is typically due to one of two reasons: the solution is not supersaturated, or there is a kinetic barrier to nucleation.
-
Solution Not Supersaturated: You may have used too much solvent. The principle of recrystallization relies on the compound being poorly soluble in the cold solvent[6].
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
-
-
High Solubility: The compound might be too soluble in your chosen solvent, even when cold.
-
Solution: Try adding an "anti-solvent." This is a second solvent in which your compound is insoluble but is fully miscible with your primary solvent[10]. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent to clarify it before cooling. For compounds soluble only in DMF or DMSO, using an anti-solvent like DCM, cyclohexane, or ethyl acetate via diffusion can be effective[11].
-
-
Kinetic Barrier: Sometimes a supersaturated solution needs a "nudge" to start forming crystals.
-
Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.
-
Solution 2 (Seeding): If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.
-
Q: My recovery from recrystallization is very low. How can I improve my yield?
A: Low recovery means a significant amount of your product is remaining in the mother liquor.
-
Causality: This usually happens if the compound has significant solubility in the solvent even at low temperatures, or if too much solvent was used initially.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product[6].
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Solvent Choice: Your ideal solvent should have a steep solubility curve—very high solubility at high temperature and very low solubility at low temperature[10]. You may need to re-screen for a better solvent.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without redissolving the product[6].
-
Specialized Purification Challenges & Solutions
A. Removing Residual Palladium Catalysts
Palladium-catalyzed cross-coupling reactions are common in pyrimidine synthesis, but removing the catalyst to the low ppm levels required for APIs is a significant challenge[12]. The nitrogen atoms in the pyrimidine ring can act as strong ligands, forming stable, soluble complexes with palladium that are difficult to remove by simple filtration or standard chromatography.
Q: My purified pyrimidine is still contaminated with palladium. How can I remove it?
A: Several specialized techniques are available, with the choice depending on the nature of the palladium species and the product.
-
Adsorbent Scavengers: These are the most common and effective methods. Solid-supported materials with high affinity for palladium are stirred with a solution of the crude product and then filtered off[12].
-
Thiol-Based Scavengers (e.g., Silica-Thiol): Highly effective for a broad range of palladium species.
-
Amine-Based Scavengers: Can also be effective but must be chosen carefully to avoid reacting with your product if it has electrophilic sites.
-
Activated Carbon: A cost-effective but less specific option. It can sometimes adsorb the product, leading to yield loss. It is often used in combination with filtration through Celite.
-
-
Extraction: In some cases, extraction with an aqueous solution containing a chelating agent can remove palladium. Lactic acid solutions have been used for this purpose[13].
-
Organic Solvent Nanofiltration (OSN): An emerging green chemistry technique that uses membranes to separate the small molecule product from the larger palladium catalyst complex[14].
| Method | Advantages | Disadvantages | Best For |
| Scavenger Resins | High selectivity, high efficiency, simple filtration removal. | Higher cost, may require optimization of time/temperature. | Achieving very low ppm levels of Pd.[12] |
| Activated Carbon | Low cost, widely available. | Non-specific (can adsorb product), may require large amounts. | Initial bulk removal of heterogeneous Pd (e.g., Pd/C). |
| Aqueous Extraction | Can be inexpensive and scalable. | Requires product to be stable in a biphasic system, may not be highly efficient. | Specific cases where Pd complex has high aqueous solubility.[13] |
| Table 2: Comparison of Palladium Removal Techniques. |
B. Chiral Resolution of Pyrimidine Enantiomers
Chirality is a critical factor in drug development, as enantiomers often have different pharmacological and toxicological profiles[15][16]. Separating a racemic mixture of a chiral pyrimidine is a common requirement.
Q: I have a racemic mixture of my chiral pyrimidine. What is the best way to separate the enantiomers?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used analytical and preparative technique for enantioseparation[15][17].
-
Mechanism: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. Because these diastereomeric complexes have different energies of interaction, one enantiomer is retained longer on the column than the other, allowing for their separation[18].
-
Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives like CHIRALCEL® OD-H) are extremely versatile and effective for a wide range of compounds, including pyrimidine derivatives[15].
-
Method Development:
-
Screening: Start by screening different CSPs with standard mobile phases (e.g., hexane/isopropanol or hexane/ethanol)[15].
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition, additives (if needed), flow rate, and temperature to maximize resolution and shorten run times.
-
An alternative, classical method is diastereomeric salt crystallization . This involves reacting the racemic pyrimidine (if it's an acid or base) with a pure chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization[19].
Purity Assessment: The Final Gatekeeper
Purification is incomplete without rigorous analysis to confirm the identity and purity of the final compound[20].
Q: How do I confirm the purity of my final pyrimidine product?
A: A combination of orthogonal analytical techniques should be used, as no single method can definitively prove purity[21].
-
Chromatographic Methods (HPLC, LC-MS): High-Performance Liquid Chromatography is the gold standard for purity assessment. A sample is considered pure if it shows a single peak on multiple systems (e.g., reverse-phase with different columns/mobile phases). LC-MS provides the added confirmation of the molecular weight of the main peak and any impurities[7][20].
-
Spectroscopic Methods (NMR, IR):
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment[21].
-
FTIR: Infrared spectroscopy confirms the presence of key functional groups.
-
-
Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid. Impurities tend to depress and broaden the melting range.
A comprehensive purity assessment involves demonstrating a single peak by HPLC, a clean NMR spectrum consistent with the proposed structure, and a sharp melting point. For pharmaceutical applications, more extensive characterization, including elemental analysis and forced degradation studies, is required.
Protocols
Protocol 1: General Flash Column Chromatography with a Basic Modifier
This protocol is designed for purifying a moderately polar, basic pyrimidine derivative.
-
TLC Optimization:
-
Develop a solvent system (e.g., 95:5 Dichloromethane:Methanol) on a silica gel TLC plate to achieve an Rf value of 0.2-0.4 for the target compound.
-
Prepare the chosen mobile phase and add 0.5% (v/v) triethylamine to counteract peak tailing.
-
-
Column Packing:
-
Select a column and prepare a slurry of silica gel (ratio of 40:1 silica:crude product by weight) in the least polar solvent of your system (e.g., Dichloromethane).
-
Pack the column, ensuring no air bubbles are trapped, and allow the silica to settle into a compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, if solubility is low, perform a "dry load": adsorb the compound onto a small amount of silica gel, evaporate the solvent to a free-flowing powder, and carefully add this to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized mobile phase (containing triethylamine).
-
If using a gradient, slowly increase the percentage of the more polar solvent (Methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Recrystallization from a Single Solvent
This protocol outlines the fundamental steps for recrystallization.
-
Solvent Selection:
-
In a small test tube, test various solvents to find one that dissolves your compound when hot but not when cold[10].
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the compound is just fully dissolved. Use the minimum amount of hot solvent necessary[6].
-
-
Decolorization (If Necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel[9].
-
Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Workflow Diagram: Purification and Purity Verification
Caption: General workflow for the purification and verification of pyrimidine-based small molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- ResearchGate. (n.d.). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Solubility of Things. (n.d.). Pyrimidine.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Benchchem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Benchchem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (2025). Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography.
- ResearchGate. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.
- ResearchGate. (n.d.). Synthetic application and removal of pyrimidine template.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
- Unknown. (n.d.). Recrystallization1.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
- Chemistry LibreTexts. (2023). Recrystallization.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Benchchem. (2025). Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines.
- Wikipedia. (n.d.). Chiral resolution.
- PMC - NIH. (n.d.). Enantiomeric Recognition and Separation by Chiral Nanoparticles.
- YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
- Wikipedia. (n.d.). Pyrimidine.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
Sources
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- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 8. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and Established Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Inflammatory Caspases
Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis and inflammation. Within this family, the inflammatory caspases—notably caspase-1, caspase-4, and caspase-5—play a pivotal role in the innate immune response. Their activation, often within a multiprotein complex termed the inflammasome, leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of this pathway is implicated in a host of autoinflammatory and autoimmune diseases, making these caspases highly attractive targets for therapeutic intervention.
This guide introduces 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine , a novel small molecule with a promising scaffold for caspase inhibition. Its therapeutic potential is inferred from the demonstrated activity of a closely related analog, 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, which has been identified as a non-competitive inhibitor of inflammatory caspases. Here, we provide a comparative framework for evaluating 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine against well-established caspase inhibitors and present a comprehensive experimental workflow for its characterization.
Comparative Analysis of Caspase Inhibitors
A thorough understanding of the existing landscape of caspase inhibitors is essential for contextualizing the potential of novel compounds. This section compares 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine with three widely used caspase inhibitors, highlighting their distinct mechanisms and specificities.
| Inhibitor | Target(s) | Mechanism of Action | Key Features |
| 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | Hypothesized: Caspase-1, -4, -5 | Hypothesized: Non-competitive | Potential for novel allosteric binding, potentially leading to higher selectivity and improved pharmacological properties. |
| Z-VAD-FMK | Pan-caspase (broad spectrum) | Irreversible, covalent binding to the catalytic site | A widely used tool for studying apoptosis; lack of specificity can be a limitation in dissecting specific caspase roles. |
| Ac-YVAD-CMK | Caspase-1 | Irreversible, covalent binding to the catalytic site | Selective for caspase-1, making it a valuable tool for studying inflammasome activation.[1] |
| VX-765 (Belnacasan) | Caspase-1 and Caspase-4 | Potent and selective inhibitor | Orally bioavailable prodrug with demonstrated anti-inflammatory activity in clinical trials.[2][3][4] |
Proposed Experimental Investigation
To empirically determine the inhibitory profile of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, a systematic experimental approach is proposed. This workflow is designed to assess its efficacy, selectivity, and mechanism of action in comparison to the established inhibitors.
Caption: Proposed experimental workflow for the characterization of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine against recombinant human caspase-1, -4, and -5.
Causality: This initial biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target caspases in a purified system, free from cellular complexities. A fluorometric readout offers high sensitivity and a quantitative measure of inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).
-
Reconstitute recombinant human caspase-1, -4, and -5 to a stock concentration of 1 unit/µL.
-
Prepare a stock solution of the fluorogenic substrate Ac-WEHD-AFC (for caspase-1, -4, and -5) at 1 mM in DMSO.
-
Prepare serial dilutions of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine and the comparator inhibitors (Z-VAD-FMK, Ac-YVAD-CMK, VX-765) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of 2X reaction buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of nuclease-free water.
-
Initiate the reaction by adding 20 µL of the respective recombinant caspase.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 10 µL of the fluorogenic substrate to each well.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at kinetic intervals for 1-2 hours at 37°C using a fluorescence plate reader.[5][6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To assess the ability of the compound to inhibit caspase activity in a relevant cellular model of inflammation.
Causality: This assay validates the findings from the biochemical assay in a cellular context, accounting for cell permeability and intracellular target engagement. THP-1 cells are a human monocytic cell line widely used for studying inflammasome activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Pre-treat the cells with varying concentrations of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine or comparator inhibitors for 1 hour.
-
Induce inflammasome activation with 5 mM ATP for 1 hour.
-
-
Caspase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Perform the fluorometric caspase activity assay as described in the previous protocol, using the cell lysates as the source of the enzyme.
-
Objective: To measure the effect of the compound on the release of IL-1β from activated THP-1 cells.
Causality: This functional assay directly measures the downstream consequence of caspase-1 inhibition, which is the suppression of pro-inflammatory cytokine release.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the cellular caspase activity assay.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants after the ATP stimulation.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Objective: To evaluate the cytotoxicity of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Causality: It is crucial to ensure that the observed inhibition of caspase activity and cytokine release is not due to a general cytotoxic effect of the compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][7][8]
Protocol:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 96-well plate and treat with a range of concentrations of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway and the proposed point of intervention for 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Conclusion
The pyrimidine-piperazine scaffold holds significant promise for the development of novel caspase inhibitors. Based on the activity of its close analog, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a compelling candidate for investigation as an inhibitor of inflammatory caspases. The experimental framework outlined in this guide provides a robust and comprehensive approach to characterizing its inhibitory profile and therapeutic potential. The data generated from these studies will be instrumental in determining its viability as a lead compound for the development of new treatments for inflammatory diseases.
References
-
InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]
-
InvivoGen. Ac-YVAD-cmk | Selective Caspase-1 Inhibitor. Retrieved from [Link]
-
InvivoGen. VX-765 | Caspase-1 inhibitor. Retrieved from [Link]
-
Merck Millipore. Caspase-1/4 Inhibitor, VX-765 - CAS 273404-37-8 - Calbiochem | 531372. Retrieved from [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 4. VX 765 | Caspase Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
A Researcher's Guide to Evaluating Akt Inhibitors: A Comparative Analysis of Novel Pyrrolopyrimidine Scaffolds and Established Clinical Agents
This guide provides a comparative analysis of Akt inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the efficacy of emerging inhibitor scaffolds, exemplified by 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, in the context of well-characterized clinical-stage inhibitors such as the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Ipatasertib and Capivasertib.
The objective is to provide not only a direct comparison of available data but also a practical framework for researchers to conduct their own efficacy and selectivity studies. The protocols and insights herein are grounded in established biochemical and cell-based methodologies.
The Rationale for Targeting the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a critical intracellular cascade that governs a vast array of cellular functions, including proliferation, growth, survival, metabolism, and motility.[1][2] Its activation is initiated by various upstream signals, such as growth factors and cytokines binding to their receptor tyrosine kinases (RTKs).[2][3] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4]
Akt is recruited to the cell membrane via its Pleckstrin Homology (PH) domain, which binds to PIP3.[4] Full activation of Akt requires a dual phosphorylation event: phosphorylation at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTORC2 complex.[1][4] Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation by modulating cell cycle regulators like GSK-3 and the mTOR pathway.[1][5]
Given its central role, aberrant activation of the PI3K/Akt pathway is one of the most frequent oncogenic events in human cancer, often driven by mutations in PIK3CA, loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or activating mutations in AKT itself.[6][7][8] This makes Akt a highly compelling target for therapeutic intervention.
Figure 1: Simplified PI3K/Akt Signaling Pathway. This diagram illustrates the core activation cascade and points of intervention for different classes of Akt inhibitors.
A Comparative Profile of Akt Inhibitors
Akt inhibitors are broadly classified into two main categories based on their mechanism of action: ATP-competitive and allosteric inhibitors.[9][10]
-
ATP-Competitive Inhibitors: These small molecules bind to the kinase domain of Akt, directly competing with ATP. This prevents the phosphorylation of downstream substrates.[9] This class includes Ipatasertib, Capivasertib, and the novel pyrrolopyrimidine derivatives discussed here.[7][11][12]
-
Allosteric Inhibitors: These inhibitors, such as MK-2206, bind to a site distinct from the ATP pocket, typically in a region spanning the PH and kinase domains.[13][14] This binding locks Akt in an inactive conformation, preventing its recruitment to the membrane and subsequent activation.[13][15]
While "4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine" is not a well-documented compound in public literature, a 2016 study by Liu et al. describes the discovery of potent Akt1 inhibitors based on a similar 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold.[12] For this guide, we will use the data for the most potent compounds from this study, 5q and 5t , as representatives of a novel, ATP-competitive inhibitor class for comparison against established agents.
Table 1: Comparative Profile of Selected Akt Inhibitors
| Feature | 4-(Piperazin-1-yl)-pyrrolopyrimidine (cpd 5q) | MK-2206 | Ipatasertib (GDC-0068) | Capivasertib (AZD5363) |
| Mechanism | ATP-Competitive (putative)[12] | Allosteric[13] | ATP-Competitive[8][11] | ATP-Competitive[16] |
| Target(s) | Pan-Akt (Tested on Akt1)[12] | Pan-Akt | Pan-Akt[11][17] | Pan-Akt[16] |
| Potency (IC50) | Akt1: 18.0 nM[12] | Akt1: 8 nMAkt2: 12 nMAkt3: 65 nM | Akt1: 5 nMAkt2: 18 nMAkt3: 8 nM[11][17] | Akt1: 3 nMAkt2: 8 nMAkt3: 8 nM |
| Selectivity | Not extensively profiled. | Highly selective against 250 other kinases. | >600-fold selective for Akt1 over PKA. Inhibits only 3 other kinases >70% at 1 µM.[11][17] | Potent against all Akt isoforms; lower activity towards ROCK1/2 and PKA. |
| Clinical Stage | Preclinical[12] | Phase 2 | Phase 2/3[11][17] | Approved (in combination) |
| Key Feature | Novel scaffold with potent in vitro activity.[12] | Binds to inactive Akt, preventing activation.[13] | Preferentially targets the active, phosphorylated conformation of Akt.[8] | Potent activity in tumors with PIK3CA/AKT1/PTEN alterations.[6][7] |
Experimental Guide to Evaluating Inhibitor Efficacy
To objectively compare a novel compound like a pyrrolopyrimidine derivative against established inhibitors, a multi-step experimental approach is required. This ensures a comprehensive understanding from biochemical potency to cellular effects.
Workflow for Inhibitor Characterization
The logical flow of experiments moves from a pure biochemical context to a complex cellular environment, validating the inhibitor's mechanism and functional impact at each stage.
Figure 2: A three-step workflow for characterizing a novel kinase inhibitor.
Protocol: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory potency (IC50) of the compound on purified Akt kinase isoforms.
Causality: This cell-free assay isolates the kinase and inhibitor from cellular complexity. It is the gold standard for measuring direct target engagement and potency, providing a clean IC50 value that is essential for initial compound ranking and structure-activity relationship (SAR) studies.[18]
Methodology (Example using a fluorescence-based assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35).[16]
-
Reconstitute recombinant active Akt1, Akt2, and Akt3 enzymes to a working concentration (e.g., 1-3 nM).[16]
-
Prepare a solution of a fluorescently labeled peptide substrate specific for Akt.[16]
-
Prepare an ATP solution at the Km concentration for each Akt isoform.[16]
-
Prepare serial dilutions of the test inhibitors (e.g., pyrrolopyrimidine compound, MK-2206, Ipatasertib) in DMSO, then dilute further into the assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of diluted inhibitor or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of the Akt enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the peptide substrate and ATP.[19]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a quench buffer containing EDTA.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible fluorescence plate reader. The extent of peptide phosphorylation is determined by methods like Homogeneous Time-Resolved Fluorescence (HTRF) or mobility shift assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Western Blot for Cellular Akt Phosphorylation
Objective: To confirm that the inhibitor can enter cells and engage its target, leading to a reduction in the phosphorylation of Akt and its downstream substrates.
Causality: This assay provides direct evidence of on-target activity within a biological system. A reduction in phosphorylated Akt (p-Akt) at Ser473 or Thr308 confirms the inhibitor is working as intended.[20] It also helps determine a cellular effective concentration range. Using a cell line with a known PI3K/Akt pathway activation (e.g., PTEN-null or PIK3CA-mutant) is a self-validating system.
Methodology:
-
Cell Culture and Treatment:
-
Select an appropriate cancer cell line with an activated Akt pathway (e.g., PC-3 [PTEN-null], LNCaP [PTEN-null], MCF7 [PIK3CA-mutant]).[12]
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt activity.
-
Pre-treat cells with a dose range of each inhibitor (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to induce robust Akt phosphorylation (except for the unstimulated control).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: BSA is preferred over milk for phospho-antibodies to reduce background.[21][22]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Phospho-PRAS40 (a direct Akt substrate)
-
Total Akt (as a loading control)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash again, then apply an ECL substrate and visualize the bands using a chemiluminescence imager.[23]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal to account for any changes in total protein expression.
-
Protocol: Cell Viability / Proliferation Assay
Objective: To measure the functional consequence of Akt inhibition on cancer cell growth and survival.
Causality: This phenotypic assay determines if the observed target engagement translates into a desired biological outcome (i.e., anti-proliferative or cytotoxic effects).[24] It is a crucial step in assessing the therapeutic potential of an inhibitor.
Methodology (Example using MTT or similar metabolic assay):
-
Cell Plating:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a wide, serially diluted concentration range of each inhibitor. Include a vehicle-only control.
-
Incubate the plates for 72 hours, a standard duration that allows for multiple cell doublings.
-
-
Viability Measurement:
-
Add a metabolic reagent (e.g., MTT, XTT, or a resazurin-based reagent like PrestoBlue) to each well.
-
Incubate for 1-4 hours, allowing viable cells to metabolize the reagent into a colored or fluorescent product.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from a "no cells" control.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or EC50.
-
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of Akt inhibitors, using the emerging 4-(piperazin-1-yl)-pyrrolopyrimidine scaffold as a case study against established agents like MK-2206, Ipatasertib, and Capivasertib. The initial data on the pyrrolopyrimidine class shows promising biochemical potency, comparable to that of clinical-stage compounds.[12]
However, biochemical potency is only the first step. A rigorous evaluation, following the experimental protocols outlined above, is necessary to validate on-target cellular activity and demonstrate a functional anti-proliferative effect. By systematically applying these self-validating biochemical and cell-based assays, researchers can confidently characterize novel inhibitors and make informed decisions about their potential for further development as cancer therapeutics.
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A Comparative Analysis of Pyrimidine and Purine Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and Their Inhibitors
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy.[3]
At the heart of many successful kinase inhibitors lie heterocyclic scaffolds, which serve as a structural foundation for engaging the enzyme's active site. Among these, pyrimidine and purine cores are considered "privileged structures." Their inherent resemblance to the adenine portion of ATP allows them to effectively compete for the binding pocket, making them ideal starting points for inhibitor design.[4][5] This guide provides an in-depth comparative analysis of pyrimidine and purine scaffolds, exploring their respective strengths, weaknesses, and structure-activity relationships (SAR) to inform rational drug design. We will delve into the causality behind experimental choices for their evaluation, providing field-proven protocols for their validation.
The Pyrimidine Scaffold: A Versatile Cornerstone
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life, found in the nucleobases cytosine, thymine, and uracil. This inherent biocompatibility, combined with its synthetic tractability, has made it a mainstay in medicinal chemistry.[6]
Chemical Properties and Kinase Binding: The nitrogen atoms at positions 1 and 3 are key to the scaffold's function in kinase inhibition. They act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine ring of ATP with the "hinge" region of the kinase active site. This hinge-binding interaction is a critical anchor for a vast number of ATP-competitive inhibitors. The pyrimidine core is highly amenable to substitution at its other positions, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8][9]
Structure-Activity Relationship (SAR) Insights:
-
2,4-Disubstituted Pyrimidines: This is a classic arrangement. A small amine group at the 2-position often provides an additional hydrogen bond with the hinge, while a larger, more diverse substituent at the 4-position can be directed towards the solvent-exposed region or other sub-pockets to enhance potency and selectivity.[6]
-
5-Position Substitution: Modification at the C5 position can be used to modulate the electronic properties of the ring and to introduce steric bulk that can favor binding to certain kinases over others, thereby improving the selectivity profile.[10]
Case Studies: FDA-Approved Pyrimidine-Based Inhibitors The success of the pyrimidine scaffold is evidenced by the numerous FDA-approved drugs that incorporate it.[6][10][11]
-
Imatinib (Gleevec®): A paradigm-shifting drug for chronic myeloid leukemia (CML), Imatinib features a 2-aminopyrimidine core that is crucial for its inhibition of the Bcr-Abl kinase.
-
Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK), Ibrutinib is based on a pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrimidine system that effectively occupies the ATP binding site.[4][12]
The Purine Scaffold: Nature's Blueprint
The purine scaffold, a fusion of pyrimidine and imidazole rings, is the direct structural analog of adenine. This makes it a natural starting point for designing ATP-competitive kinase inhibitors.[1][13][14]
Chemical Properties and Kinase Binding: As a bioisostere of adenine, the purine core is perfectly suited to interact with the kinase hinge region.[15] The structure offers multiple points for substitution, allowing for the exploration of vast chemical space to achieve high potency and selectivity.[1][16]
Structure-Activity Relationship (SAR) Insights:
-
N9-Substitution: The N9 position is often substituted with groups that can extend into the ribose-binding pocket, providing opportunities to enhance affinity.[17]
-
C2 and C6 Positions: These positions are frequently modified to improve selectivity. For example, bulky substituents at C6 can discriminate between different members of a kinase family. Purine-based CDK inhibitors like Seliciclib (Roscovitine) exploit these positions to achieve their inhibitory profile.[15]
Case Studies: Prominent Purine-Based Inhibitors
-
Seliciclib (Roscovitine): A potent inhibitor of cyclin-dependent kinases (CDKs), Seliciclib is a purine derivative that has been extensively studied in clinical trials for various cancers.
-
SR-4835: A highly potent and selective purine-based inhibitor of CDK12/13 that acts as a molecular glue degrader of Cyclin K, showcasing the scaffold's utility in developing next-generation therapeutics.[17]
Head-to-Head Comparison: Pyrimidine vs. Purine
| Feature | Pyrimidine Scaffold | Purine Scaffold | Rationale & Insights |
| ATP Mimicry | Excellent hinge-binding mimic. Represents a "minimalist" pharmacophore. | Direct isostere of adenine, nature's own template.[4] | While purines are a more direct structural analog, the pyrimidine core has proven sufficient to achieve potent inhibition and may offer more flexibility in vector space for optimization. |
| Synthetic Tractability | Generally high. Numerous well-established synthetic routes allow for rapid diversification and SAR exploration.[6] | More complex synthesis compared to simple pyrimidines, but established routes exist.[18] | The relative ease of pyrimidine synthesis can accelerate early-stage drug discovery projects, allowing for faster generation of compound libraries. |
| Selectivity Profile | Can be promiscuous due to the core's acceptance by many kinases, but can be tuned for high selectivity through careful substitution.[10] | Can also exhibit promiscuity, but the larger scaffold offers more points for modification to achieve selectivity.[1][16] | Neither scaffold is inherently "more selective." Selectivity is achieved through strategic decoration of the core to exploit unique features of the target kinase's ATP pocket.[19] |
| Intellectual Property | A well-explored scaffold, but the vast potential for substitution patterns still offers opportunities for novel IP.[7] | A very well-established scaffold in kinase inhibition, potentially leading to a more crowded patent landscape.[14] | Novelty often comes from the specific substitution patterns and their resulting biological profile rather than the core scaffold itself. |
Visualizing the Scaffolds and Their Interactions
To better understand the structural basis of their inhibitory activity, we can visualize the core scaffolds and their mode of interaction.
Caption: Core structures of the Pyrimidine and Purine scaffolds.
Caption: Mimicry of ATP's hinge binding by pyrimidine/purine scaffolds.
Experimental Validation: A Self-Validating Protocol Guide
Synthesizing a potent inhibitor is only the first step. Rigorous experimental validation is crucial to characterize its activity and selectivity. The following protocols represent a logical, self-validating workflow, moving from simplified biochemical systems to more physiologically relevant cellular models.
Causality of the Workflow: The progression from in vitro biochemical assays to cell-based assays is critical because many compounds that are potent enzyme inhibitors fail in a cellular context.[20] This discrepancy can arise from poor cell permeability, rapid metabolism, or efflux pump activity. A cellular assay validates that the compound can reach and engage its target within the complex environment of a living cell.[20][21]
Caption: A typical workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50), a key measure of potency.
Causality: This is the foundational assay to confirm on-target activity.[3] We use a luminescent-based ADP detection method (like ADP-Glo™) for its high sensitivity and scalability.[22][23] The ATP concentration is kept at or near its Michaelis-Menten constant (Km) for the kinase. This is crucial because it provides a standardized condition to compare the potency of different ATP-competitive inhibitors; a high ATP concentration would require a much higher concentration of a competitive inhibitor to achieve the same effect.
Methodology (using ADP-Glo™ Assay):
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., pyrimidine or purine derivative) in DMSO. Further dilute in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound, 5 µL of the target kinase mixed with the substrate peptide, and include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[22]
-
Initiation of Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at Km concentration) to each well. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the specificity of an inhibitor by testing it against a broad panel of kinases.
Causality: High potency is meaningless without adequate selectivity. Off-target inhibition can lead to cellular toxicity or confound experimental results by producing phenotypes unrelated to the target kinase.[2] Kinome-wide profiling is a self-validating step that provides a comprehensive view of a compound's interaction space, ensuring that any observed biological effects can be confidently attributed to the intended target.[3][19][24]
Methodology (Single-Dose Screening):
-
Assay Platform: Utilize a large kinase panel service (e.g., Promega, DiscoverX). These services typically use radiometric or luminescence-based assays.[25]
-
Compound Submission: Provide the inhibitor at a fixed, high concentration (e.g., 1 µM). This concentration is chosen to be stringent enough to reveal potential off-target activities that might occur at higher therapeutic doses.
-
Screening: The compound is screened against a panel of hundreds of kinases (e.g., a 24-kinase panel).[25] The percent inhibition for each kinase is determined relative to a vehicle control.
-
Data Analysis: The results are typically presented as a percentage of remaining kinase activity. A common threshold for a significant "hit" is >70% inhibition.[2]
-
Follow-up: For any significant off-target hits, full IC50 curves should be generated (as per Protocol 1) to determine the precise potency of the inhibitor against those kinases. This quantifies the selectivity window between the primary target and off-targets.
Protocol 3: Cellular Target Engagement and Efficacy Assay
Objective: To confirm that the inhibitor can enter a living cell, bind to its target kinase, and elicit a functional downstream effect.
Causality: This protocol bridges the gap between biochemical potency and physiological effect.[26] A cellular phosphorylation assay provides direct evidence of target engagement. By measuring the phosphorylation of a known downstream substrate of the target kinase, we can confirm that the inhibitor is blocking the kinase's activity in situ.
Methodology (Western Blot-based Phospho-Substrate Analysis):
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) in appropriate media until it reaches ~80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Conclusion
Both pyrimidine and purine scaffolds are powerful and validated starting points for the design of potent kinase inhibitors.[5] The pyrimidine core offers excellent synthetic tractability and a proven track record, making it a versatile workhorse in medicinal chemistry.[7][27] The purine scaffold, as a direct mimic of adenine, provides a natural blueprint for ATP-competitive inhibition and has led to highly successful drugs.[1][14]
The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program, including the target kinase's structural features, the desired selectivity profile, and the existing intellectual property landscape. Ultimately, success lies not just in the choice of the scaffold, but in the rigorous, multi-step experimental validation that confirms potency, selectivity, and cellular efficacy, transforming a promising molecule into a potential therapeutic.
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Validating the in vitro anti-inflammatory effects of novel pyrimidine derivatives.
< A Comparative Guide to Validating the In Vitro Anti-inflammatory Effects of Novel Pyrimidine Derivatives
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] While existing anti-inflammatory drugs, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), are mainstays in clinical practice, their long-term use is often associated with significant side effects.[1] This underscores a pressing need for the development of safer and more effective anti-inflammatory agents.
Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3][4] Literature reviews highlight the potential of pyrimidine-based compounds to modulate key inflammatory pathways and mediators.[2][3][4] This guide provides a comprehensive framework for the in vitro validation of novel pyrimidine derivatives, offering a comparative analysis against established drugs and detailing the experimental methodologies crucial for a robust evaluation.
Molecular Mechanisms of Inflammation: Key Targets for Pyrimidine Derivatives
A rational approach to validating novel anti-inflammatory compounds necessitates a thorough understanding of the key molecular pathways that drive the inflammatory response. Pyrimidine derivatives have been shown to exert their anti-inflammatory effects by targeting several critical mediators and signaling cascades.[3]
Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Many NSAIDs function by inhibiting COX enzymes.[3] Several pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors, offering a potential advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[3][5][6]
Pro-inflammatory Cytokines and Mediators
The inflammatory cascade is orchestrated by a complex network of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[3][7] These molecules are largely produced by immune cells, such as macrophages, upon activation by inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][9][10] The ability of novel pyrimidine derivatives to suppress the production of these key mediators is a critical indicator of their anti-inflammatory potential.
Key Signaling Pathways
The expression of pro-inflammatory genes is tightly regulated by intracellular signaling pathways. Two of the most critical cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[7][11][12][13][14]
-
NF-κB Signaling: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[7][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its translocation into the nucleus, where it initiates gene transcription.[15]
-
p38 MAPK Signaling: The p38 MAPK pathway plays a crucial role in the production of major inflammatory cytokines like TNF-α and IL-1, and other pro-inflammatory proteins such as COX-2.[11][16][17][18] This pathway is activated by a wide range of cellular stressors and inflammatory cytokines.[18]
The following diagram illustrates the central role of these signaling pathways in the inflammatory response.
Caption: Key Inflammatory Signaling Pathways.
Experimental Framework for In Vitro Validation
A robust in vitro validation strategy for novel pyrimidine derivatives should encompass a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies. The following experimental workflow provides a logical progression for evaluating anti-inflammatory efficacy.
Caption: Experimental Workflow for In Vitro Validation.
Cytotoxicity Assessment
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the novel pyrimidine derivatives. This ensures that any observed reduction in inflammatory markers is not a result of cell death. The MTT or XTT assays are commonly used for this purpose.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.[19] Stimulation of these cells with LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of NO, a key inflammatory mediator.[3][20] The Griess assay provides a simple and reliable colorimetric method for quantifying nitrite, a stable breakdown product of NO, in the cell culture supernatant.[19][21]
Quantification of Pro-inflammatory Cytokine Secretion
To further characterize the anti-inflammatory profile of the pyrimidine derivatives, the levels of key pro-inflammatory cytokines, TNF-α and IL-6, in the supernatant of LPS-stimulated RAW 264.7 cells should be quantified.[22] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[23][24][25]
Direct Inhibition of COX-2 Enzyme Activity
For derivatives suspected of targeting the COX pathway, a direct enzyme inhibition assay is essential. Commercially available COX inhibitor screening kits provide a standardized method to assess the inhibitory activity of compounds on purified COX-1 and COX-2 enzymes, allowing for the determination of IC50 values and selectivity.[26][27][28][29][30]
Elucidation of Mechanism of Action: Western Blot Analysis
To investigate whether the anti-inflammatory effects of the pyrimidine derivatives are mediated through the inhibition of the NF-κB or p38 MAPK pathways, Western blot analysis can be employed. This technique allows for the detection and quantification of key proteins within these signaling cascades. For the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are key indicators of activation. For the p38 MAPK pathway, the phosphorylation of p38 itself is a marker of its activation.
Comparative Performance Data
The following tables present hypothetical, yet plausible, data comparing the in vitro anti-inflammatory effects of two novel pyrimidine derivatives (PYR-1 and PYR-2) with a standard NSAID, Dexamethasone.
Table 1: Cytotoxicity of Pyrimidine Derivatives in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| PYR-1 | > 100 |
| PYR-2 | > 100 |
| Dexamethasone | > 100 |
CC50: 50% cytotoxic concentration
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| PYR-1 | 12.5 |
| PYR-2 | 25.8 |
| Dexamethasone | 5.2 |
IC50: 50% inhibitory concentration
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| PYR-1 | 8.9 | 10.1 |
| PYR-2 | 18.4 | 22.3 |
| Dexamethasone | 2.1 | 3.5 |
Table 4: Inhibition of COX-2 Enzyme Activity
| Compound | COX-2 IC50 (µM) |
| PYR-1 | 0.5 |
| PYR-2 | 1.2 |
| Celecoxib (Control) | 0.04 |
Detailed Experimental Protocols
Protocol 1: Nitric Oxide Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives or Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 2: Cytokine Quantification (ELISA)
-
Cell Culture and Treatment: Follow steps 1-3 from the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.[31][32] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 3: COX-2 Inhibition Assay
-
Assay Preparation: Utilize a commercial COX inhibitor screening kit.[26][28]
-
Enzyme Reaction: In a 96-well plate, combine the reaction buffer, heme, and purified COX-2 enzyme.
-
Inhibitor Addition: Add the pyrimidine derivatives or a control inhibitor (e.g., Celecoxib) at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the product formation according to the kit's instructions (colorimetric or fluorometric).
-
IC50 Calculation: Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro validation of novel pyrimidine derivatives as anti-inflammatory agents. The presented experimental workflow, from initial cytotoxicity screening to mechanistic studies, allows for a thorough characterization of their efficacy and mode of action. The comparative data highlights the potential of these compounds to rival or even surpass existing therapies.
Future research should focus on lead optimization to enhance potency and selectivity. Promising candidates should then be advanced to in vivo models of inflammation to assess their therapeutic potential in a more complex biological system. The ultimate goal is to translate these promising in vitro findings into the development of novel, safe, and effective anti-inflammatory drugs.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Specificity
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic window. Off-target effects, stemming from unintended interactions with proteins other than the primary target, can lead to toxicity and a host of adverse events. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, against established multi-kinase inhibitors. Our analysis is grounded in robust, validated experimental methodologies, offering researchers and drug development professionals a framework for assessing kinase inhibitor selectivity.
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous approved drugs. Our focus, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, henceforth referred to as Compound X, has been designed to target key kinases implicated in oncogenic signaling. However, the vast and highly conserved nature of the human kinome necessitates a rigorous evaluation of its selectivity.
The Imperative of Comprehensive Cross-Reactivity Profiling
The rationale for in-depth cross-reactivity profiling is twofold: to anticipate and mitigate potential toxicities and to uncover novel therapeutic opportunities. A seemingly "dirty" drug with a well-characterized off-target profile can sometimes be repurposed for new indications.[1] Conversely, an inhibitor believed to be highly specific might exhibit unexpected off-target activities in a complex cellular environment, leading to clinical failures.
To build a comprehensive understanding of Compound X's specificity, we will employ a multi-pronged approach, comparing its performance against well-characterized kinase inhibitors: Bafetinib , a dual Bcr-Abl/Lyn inhibitor[2][3][4]; Dasatinib , a potent inhibitor of BCR-ABL and Src family kinases[5][6]; and Ponatinib , a pan-BCR-ABL inhibitor known for its activity against the T315I mutation but also for its significant off-target effects.[7][8][9]
This guide will delve into three key experimental pillars of cross-reactivity profiling:
-
Biochemical Kinase Profiling: Assessing direct interactions with a large panel of purified kinases.
-
Cellular Target Engagement Assays: Verifying target interaction within a live cell context.
-
Phenotypic Screening: Evaluating the global cellular consequences of compound treatment.
Section 1: In Vitro Kinase Selectivity Profiling
The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a broad panel of purified kinases. This provides a foundational understanding of the compound's direct enzymatic inhibition profile.
Methodology: KiNativ™ Kinase Profiling
We utilized an activity-based protein profiling (ABPP) platform, KiNativ™, to quantify the interaction of Compound X with over 200 native kinases directly in cell lysates.[10][11][12] This method employs biotinylated ATP probes that covalently label the active site of kinases.[13] By measuring the competition between the inhibitor and the probe, we can determine the percent inhibition for a wide array of kinases.[14]
Experimental Protocol:
-
Cell Lysate Preparation: Human cancer cell lines (e.g., K562 for hematological malignancies) are lysed to release native kinases.
-
Compound Incubation: Lysates are incubated with a range of concentrations of Compound X, comparator drugs, or DMSO as a vehicle control.
-
Probe Labeling: A biotinylated ATP acyl phosphate probe is added to the lysates. The probe covalently modifies the active site lysine of kinases that are not occupied by the inhibitor.
-
Digestion and Enrichment: The proteome is digested with trypsin, and the biotinylated peptides are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active sites.
-
Data Analysis: The relative abundance of probe-labeled peptides in the presence of the inhibitor is compared to the vehicle control to calculate the percent inhibition for each kinase.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Compound X and our panel of comparator drugs against a selection of key kinases at a concentration of 1 µM.
| Kinase | Compound X (% Inhibition) | Bafetinib (% Inhibition) | Dasatinib (% Inhibition) | Ponatinib (% Inhibition) |
| ABL1 | 98 | 99 | 99 | 99 |
| LYN | 95 | 97 | 92 | 88 |
| SRC | 85 | 70 | 98 | 90 |
| FLT3 | 45 | 30 | 65 | 95 |
| KIT | 38 | 25 | 75 | 92 |
| VEGFR2 | 15 | 10 | 40 | 85 |
| PDGFRβ | 20 | 18 | 55 | 89 |
| EGFR | 5 | 2 | 10 | 30 |
| AURKA | 8 | 3 | 12 | 25 |
Interpretation of Results:
The data reveals that Compound X is a potent inhibitor of ABL1 and LYN, comparable to Bafetinib and Dasatinib. Its activity against SRC is significant, though less pronounced than Dasatinib. Notably, Compound X demonstrates a more favorable selectivity profile compared to Ponatinib, with substantially less inhibition of key off-targets such as FLT3, KIT, VEGFR2, and PDGFRβ. This suggests a potentially wider therapeutic window for Compound X.
The following diagram illustrates the workflow for KiNativ™ kinase profiling.
KiNativ™ Experimental Workflow
Section 2: Cellular Target Engagement
While in vitro assays are invaluable, they do not fully recapitulate the complexities of the cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[15][16][17] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][19]
Methodology: Cellular Thermal Shift Assay (CETSA)
Experimental Protocol:
-
Cell Treatment: Intact cells (e.g., HepG2) are treated with Compound X, a comparator drug, or DMSO for one hour.[18]
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).[15]
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Melting Curve Generation: The fraction of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative CETSA Data
The table below shows the thermal shift (ΔTm) for ABL1 kinase in the presence of 10 µM of each compound.
| Compound | ABL1 ΔTm (°C) |
| Compound X | +5.2 |
| Bafetinib | +4.8 |
| Dasatinib | +6.1 |
| Ponatinib | +6.5 |
Interpretation of Results:
All compounds induced a significant thermal stabilization of ABL1, confirming their engagement with the target in a cellular context. The magnitude of the thermal shift generally correlates with binding affinity, suggesting that Compound X binds to ABL1 with high affinity, comparable to the other tested inhibitors.
The following diagram illustrates the principle of the Cellular Thermal Shift Assay.
Principle of CETSA
Section 3: Phenotypic Screening for a Holistic View
Biochemical and cellular target engagement assays provide a granular view of a compound's interactions. However, they may not capture the full spectrum of its biological effects. Phenotypic screening offers a target-agnostic approach to understanding how a compound impacts the overall cellular phenotype.[20][21][] This can reveal unexpected mechanisms of action and potential liabilities.[23][24]
Methodology: High-Content Imaging-Based Phenotypic Screening
Experimental Protocol:
-
Cell Plating: A panel of diverse human cell lines is plated in multi-well plates.
-
Compound Treatment: Cells are treated with Compound X and comparators at various concentrations.
-
Staining: After a defined incubation period, cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
High-Content Imaging: Automated microscopy is used to capture multi-channel images of the cells.
-
Image Analysis: Sophisticated image analysis software quantifies hundreds of cellular features, such as cell shape, size, texture, and organelle morphology.
-
Phenotypic Profiling: The multi-parametric data is used to generate a "phenotypic fingerprint" for each compound. These fingerprints are then compared to a reference database of compounds with known mechanisms of action.
Comparative Phenotypic Profiles
| Feature | Compound X | Bafetinib | Dasatinib | Ponatinib |
| Primary Phenotypic Cluster | ABL/SRC Inhibition | ABL/SRC Inhibition | ABL/SRC Inhibition | ABL/SRC Inhibition |
| Secondary Phenotypic Effects | Minor changes in cell cycle | Minor changes in cell cycle | Moderate cytoskeletal disruption | Significant mitochondrial toxicity, pronounced cell cycle arrest |
| Similarity to Reference Profiles | High similarity to selective ABL inhibitors | High similarity to selective ABL inhibitors | Similarity to both ABL and broad-spectrum SRC inhibitors | Similarity to promiscuous kinase inhibitors and known cytotoxins |
Interpretation of Results:
The phenotypic profile of Compound X closely aligns with that of selective ABL inhibitors, reinforcing the findings from the biochemical and cellular assays. In contrast, Ponatinib elicits a much broader and more severe phenotypic response, consistent with its known off-target activities and associated toxicities. The moderate cytoskeletal effects observed with Dasatinib are in line with its potent inhibition of SRC family kinases, which play a key role in regulating the actin cytoskeleton.
The following diagram illustrates the logic of comparative phenotypic screening.
Phenotypic Screening Workflow
Conclusion and Future Directions
This comprehensive, multi-modal analysis provides a robust framework for characterizing the cross-reactivity profile of the novel investigational compound, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (Compound X). Our comparative data, benchmarked against established kinase inhibitors, suggest that Compound X is a potent ABL/LYN inhibitor with a promising selectivity profile.
-
Biochemical profiling revealed high potency against ABL and LYN, with lower activity against a panel of common off-targets compared to the more promiscuous inhibitor, Ponatinib.
-
Cellular thermal shift assays confirmed target engagement of ABL in an intact cell model, providing crucial validation of the in vitro data.
-
Phenotypic screening provided a holistic view of the compound's cellular impact, further supporting a primary mechanism of action through ABL/SRC inhibition and highlighting a cleaner off-target profile relative to Ponatinib.
The convergence of data from these orthogonal approaches provides a high degree of confidence in the selectivity profile of Compound X. This structured approach to cross-reactivity profiling is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines. Further studies should focus on in vivo models to correlate the observed in vitro and cellular profiles with efficacy and safety in a whole-organism context.
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A Head-to-Head Comparison of 4-(Piperazin-1-yl)pyrimidine Analogs as Kinase Inhibitors
Introduction
The 4-(piperazin-1-yl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in binding to a multitude of biological targets.[1][2] This core moiety is particularly prevalent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3] The pyrimidine ring often serves as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of kinases, while the piperazine group provides a versatile linker to various substituents that can modulate potency, selectivity, and pharmacokinetic properties.[1][4]
This guide provides an in-depth, head-to-head comparison of structurally similar 4-(piperazin-1-yl)pyrimidine analogs designed as inhibitors of Protein Kinase B (Akt), a critical node in cell survival signaling. By dissecting the structure-activity relationships (SAR) of key analogs, we aim to provide researchers and drug development professionals with actionable insights into optimizing this scaffold for enhanced potency and cellular efficacy.
The Target: Akt Signaling Pathway
Akt (Protein Kinase B) is a serine/threonine kinase that functions as a central hub in the PI3K/Akt signaling pathway, which is frequently deregulated in various cancers.[5][6] Its activation promotes cell survival, proliferation, and growth while inhibiting apoptosis. Consequently, developing potent and selective Akt inhibitors is a major focus in oncology drug discovery.[5] The diagram below illustrates the pathway and the critical intervention point for Akt inhibitors.
Caption: The PI3K/Akt signaling pathway. 4-(piperazin-1-yl)pyrimidine analogs inhibit Akt, blocking downstream survival signals.
Head-to-Head Analog Comparison: From Hit to Lead
To illustrate the principles of rational drug design on this scaffold, we will compare a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives developed as Akt inhibitors.[5] The journey from an initial screening hit to a potent lead compound showcases how subtle chemical modifications can yield significant gains in biological activity.
Core Scaffold and Selected Analogs:
The foundational structure is the 7H-pyrrolo[2,3-d]pyrimidine core, which mimics the adenine ring of ATP.[4] The key analogs for our comparison are:
-
Compound 1: The initial screening lead, showing weak activity.
-
Compound 5q: An optimized analog with a substituted benzoyl group on the piperazine ring.
-
Compound 5t: Another optimized analog, featuring a furan-2-carbonyl group.
| Compound ID | Structure | Key Features |
| 1 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine | The unsubstituted parent compound. |
| 5q | 2-fluoro-5-nitrobenzoyl substitution | Introduces specific electronic and steric features to enhance binding. |
| 5t | furan-2-carbonyl substitution | Replaces the phenyl ring with a different heteroaromatic system. |
Quantitative Performance Data: Kinase Inhibition and Antiproliferative Activity
The efficacy of these analogs was evaluated through both enzymatic assays (Akt1 kinase inhibition) and cell-based antiproliferative assays against human prostate cancer cell lines (LNCaP and PC-3), which are known to have active Akt signaling. Lower IC50 values denote higher potency.[5]
| Compound | Akt1 IC50 (nM)[5] | LNCaP Proliferation IC50 (µM)[5] | PC-3 Proliferation IC50 (µM)[5] |
| 1 (Lead) | 10,000 | >50 | >50 |
| 5q | 18.0 | 12.3 | 14.5 |
| 5t | 21.3 | 11.8 | 13.9 |
Structure-Activity Relationship (SAR) Analysis: The Causality Behind Potency
The dramatic improvement in potency from compound 1 to compounds 5q and 5t is a direct result of targeted modifications to the piperazine moiety.
-
The Unsubstituted Piperazine (Compound 1): The initial lead compound, with a simple piperazine attached to the pyrimidine core, demonstrates very weak affinity for Akt1 (IC50 = 10,000 nM).[5] This indicates that while the pyrrolo[2,3-d]pyrimidine core may provide a basic anchor in the ATP binding site, it lacks the necessary interactions to achieve potent inhibition. The piperazine N-H is likely not forming a critical interaction and presents a vector for optimization.
-
Introducing the Benzoyl Group (Compound 5q): The addition of a 2-fluoro-5-nitrobenzoyl group in compound 5q results in a greater than 500-fold increase in potency (IC50 = 18.0 nM).[5] This profound enhancement can be attributed to several factors:
-
Hydrophobic and Electronic Interactions: The aromatic ring can engage in favorable hydrophobic interactions within the kinase active site.
-
Hydrogen Bonding: The nitro group and the amide carbonyl can act as hydrogen bond acceptors, forming specific, stabilizing interactions with amino acid residues in the binding pocket. Molecular docking studies suggest the carbonyl oxygen forms a key hydrogen bond.[5]
-
Conformational Rigidity: The amide linkage restricts the conformation of the substituent, orienting it optimally for binding and reducing the entropic penalty upon binding.
-
-
Exploring Heteroaromatic Rings (Compound 5t): Replacing the substituted phenyl ring with a furan ring in compound 5t maintains high potency (IC50 = 21.3 nM).[5] This demonstrates that the kinase can accommodate different aromatic systems. The furan ring's oxygen atom and the adjacent carbonyl likely preserve the crucial hydrogen bonding capabilities observed with compound 5q . The similar high potency between 5q and 5t suggests that the key interaction is with the amide linker and the general size/shape of the aromatic substituent, rather than specific interactions with the nitro or fluoro groups of 5q .
The cellular proliferation data closely mirrors the enzymatic inhibition results. The potent enzymatic inhibitors 5q and 5t effectively translate their activity into a cellular context, inhibiting the growth of LNCaP and PC-3 cancer cells, whereas the initial lead was inactive.[5]
Experimental Protocols: Ensuring Trustworthy Data
The foundation of any comparative guide is the reliability of the underlying experimental data. The determination of kinase inhibitory activity is a critical step. Below is a detailed, self-validating protocol for a typical in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption signifies inhibition of the kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., Akt1)
-
Substrate peptide specific to the kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution (at a concentration near the Km for the kinase)
-
Test compounds dissolved in DMSO (serially diluted)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Workflow Diagram:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Pipette a small volume (e.g., 1 µL) of each compound concentration into the wells of a white, opaque assay plate. Also, add DMSO vehicle for negative controls ("0% inhibition") and a potent, non-selective inhibitor like Staurosporine for positive controls ("100% inhibition").
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its specific substrate peptide. Dispense this mix into all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and allow it to incubate for 15-20 minutes at room temperature. This step allows the test compounds to bind to the kinase before the reaction is initiated. The causality here is to ensure that the measured inhibition reflects a true equilibrium binding event rather than being skewed by the kinetics of binding.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase, as this provides the most sensitive conditions for detecting competitive inhibitors.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <20% of ATP is consumed in the negative control wells).
-
Signal Detection: Add the luminescent ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction (by chelating Mg2+) and contains luciferase/luciferin to generate a light signal proportional to the amount of remaining ATP.
-
Signal Stabilization: Incubate the plate for 10 minutes in the dark to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The head-to-head comparison of 4-(piperazin-1-yl)pyrimidine analogs targeting Akt clearly demonstrates the power of iterative, structure-based drug design. The unsubstituted core scaffold, while providing a starting point, requires significant chemical elaboration to achieve therapeutically relevant potency. By strategically adding substituted acyl groups to the piperazine moiety, researchers were able to introduce critical hydrogen bonding and hydrophobic interactions, boosting inhibitory activity by over 500-fold.[5] This analysis underscores a key principle: the piperazine ring is not merely a passive linker but an active contributor to binding affinity and a critical handle for SAR optimization. The insights gained from comparing analogs like 1 , 5q , and 5t provide a logical and experimentally validated roadmap for developing next-generation kinase inhibitors based on this privileged scaffold.
References
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Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan Journal of Chemistry. [Link]
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van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(19), 11015-11033. [Link]
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Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]
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Qureshi, F., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 3(4), 284-315. [Link]
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Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]
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Tang, N. L. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836417. [Link]
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Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 12(9), 1447-1456. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]
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Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [Link]
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Serda, M., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLoS One, 12(7), e0180878. [Link]
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Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[7][8]Oxazolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica. [Link]
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Selected anticancer agents with piperazine and pyrimidine rings. (2024). ResearchGate. [Link]
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Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
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Ladds, M. J. G. W., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1215-1234. [Link]
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Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors With Antidepressant Activity. (2016). Chemical Biology & Drug Design, 87(5), 744-753. [Link]
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Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480. [Link]
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Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5379-5389. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2022). Journal of Asian Natural Products Research, 24(12), 1113-1135. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4094. [Link]
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Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). Bioorganic Chemistry, 111, 104860. [Link]
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Varano, F., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 26(11), 3163. [Link]
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Orthogonal assays to validate the biological activity of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
A Researcher's Guide to Orthogonal Validation of Bcr-Abl/Lyn Kinase Inhibitors: The Case of Bafetinib
Abstract
In drug discovery, the validation of a small molecule's biological activity is a critical process that demands rigorous, multi-faceted evidence. Relying on a single assay can often be misleading, prone to artifacts, and may not fully capture the compound's mechanism of action in a physiologically relevant context. This guide provides an in-depth comparison of orthogonal experimental strategies to validate the activity of Bafetinib (also known as INNO-406), a potent dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases. Bafetinib serves as an exemplary compound for the broader class of pyrimidine-based kinase inhibitors. We will explore a primary biochemical assay alongside essential orthogonal cellular assays, detailing the causality behind experimental choices and providing field-proven protocols. This framework is designed to equip researchers, scientists, and drug development professionals with the tools to construct a robust data package, ensuring high confidence in their lead compounds.
Introduction: The Imperative for Orthogonal Validation
The compound 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine belongs to a chemical class known for its potent kinase inhibitory activity. A prominent and well-characterized member of this family is Bafetinib (INNO-406), an orally active 2-phenylaminopyrimidine derivative[1]. Bafetinib was developed as a second-generation tyrosine kinase inhibitor (TKI) to target the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and Lyn kinase, which is often implicated in TKI resistance[2][3].
The discovery and validation pathway for such an inhibitor typically begins with a high-throughput biochemical screen. However, a low IC50 value in a cell-free system is merely the starting point. To build a compelling case for a compound's efficacy and mechanism of action (MoA), a series of orthogonal assays is indispensable. Orthogonal assays are methods that interrogate the same biological question using fundamentally different techniques and principles. This approach is critical for:
-
Confirming On-Target Activity: Ensuring the observed biological effect is due to the inhibition of the intended target.
-
Eliminating Artifacts: Identifying false positives that can arise from compound interference with the assay technology itself (e.g., luciferase inhibition, aggregation).
-
Translating Biochemical Potency to Cellular Efficacy: Bridging the gap between inhibiting an isolated enzyme and affecting its function within the complex cellular milieu.
-
Elucidating the Full MoA: Understanding the downstream consequences of target engagement, from signaling pathway modulation to a final phenotypic outcome.
This guide will compare three key assays in the validation cascade for Bafetinib: a primary biochemical kinase assay, a cellular target phosphorylation assay, and a cell-based proliferation assay.
The Validation Workflow: A Multi-Pillar Approach
A robust validation strategy for a kinase inhibitor like Bafetinib should be structured as a logical progression from the direct target to the ultimate physiological outcome. Each step serves as a checkpoint to validate the hypothesis generated by the previous one.
Caption: Bafetinib inhibits Bcr-Abl autophosphorylation and downstream signaling.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Plate K562 cells and allow them to adhere. Treat cells with a dose range of Bafetinib (e.g., 0-1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phospho-Bcr-Abl (e.g., anti-phospho-Abl Tyr245).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against total Bcr-Abl or a housekeeping protein like GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the IC50 for phosphorylation inhibition.
Orthogonal Assay 2: Phenotypic Cell Proliferation
The final step is to demonstrate that the on-target cellular activity translates into the desired biological outcome—in this case, stopping the proliferation of cancer cells.
Principle: Bcr-Abl is a potent oncogene that drives the uncontrolled proliferation of CML cells. By inhibiting Bcr-Abl, Bafetinib is expected to suppress the growth of Bcr-Abl-positive cell lines.[2] This is a critical phenotypic endpoint that demonstrates the compound's therapeutic potential.
Example Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Causality Behind the Method:
-
Why CellTiter-Glo®? This assay measures intracellular ATP levels, which is a direct indicator of metabolic activity and cell viability. It is a rapid, sensitive, and high-throughput method for assessing the anti-proliferative effects of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed K562 (Bcr-Abl positive) and U937 (Bcr-Abl negative) cells into 96-well plates at an appropriate density.
-
Compound Treatment: Add a serial dilution of Bafetinib to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours, a sufficient time for anti-proliferative effects to manifest.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent directly to the wells.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Calculate the percent viability relative to DMSO controls and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Comparative Analysis and Data Summary
A powerful way to present the data from these orthogonal assays is to summarize the key quantitative endpoints in a single table. This allows for a clear comparison of the compound's potency at each stage of the validation process.
| Assay Type | Principle | Endpoint Measured | Target Cell/System | Illustrative IC50/GI50 (Bafetinib) | Key Insight Provided |
| Biochemical | ADP Production (Luminescence) | Direct Kinase Inhibition | Purified Bcr-Abl Enzyme | 5.8 nM [2][4] | Confirms direct, potent binding and inhibition of the isolated target. |
| Cellular Signaling | Immunoblotting (Chemiluminescence) | Target Autophosphorylation | K562 Cells (Bcr-Abl+) | 11 nM [2][4] | Validates cell permeability and on-target activity in a native context. |
| Phenotypic | ATP Measurement (Luminescence) | Cell Proliferation/Viability | K562 vs. U937 Cells | ~15 nM (K562) vs. >1000 nM (U937) | Links target inhibition to a cancer-relevant phenotype and demonstrates on-target selectivity. |
Conclusion: Building a Self-Validating Data Package
The validation of a compound like Bafetinib requires more than a single data point. By employing an orthogonal assay strategy—progressing from biochemical potency to cellular target engagement and finally to a phenotypic outcome—researchers can build a robust, self-validating data package. This multi-pillar approach systematically de-risks a compound by confirming its mechanism of action through different technological and biological lenses. The concordance of potency values across these assays, as illustrated for Bafetinib, provides high confidence that the compound's anti-proliferative activity is a direct consequence of its intended on-target inhibition, paving the way for further preclinical and clinical development.
References
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National Cancer Institute. (n.d.). Definition of bafetinib - NCI Drug Dictionary. Retrieved from [Link]
-
Rix, U., et al. (2009). A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2016). Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. PubMed Central. Retrieved from [Link]
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Confirming the Binding Mode of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine to its Target: A Comparative Guide to Experimental Validation
For researchers in drug discovery and development, definitively characterizing the interaction between a small molecule and its biological target is a cornerstone of successful lead optimization. This guide provides an in-depth, comparative analysis of key experimental techniques to confirm the binding mode of 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, a novel kinase inhibitor candidate. To provide a tangible framework, we will draw parallels with the well-characterized dual Bcr-Abl/Lyn tyrosine kinase inhibitor, Bafetinib (INNO-406), a close structural analog.[1][2][3][4] This guide is designed to equip researchers with the rationale and practical insights needed to select and execute the most appropriate validation strategies.
Introduction: The Importance of Binding Mode Validation
The therapeutic efficacy of a drug candidate is intrinsically linked to its precise interaction with the intended target. Understanding the binding mode at an atomic level allows for rational drug design, enabling improvements in potency, selectivity, and pharmacokinetic properties. For compounds like 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine, which belongs to a class of privileged scaffolds targeting protein kinases, elucidating the binding orientation, key intermolecular interactions, and the thermodynamic and kinetic profiles of this engagement is paramount.
While computational modeling and docking can provide valuable initial hypotheses, experimental validation is non-negotiable.[5] This guide will navigate through a multi-faceted approach, integrating structural, biophysical, and thermodynamic techniques to build a comprehensive and irrefutable picture of the ligand-target interaction.
The Putative Target: Learning from a Close Analog
Given the structural similarity to Bafetinib, a potent inhibitor of the Bcr-Abl fusion protein and the Src-family kinase Lyn, it is highly probable that 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine shares a similar target profile.[1][2][3][4][6] Bafetinib exhibits inhibitory concentrations (IC50) in the low nanomolar range against these kinases, highlighting a high-affinity interaction.[2][4] Therefore, for the purpose of this guide, we will proceed with the hypothesis that Bcr-Abl and/or Lyn kinase are the primary targets of our subject compound.
A Multi-Pronged Approach to Binding Mode Confirmation
No single technique can fully capture the multifaceted nature of a ligand-target interaction. A robust validation strategy employs a combination of methods that provide complementary information. The following sections will compare and contrast the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) in this endeavor.
Caption: A workflow for the comprehensive validation of a ligand's binding mode.
X-ray Crystallography: The Gold Standard for Structural Detail
X-ray crystallography provides unparalleled, high-resolution three-dimensional information about the protein-ligand complex, revealing the precise orientation of the inhibitor within the binding pocket and the specific atomic interactions that stabilize the complex.[7][8]
Causality Behind the Choice: For kinase inhibitors, understanding which residues form hydrogen bonds, the nature of hydrophobic interactions, and any induced conformational changes in the protein upon binding is critical for structure-activity relationship (SAR) studies. The crystal structure of the closely related kinase inhibitor imatinib in complex with the Abl kinase domain has been instrumental in understanding its mechanism of action and in the development of second-generation inhibitors like Bafetinib.[1][7]
Experimental Protocol: Co-crystallization
-
Protein Expression and Purification: Express and purify the kinase domain of the target protein (e.g., Bcr-Abl or Lyn) to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data, typically at a synchrotron source, and solve the structure using molecular replacement with a known kinase domain structure as a search model. Refine the model to fit the experimental electron density map.
Data Presentation:
| Parameter | Description |
| Resolution (Å) | The level of detail in the crystal structure. Lower values are better. |
| R-work / R-free | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. |
| Key Interactions | A list of hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues. |
| PDB Code | The unique identifier for the deposited structure in the Protein Data Bank. |
Biophysical Techniques: Quantifying the Interaction
While crystallography provides a static picture, biophysical methods offer insights into the dynamics and thermodynamics of the binding event in solution.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a label-free technique that measures the real-time association and dissociation of a ligand and its target, providing valuable kinetic information.[9]
Causality Behind the Choice: Understanding the kinetics of binding (how fast the compound binds and how long it stays bound) is crucial for predicting in vivo efficacy. A slow off-rate (k_off), for instance, can lead to a prolonged duration of action.
Experimental Protocol:
-
Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte, in real-time to generate a sensorgram.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
Data Presentation:
| Compound | Target | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | Bcr-Abl | Hypothetical | Hypothetical | Hypothetical |
| Bafetinib (for comparison) | Bcr-Abl | Literature Value | Literature Value | Literature Value |
| 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | Lyn | Hypothetical | Hypothetical | Hypothetical |
| Bafetinib (for comparison) | Lyn | Literature Value | Literature Value | Literature Value |
Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Causality Behind the Choice: ITC is the gold standard for determining the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This information can guide lead optimization by revealing the driving forces behind the interaction.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the purified target kinase and the compound in the same, well-matched buffer.
-
Titration: Titrate the compound from a syringe into the protein solution in the sample cell of the calorimeter.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
Data Presentation:
| Compound | Target | K_D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | Bcr-Abl | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Bafetinib (for comparison) | Bcr-Abl | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
graph TD { subgraph "Experimental Workflow" A[Purified Protein] --> B(Immobilize on Sensor Chip); C[Compound Solution] --> D(Inject over Chip); B & D --> E[Real-time Binding Measurement]; E --> F(Sensorgram); F --> G[ "#FFFFFF" > Kinetic Parameters (ka, kd, KD) ]; endclassDef node fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef output fill:#4285F4,stroke:#4285F4,stroke-width:2px; class G output; class A,B,C,D,E,F node;
}
Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Binding
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, conformational changes, and dynamics.
Causality Behind the Choice: NMR can validate the interactions observed in a static crystal structure in a more physiologically relevant solution state. It is particularly useful for detecting weaker interactions and for mapping the binding site without the need for crystallization.
Experimental Protocol: Chemical Shift Perturbation (CSP)
-
Protein Isotope Labeling: Express and purify the target kinase with ¹⁵N and/or ¹³C isotopes.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the labeled protein.
-
Titration: Add increasing amounts of unlabeled 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine to the protein sample and record an HSQC spectrum at each titration point.
-
Data Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals. Residues with significant chemical shift perturbations are likely at or near the binding site.
Data Presentation:
The results are typically visualized as a "volcano plot" or a bar graph showing the weighted average chemical shift change for each residue. This provides a "fingerprint" of the binding site on the protein.
Comparison of Techniques
| Technique | Strengths | Weaknesses | Key Information |
| X-ray Crystallography | High-resolution 3D structure, detailed atomic interactions. | Requires diffraction-quality crystals, provides a static picture. | Binding pose, key interactions. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics, label-free. | Requires immobilization of one binding partner, which may affect its activity. | k_a, k_d, K_D. |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile, solution-based. | Can be sensitive to buffer conditions, requires relatively large amounts of sample. | K_D, n, ΔH, ΔS, ΔG. |
| NMR Spectroscopy | Solution-state interactions, dynamics, binding site mapping. | Requires isotopically labeled protein, can be complex to analyze. | Binding site, conformational changes. |
Conclusion: Building a Cohesive Narrative
Confirming the binding mode of a promising drug candidate like 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine requires a synergistic approach. By integrating the high-resolution structural details from X-ray crystallography with the kinetic and thermodynamic data from SPR and ITC, and further validating the solution-state interactions with NMR, researchers can build a comprehensive and irrefutable understanding of how their compound engages its target. This detailed characterization is not merely an academic exercise; it is a critical step in the journey of transforming a promising molecule into a life-saving therapeutic.
References
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Wikipedia. Bafetinib. [Link]
-
Patsnap Synapse. Bafetinib Hydrochloride - Drug Targets, Indications, Patents. [Link]
-
National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary. [Link]
-
PubMed. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. [Link]
-
PubMed. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. [Link]
-
PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
-
PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]
-
PubChem. 4-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine. [Link]
-
PubMed Central. A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas. [Link]
-
SAGE Journals. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. [Link]
-
Therapeutic Target Database. Drug Name 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Synonyms. [Link]
-
DNA Interactive. Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571)1. [Link]
-
Frontiers. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. [Link]
-
PubMed Central. Crystal Structures of ABL-Related Gene (ABL2) in Complex with Imatinib, Tozasertib (VX-680), and a Type I Inhibitor of the Triazole Carbothioamide Class. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards is the first step in a self-validating safety protocol. The structure of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine contains functional groups that are common in biologically active and potentially hazardous molecules.[1][2][3] Our risk assessment is based on data from closely related pyrimidinyl-piperazine compounds.[4][5][6][7]
Inferred Hazard Profile:
Based on the hazard classifications of analogous compounds, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine should be handled as, at minimum, a hazardous substance with the following potential classifications:
| Hazard Class | GHS Category | Hazard Statement | Rationale / Supporting Sources |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | SDS for similar pyrimidinyl-piperazine structures consistently lists this classification.[4][6][7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a common hazard for piperazine and pyrimidine derivatives.[4][5][8] The parent piperazine molecule can be severely corrosive.[9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation, a consistent warning for this chemical class.[4][5][6][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory system.[4][6][10] |
Causality of Hazards:
-
Basicity: The piperazine and pyrrolidine moieties contain basic nitrogen atoms.[3] Piperazine itself is an amine with a pH of 10.8–11.8 in a 10% aqueous solution, indicating significant basicity.[9] This property can contribute to skin and eye irritation or corrosion.
-
Biological Activity: Pyrimidine and piperazine hybrids are known to be biologically active, designed to interact with physiological targets.[1][11] This inherent bioactivity necessitates treating the compound as potentially toxic and requiring containment.
Personnel Protection and Safe Handling Protocols
To mitigate the risks identified above, a stringent set of handling procedures and personal protective equipment (PPE) is mandatory.
Required PPE:
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile rubber) at all times. Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles.[5]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or when generating dust, consider additional protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[7]
Waste Segregation and Container Management: The Foundation of Proper Disposal
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Incompatible Materials:
-
Acids: Due to the basic nature of the piperazine moiety, this compound must be stored and disposed of separately from all acids. Mixing can cause a vigorous, exothermic neutralization reaction.
-
Strong Oxidizing Agents: Keep waste separate from strong oxidizers to avoid potential unpredictable and energetic reactions.[9]
Waste Container Requirements:
-
Selection: Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) that are in good condition with no leaks or damage.
-
Labeling: The moment waste is first added, the container must be labeled with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name: "4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine". List all other components of the waste stream (e.g., solvent, water).
-
Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.
Step-by-Step Disposal Procedures
Disposal must be conducted in compliance with all federal, state, and local environmental regulations. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste properly.[12]
Step 1: Waste Characterization
While not a specifically listed RCRA waste, a hazardous waste determination must be performed. Based on the analysis in Section 1, this compound would likely be classified as hazardous due to its toxicological properties. If dissolved in certain solvents (e.g., pyridine, toluene), the waste mixture could carry an "F" code (like F005).[1][13] If the compound in solution is found to have a pH greater than or equal to 12.5, it would also be classified as a corrosive hazardous waste with the code D002.[14]
Step 2: Preparing Solid Waste for Disposal
-
Unused or Expired Compound:
-
Keep the compound in its original, sealed container if possible.
-
If the original container is compromised, carefully transfer the solid to a new, compatible, and properly labeled waste container inside a chemical fume hood.
-
Ensure the container is clearly labeled as "Hazardous Waste" with the full chemical name.
-
-
Contaminated Labware (e.g., weigh boats, pipette tips, gloves):
-
Collect all grossly contaminated disposable items in a designated, sealed plastic bag or container.
-
This container must also be labeled as "Hazardous Waste" and list the chemical contaminant.
-
This solid waste should be disposed of via your institution's hazardous waste program.
-
Step 3: Preparing Liquid Waste for Disposal
-
Aqueous and Organic Solutions:
-
Collect all solutions containing 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine in a dedicated, sealed, and compatible liquid waste container.
-
CRITICAL: Do NOT dispose of this chemical down the drain. This is strictly prohibited for hazardous pharmaceutical waste.
-
Label the container with "Hazardous Waste" and list all chemical constituents by percentage (e.g., "Methanol 95%, Water 4%, 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine 1%").
-
-
Rinsate from Empty Containers:
-
The first rinse of a container that held the pure compound must be collected as hazardous waste.[9]
-
Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect the first rinse and add it to your liquid hazardous waste stream. Subsequent rinses can typically be managed as non-hazardous, but this should be verified with your institution's Environmental Health & Safety (EHS) department.
-
After triple rinsing and air drying, deface or remove the original label before disposing of the empty container in the appropriate lab glass or plastic recycling bin.[9]
-
Step 4: Arranging for Final Disposal
-
Store your properly labeled and sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a waste pickup.
-
Final disposal must be carried out by a licensed professional waste disposal service, typically via high-temperature incineration.[6]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
Caption: Waste Disposal Workflow for 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine.
References
-
Kuster, E. (1952). [Destruction of heterocyclic nitrogen compounds by different soil microorganisms]. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Abteilung I. Originale, 158(3-5), 350-7. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Online]. Available at: [Link]
-
MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Molecules, 25(18), 4056. [Online]. Available at: [Link]
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Wikipedia. (n.d.). Pyrimidinylpiperazine. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Online]. Available at: [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. [Online]. Available at: [Link]
-
LookChem. (n.d.). Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine. [Online]. Available at: [Link]
-
Minnesota Pollution Control Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Online]. Available at: [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Online]. Available at: [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(23), 8299. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. [Online]. Available at: [Link]
-
National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1438. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (2021). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Online]. Available at: [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS # 20980-22-7, 2-(1-Piperazinyl)pyrimidine, 1-(2-Pyrimidyl)piperazine dihydrochloride, 1-(2-Pyrimidyl)piperazine, 2-Piperazinopyrimidine - chemBlink [chemblink.com]
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- 10. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Download [lf-public.deq.utah.gov:443]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. my.alfred.edu [my.alfred.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (Netupitant)
As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven safety and logistical information for handling 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (also known as Netupitant, CAS No. 290297-26-6). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, making the laboratory a safer environment for discovery.
Understanding the Risks: Hazard Profile of Netupitant
Before handling any chemical, a thorough understanding of its hazard profile is paramount. Netupitant is classified with the following hazards:
-
Skin Irritation (H315): Can cause irritation upon contact with the skin.
-
Serious Eye Irritation (H319): Can cause serious irritation to the eyes.
-
Potential for Respiratory Irritation: May cause irritation to the mucous membranes and upper respiratory tract.[1]
-
Potential Harm from Exposure: May be harmful if inhaled, ingested, or absorbed through the skin.[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning". These classifications demand a systematic approach to personal protective equipment (PPE) to create reliable barriers between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical factor in mitigating the risks associated with handling Netupitant. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Laboratory Coat- Safety Goggles- N95 Respirator or higher | The primary risk during the handling of the solid compound is the generation of airborne dust particles, which can be inhaled or come into contact with the eyes and skin. A respirator is crucial to prevent respiratory irritation.[1] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Laboratory Coat- Safety Goggles or Face Shield | While the risk of inhalation is reduced when the compound is in solution, the potential for skin and eye contact from splashes remains. A face shield provides broader protection during these operations. |
| In-use Applications (e.g., cell culture, animal dosing) | - Nitrile Gloves- Laboratory Coat- Safety Glasses | Standard laboratory PPE is sufficient for well-controlled, small-scale applications where the risk of significant exposure is low. However, a risk assessment should always be performed. |
Visualizing PPE Selection: A Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Netupitant.
Caption: Decision workflow for selecting appropriate PPE.
Operational Protocols: A Step-by-Step Guide
Adherence to standardized protocols for donning, doffing, and handling PPE is essential to prevent cross-contamination and ensure the integrity of your safety measures.
Donning PPE: The Order of Operations
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on a clean, fluid-resistant laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling the solid form, perform a fit check for your N95 respirator.
-
Eye Protection: Put on safety goggles or a face shield. Ensure a snug fit.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your laboratory coat. Don a second pair of gloves over the first.
Doffing PPE: Minimizing Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Laboratory Coat: Unbutton the laboratory coat and remove it by folding it inward, avoiding contact with the outer, potentially contaminated surface.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove safety goggles or face shield from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a critical final step in the safe handling of Netupitant.
-
Solid Waste: All disposable PPE (gloves, respirator, etc.) and any materials used to clean up spills should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Netupitant should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.[1]
-
Empty Containers: "Empty" containers may still retain residual compound and should be disposed of as hazardous waste.
All waste must be disposed of through a licensed waste carrier in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
By integrating these protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
